3,4-Dimethoxybenzyl chloride
Description
Structure
3D Structure
Propriétés
IUPAC Name |
4-(chloromethyl)-1,2-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHJLVMBXXXUFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223338 | |
| Record name | 4-(Chloromethyl)-1,2-dimethoxy benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7306-46-9 | |
| Record name | Veratryl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7306-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-1,2-dimethoxy benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007306469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Chloromethyl)-1,2-dimethoxy benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-1,2-dimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 3,4-Dimethoxybenzyl Chloride (CAS 7306-46-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-Dimethoxybenzyl chloride (also known as veratryl chloride), a versatile reagent widely used in organic synthesis. It covers the compound's physicochemical properties, synthesis, reactivity, applications, and safety protocols, presenting data and methodologies relevant to a scientific audience.
Physicochemical Properties
This compound is a benzyl (B1604629) halide featuring two methoxy (B1213986) groups on the aromatic ring. These electron-donating groups enhance its reactivity, particularly in nucleophilic substitution reactions. Its key physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 7306-46-9 | [1][2][3][4] |
| Molecular Formula | C₉H₁₁ClO₂ | [1][3] |
| Molecular Weight | 186.64 g/mol | [1] |
| Appearance | Colorless to light yellow solid or liquid | [3] |
| Melting Point | 50-53 °C | [5] |
| Boiling Point | 266.98 °C (estimated) | [5] |
| Solubility | Soluble in organic solvents; insoluble in water. | [3] |
| Synonyms | Veratryl chloride, 4-(Chloromethyl)-1,2-dimethoxybenzene | [2] |
Synthesis and Purification
The most common laboratory-scale synthesis of this compound involves the chlorination of the corresponding alcohol, 3,4-dimethoxybenzyl alcohol (veratryl alcohol), using thionyl chloride.
This protocol is adapted from a standard literature procedure.
Materials:
-
3,4-Dimethoxybenzyl alcohol (veratryl alcohol): 235 g
-
Thionyl chloride: 200 g
-
Dry methylene chloride: 1.4 L
-
Ice water
-
Sodium bicarbonate
Procedure:
-
Dissolve 235 g of veratryl alcohol in 1.4 L of dry methylene chloride in a suitable reaction vessel.
-
Cool the solution using an ice bath.
-
Add 200 g of thionyl chloride dropwise to the cooled solution while maintaining the temperature.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight.
-
Pour the resulting dark brown reaction solution into 1 L of ice water.
-
Neutralize the solution to a pH of 7.0 by carefully adding sodium bicarbonate.
-
Separate the organic (methylene chloride) layer.
-
Wash the organic layer with water, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it to dryness under vacuum.
-
The resulting product is this compound, which can be further purified by recrystallization if necessary. The expected yield is approximately 220 g.[1]
Chemical Reactivity and Applications
This compound is a valuable reagent due to its utility as both a protecting group and a synthetic intermediate.
The 3,4-dimethoxybenzyl (DMB or DMPM) group is frequently used to protect hydroxyl functional groups. It is stable under a wide range of conditions but can be selectively removed, often under oxidative cleavage conditions that leave other protecting groups like benzyl or p-methoxybenzyl ethers intact.
As a reactive electrophile, this compound is an excellent building block for introducing the 3,4-dimethoxybenzyl moiety into target molecules.[3] A common application is in carbon-carbon bond-forming reactions, such as the synthesis of nitriles, which are precursors to carboxylic acids, amines, and other functional groups.
This protocol demonstrates the use of this compound as a synthetic intermediate.
Materials:
-
This compound: 1.5 g (9.5 mmol)
-
Sodium cyanide (NaCN): 0.76 g
-
Sodium iodide (NaI): 0.1 g
-
Dry acetone: 5 mL
-
Toluene (B28343): 5 mL
-
Warm water
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1.5 g of this compound, 0.76 g of sodium cyanide, 0.1 g of sodium iodide, and 5 mL of dry acetone.
-
Reflux the heterogeneous mixture with vigorous stirring for 20 hours.
-
After cooling, filter the mixture and wash the filtered residue with acetone.
-
To the filtrate, add 5 mL of toluene and extract with 3 x 5 mL of warm water.
-
The organic layer contains the desired 3,4-dimethoxybenzyl cyanide product.
Spectroscopic Data
While a publicly available, verified spectrum for this compound is not readily accessible, the expected NMR signals can be predicted based on its chemical structure. Researchers should obtain experimental data for confirmation.
-
¹H NMR (predicted):
-
~6.9 ppm (m, 3H): Signals corresponding to the three protons on the aromatic ring.
-
~4.5 ppm (s, 2H): A singlet for the benzylic methylene protons (-CH₂Cl).
-
~3.8 ppm (s, 6H): Two singlets (or one overlapping singlet) for the two methoxy group protons (-OCH₃).
-
-
¹³C NMR (predicted):
-
~149 ppm, ~148 ppm: Signals for the two aromatic carbons bearing the methoxy groups.
-
~130 ppm: Signal for the aromatic carbon bearing the chloromethyl group.
-
~121 ppm, ~112 ppm, ~111 ppm: Signals for the remaining three aromatic carbons.
-
~56 ppm: Signals for the two methoxy carbons.
-
~46 ppm: Signal for the benzylic methylene carbon (-CH₂Cl).
-
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is corrosive, a lachrymator (causes tears), and reacts with water.[3]
| Hazard Category | Description & Precautions |
| GHS Classification | Danger: Causes severe skin burns and eye damage.[6] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated chemical fume hood. |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Keep away from moisture and incompatible materials such as strong bases and oxidizing agents. |
| Storage | Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6] Recommended storage is often refrigerated (2-8°C).[6] |
| First Aid Measures | Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention. Skin: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention. Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Disclaimer: This guide is intended for informational purposes for trained professionals. Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
An In-depth Technical Guide to the Synthesis of Veratryl Chloride from Veratryl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of veratryl chloride from veratryl alcohol. Veratryl chloride is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document outlines the primary synthetic routes, detailed experimental protocols, and quantitative data to support researchers in the effective production of this compound.
Introduction
Veratryl chloride (3,4-dimethoxybenzyl chloride) is a key building block in organic synthesis, notably in the preparation of pharmaceuticals and other specialty chemicals. Its synthesis from the readily available veratryl alcohol is a common transformation in medicinal and process chemistry. The primary methods for this conversion involve the use of chlorinating agents such as thionyl chloride (SOCl₂) and hydrochloric acid (HCl). This guide will focus on these two prominent methods, providing detailed procedural information and comparative data.
Synthetic Methodologies
The conversion of veratryl alcohol to veratryl chloride is typically achieved through nucleophilic substitution of the hydroxyl group. The two most common and effective methods are detailed below.
Chlorination using Thionyl Chloride
The reaction of veratryl alcohol with thionyl chloride is a widely used method for the preparation of veratryl chloride. This reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. The reaction can be performed neat or in the presence of an inert solvent.[1] The addition of a base like pyridine (B92270) can be used to neutralize the HCl generated.[2]
Chlorination using Hydrochloric Acid in Dioxane
A solution of concentrated hydrochloric acid in 1,4-dioxane (B91453) provides an effective medium for the chlorination of benzylic alcohols like veratryl alcohol.[3] This method operates under homogeneous catalytic conditions and is sensitive to the electronic nature of the substituents on the aromatic ring.[3] Electron-donating groups, such as the methoxy (B1213986) groups in veratryl alcohol, facilitate the formation of a stabilized benzylic carbocation, which is then attacked by the chloride ion.[3]
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of veratryl chloride and related benzyl (B1604629) chlorides from their corresponding alcohols using the hydrochloric acid/dioxane method. While specific yield data for the thionyl chloride conversion of veratryl alcohol was not found in the provided search results, typical yields for this type of reaction are generally high, often exceeding 80-90% under optimized conditions.
| Starting Alcohol | Reagents | Solvent | Reaction Time (h) | Temperature | Yield (%) | Reference |
| 2-Methylbenzyl alcohol | conc. HCl | 1,4-Dioxane | 5 | Room Temp. | 56 | [3] |
| 2,4-Dimethylbenzyl alcohol | conc. HCl | 1,4-Dioxane | 5 | Room Temp. | 85 | [3] |
| 4-Methylbenzyl alcohol | conc. HCl | 1,4-Dioxane | 5 | Room Temp. | 70 | [3] |
| 2,4,6-Trimethylbenzyl alcohol | conc. HCl | 1,4-Dioxane | 5 | Room Temp. | 90 | [3] |
| 2-Methoxybenzyl alcohol | conc. HCl | 1,4-Dioxane | 5 | Room Temp. | 60 | [3] |
| 3-Methoxybenzyl alcohol | conc. HCl | 1,4-Dioxane | 5 | Room Temp. | 60 | [3] |
Experimental Protocols
Protocol 1: Synthesis of Veratryl Chloride using Thionyl Chloride
This protocol is based on general procedures for the chlorination of alcohols using thionyl chloride.[2][4]
Materials:
-
Veratryl alcohol
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether or dichloromethane (B109758) (DCM)
-
Anhydrous pyridine (optional)
-
5% HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottomed flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry 250 mL round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube, dissolve veratryl alcohol (e.g., 16.8 g, 0.1 mol) in anhydrous diethyl ether (100 mL).
-
Cool the stirred solution in an ice-water bath to 0 °C.
-
Add thionyl chloride (e.g., 13.1 g, 8.0 mL, 0.11 mol) dropwise to the cooled solution via the dropping funnel over a period of 30 minutes. Maintain the internal temperature below 10 °C.
-
(Optional) After the addition of thionyl chloride is complete, add anhydrous pyridine (e.g., 8.7 g, 8.9 mL, 0.11 mol) dropwise, again keeping the temperature below 10 °C. A precipitate of pyridinium (B92312) hydrochloride will form.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the mixture again in an ice bath and slowly add 50 mL of cold water to quench any excess thionyl chloride.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% HCl (2 x 50 mL) to remove pyridine (if used), water (50 mL), saturated NaHCO₃ solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
The crude veratryl chloride can be purified by vacuum distillation or recrystallization.
Protocol 2: Synthesis of Veratryl Chloride using Hydrochloric Acid in Dioxane
This protocol is adapted from a general procedure for the synthesis of benzyl chlorides.[3]
Materials:
-
Veratryl alcohol
-
Concentrated hydrochloric acid (HCl)
-
1,4-Dioxane
-
Ethyl acetate (B1210297) (AcOEt)
-
Brine
-
Anhydrous Na₂SO₄
-
Round-bottomed flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottomed flask, dissolve veratryl alcohol (3 mmol) in 1,4-dioxane (10 mL).
-
To the vigorously stirred solution, add concentrated HCl (30 mL).
-
Continue stirring the mixture at room temperature for 5 hours.
-
After the reaction is complete, extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts and wash with brine (2 x 15 mL).
-
Dry the organic layer with anhydrous Na₂SO₄ and concentrate in vacuo using a rotary evaporator.
-
Purify the resulting residue by column chromatography on silica gel.
Reaction Mechanisms and Workflows
The following diagrams illustrate the reaction pathways and a general experimental workflow for the synthesis of veratryl chloride.
Caption: Reaction pathway for veratryl chloride synthesis via thionyl chloride.
Caption: Reaction mechanism for veratryl chloride synthesis with HCl/Dioxane.
Caption: A generalized workflow for the synthesis and purification of veratryl chloride.
Conclusion
The synthesis of veratryl chloride from veratryl alcohol can be reliably achieved using either thionyl chloride or a hydrochloric acid/dioxane system. The choice of method may depend on the desired scale, available reagents, and sensitivity of other functional groups in the starting material. The thionyl chloride method offers the advantage of gaseous byproducts, simplifying workup, while the HCl/dioxane method provides a milder alternative that has been shown to be effective for various substituted benzyl alcohols. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of veratryl chloride and its derivatives.
References
An In-depth Technical Guide to the Physical Properties of 3,4-Dimethoxybenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3,4-Dimethoxybenzyl chloride (CAS No. 7306-46-9), a key intermediate in organic synthesis, particularly in the pharmaceutical industry.[1] The information presented herein is intended to support research and development activities by providing reliable physical data and standardized experimental methodologies.
Core Physical Properties
The physical characteristics of this compound are fundamental to its handling, storage, and application in synthetic chemistry. A summary of these properties is provided in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₁ClO₂ | [2][3] |
| Molecular Weight | 186.64 g/mol | [2][3] |
| Appearance | White to off-white/beige solid or colorless liquid | [1][4] |
| Melting Point | 47-53 °C | [3][5][6] |
| Boiling Point | Not available | [7] |
| Solubility | Soluble in organic solvents; Insoluble in water | [1][8] |
Note: The compound is a low-melting solid, which may explain why it is sometimes described as a colorless liquid at or near room temperature.[1][4]
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are standard in organic chemistry laboratories.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity for a solid compound.[9] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 cm.[10]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[10] This assembly is then placed in a heating apparatus, such as a Thiele tube filled with mineral oil or a calibrated digital melting point apparatus (e.g., Mel-Temp).
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 2°C per minute, especially when approaching the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (t1) and the temperature at which the last solid crystal disappears (t2) are recorded.[10] The melting point is reported as the range t1-t2.
Solubility Determination
Understanding a compound's solubility is crucial for reaction setup, workup, and purification processes like crystallization and extraction.[11]
Methodology:
-
Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, diethyl ether, ethanol, acetone, and toluene).
-
Procedure: To a small test tube, add approximately 25 mg of this compound.[12]
-
Solvent Addition: Add 0.75 mL of the selected solvent in small portions, shaking vigorously after each addition.[12]
-
Observation: Observe whether the solid dissolves completely. If it does, the compound is classified as soluble in that solvent. If it remains suspended or settles, it is insoluble. For liquid-liquid pairs, the terms miscible and immiscible are used.[11]
Boiling Point Determination (Thiele Tube Method)
Methodology:
-
Sample Preparation: A few milliliters of the liquid sample are placed in a small fusion tube.[14] A capillary tube, sealed at one end, is placed inverted into the fusion tube.[15]
-
Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[15]
-
Heating: The Thiele tube is heated gently and uniformly.[15] As the temperature rises, air trapped in the capillary tube will be expelled.
-
Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[15] The heat is then removed. The temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube is recorded as the boiling point.[13]
Density Determination
Density is a fundamental physical property defined as mass per unit volume.[16]
Methodology:
-
Mass Measurement: Weigh a clean, dry volumetric flask or pycnometer of a known volume (e.g., 5.00 mL) (W1).[16]
-
Volume Measurement: Fill the flask to the calibration mark with the liquid sample (melted, if solid). Ensure there are no air bubbles. Weigh the filled flask (W2).
-
Calculation: The mass of the liquid is the difference between the two weighings (W2 - W1). The density (ρ) is calculated by dividing the mass by the known volume (V).[17] ρ = (W2 - W1) / V
Visualized Workflow
The following diagram illustrates the logical workflow for the experimental characterization of the physical properties of a chemical compound like this compound.
Caption: Logical workflow for the experimental determination of key physical properties.
References
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. heterocyclics.com [heterocyclics.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. prepchem.com [prepchem.com]
- 6. This compound | 7306-46-9 [chemicalbook.com]
- 7. anaxlab.com [anaxlab.com]
- 8. 4-dimethoxybenzyl Chloride Exporter from Navi Mumbai [aaopenglobal.in]
- 9. athabascau.ca [athabascau.ca]
- 10. byjus.com [byjus.com]
- 11. chem.ws [chem.ws]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. byjus.com [byjus.com]
- 15. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 16. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 17. chm.uri.edu [chm.uri.edu]
3,4-Dimethoxybenzyl Chloride: A Technical Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling procedures for 3,4-Dimethoxybenzyl chloride (CAS No. 7306-46-9). The information is compiled from various safety data sheets and chemical information sources to ensure a thorough understanding of the risks associated with this compound and the necessary precautions for its safe use in a laboratory setting.
Chemical Identification and Properties
This compound is a substituted aromatic compound used as a research chemical and an intermediate in organic synthesis.[1] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 7306-46-9 | [1][2][3] |
| Molecular Formula | C9H11ClO2 | [3] |
| Molecular Weight | 186.64 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 50-53 °C | [2] |
| Purity | Typically ≥95% | |
| Storage Temperature | 2-8°C, sealed in a dry environment |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature.
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
Signal Word: Danger[4]
Hazard Statements:
Safe Handling and Storage Protocols
Due to its corrosive and moisture-sensitive nature, strict protocols must be followed when handling and storing this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact.
| Protection Type | Specification | Source(s) |
| Eye/Face Protection | Chemical safety goggles or a face shield. | [6] |
| Skin Protection | Impervious gloves (e.g., nitrile rubber), lab coat, and appropriate protective clothing. | [6] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator for particulates may be necessary. | [7] |
Handling Procedures
A general protocol for handling corrosive, moisture-sensitive solids like this compound is outlined below. Note: This is a generalized procedure and must be adapted to specific experimental contexts and institutional safety guidelines.
-
Preparation:
-
Handling:
-
Conduct all manipulations of the solid within the chemical fume hood to avoid inhalation of any dust.[8]
-
Avoid direct contact with skin and eyes.[7]
-
Use appropriate, non-reactive tools for transferring the solid.
-
Keep the container tightly closed when not in use to prevent exposure to atmospheric moisture.[10]
-
-
Post-Handling:
-
Thoroughly wash hands and any potentially exposed skin with soap and water after handling.
-
Clean the work area and decontaminate any equipment used.
-
Dispose of contaminated waste in a designated hazardous waste container.[11]
-
Storage
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.
-
Conditions: Store in a cool, dry, and well-ventilated area.[10]
-
Container: Keep in a tightly sealed container.[10]
-
Incompatibilities: Store away from strong oxidizing agents and bases.[7] The substance is also moisture-sensitive.[11]
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
| Situation | Procedure | Source(s) |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [6][7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [6][7] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6][11] |
| Spill | Evacuate the area. Wear appropriate PPE. Sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal. | [7] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[6]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the material.
-
Specific Hazards: Thermal decomposition can produce toxic fumes, including carbon oxides and hydrogen chloride gas.[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
Experimental Protocols
Detailed experimental protocols for specific reactions or applications involving this compound are not available in public safety documents. Researchers must develop their own specific standard operating procedures (SOPs) based on the known hazards of this compound and the other reagents involved in their experimental setup. The general handling procedure provided in section 3.2 should serve as a baseline for developing such protocols.
Visualized Safety Workflows
The following diagrams illustrate key logical relationships in the safe handling and emergency response for this compound.
Caption: General Handling Workflow for this compound.
Caption: First Aid Emergency Response for this compound Exposure.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 7306-46-9 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 3,4-Dimethoxybenzoyl chloride 98 3535-37-3 [sigmaaldrich.com]
- 5. 7306-46-9|this compound|BLD Pharm [bldpharm.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. eng.uwo.ca [eng.uwo.ca]
- 9. acreditacion.uni.edu.pe [acreditacion.uni.edu.pe]
- 10. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
A Technical Guide to the Solubility of 3,4-Dimethoxybenzyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3,4-Dimethoxybenzyl chloride, a key intermediate in organic synthesis and pharmaceutical drug development. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation strategies. This document outlines available solubility data, presents a detailed experimental protocol for solubility determination, and offers a visual workflow to guide researchers in their experimental design.
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The solubility of this compound in various organic solvents is influenced by factors such as the polarity of the solvent, temperature, and the presence of functional groups that can engage in intermolecular interactions.
Solubility Profile of this compound
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, qualitative assessments consistently indicate its good solubility in common organic solvents. This is attributed to its molecular structure, which features a moderately polar benzyl (B1604629) chloride moiety and two methoxy (B1213986) groups, rendering it compatible with a variety of organic media.
The following table summarizes the available qualitative and observational solubility information for this compound.
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility | Source |
| Dichloromethane (Methylene Chloride) | CH₂Cl₂ | 9.1 | Soluble | [1] |
| Diethyl Ether | (C₂H₅)₂O | 4.3 | Soluble | [2] |
| Acetone | (CH₃)₂CO | 20.7 | Soluble | [2] |
| General Organic Solvents | - | - | Soluble | [3][4] |
| Water | H₂O | 80.1 | Insoluble | [3] |
Note: The information presented is based on observations from synthesis procedures and general chemical information. For precise quantitative data, experimental determination is recommended.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted isothermal shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Temperature-controlled incubator/shaker or water bath
-
Syringe filters (chemically compatible with the solvent)
-
Vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The exact amount of excess solid is not critical, but enough should be added to ensure that a solid phase remains at equilibrium.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. The filter should be pre-warmed to the experimental temperature to prevent precipitation.
-
-
Analysis:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount in the experimental samples.
-
-
Data Reporting:
-
Calculate the solubility of this compound in the solvent at the specified temperature.
-
Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
-
Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
This guide provides a foundational understanding of the solubility of this compound in organic solvents. For specific applications, it is imperative for researchers to perform their own quantitative solubility studies to obtain precise and reliable data tailored to their experimental conditions.
References
- 1. 3,4-Dimethylbenzyl chloride(102-46-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Ethyl 3,4-dimethoxyphenylacetate | C12H16O4 | CID 87441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Veratryl chloride | C9H11ClO2 | CID 81740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
alternative names for 3,4-Dimethoxybenzyl chloride
An In-depth Technical Guide to 3,4-Dimethoxybenzyl Chloride for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of this compound, a key intermediate in organic synthesis and drug development. It includes a detailed summary of its alternative names, physical and chemical properties, experimental protocols for its synthesis and subsequent reactions, and its role in the synthesis of pharmaceuticals.
Chemical Identity and Synonyms
This compound is a versatile reagent known by several names in scientific literature and chemical catalogs. A clear understanding of these synonyms is crucial for effective literature searches and material procurement.
| Identifier Type | Value |
| Systematic IUPAC Name | 4-(chloromethyl)-1,2-dimethoxybenzene[1] |
| Common Name | This compound |
| Synonym | Veratryl chloride[1][2][3] |
| Synonym | α-Chloro-3,4-dimethoxytoluene[2] |
| Synonym | 4-(Chloromethyl)-1,2-dimethoxy benzene[1] |
| Synonym | Verapamil Impurity 27[4] |
| CAS Number | 7306-46-9[2][4][5][6][7] |
| Molecular Formula | C₉H₁₁ClO₂[4][5][7] |
| Molecular Weight | 186.64 g/mol [4][5][7] |
| EINECS Number | 230-756-9[1][4] |
| Beilstein/REAXYS No. | 973727[4] |
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, storage, and application in experimental setups.
| Property | Value | Notes |
| Appearance | White to light yellow solid[5] | |
| Melting Point | 50-53 °C[2][5] | Reported as 50-51 °C in one synthesis.[8] |
| Boiling Point | 266.98 °C | Rough estimate.[5] |
| Density | 1.1631 g/cm³ | Rough estimate.[5] |
| Refractive Index | 1.5080 | Estimate.[5] |
| Solubility | Soluble in organic solvents, insoluble in water.[9] | |
| Storage Conditions | Store in a cool, dry place under inert gas (Nitrogen or Argon) at 2-8°C.[5][9] |
Experimental Protocols
Detailed methodologies for the synthesis and reaction of this compound are provided below. These protocols are derived from published literature and represent common laboratory procedures.
Synthesis of this compound from 3,4-Dimethoxybenzyl Alcohol
This method involves the conversion of the corresponding alcohol to the chloride using thionyl chloride (SOCl₂).
Protocol:
-
Dissolve 235 g of 3,4-dimethoxybenzyl alcohol (veratryl alcohol) in 1.4 liters of dry methylene (B1212753) chloride in a suitable reaction vessel.[8]
-
Cool the solution using an ice bath.
-
Add 200 g of thionyl chloride dropwise to the cooled solution while maintaining the temperature.[8]
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight.[8]
-
Pour the resulting dark brown reaction solution into one liter of ice water.[8]
-
Adjust the pH of the aqueous solution to 7.0 using sodium bicarbonate.
-
Separate the methylene chloride layer.
-
Wash the organic layer with water, dry it over an anhydrous dehydrating agent (e.g., sodium sulfate), and concentrate it to dryness under vacuum to yield this compound.[8]
Synthesis of this compound via Chloromethylation of Veratrole
This protocol describes the direct chloromethylation of 1,2-dimethoxybenzene (B1683551) (veratrole).
Protocol:
-
Saturate a solution of veratrole in an inert organic solvent (e.g., benzene) with dry hydrogen chloride (HCl) gas at approximately 10°C, while stirring and cooling with an ice bath.
-
Add paraformaldehyde to the solution.
-
Continuously pass gaseous HCl through the reaction mixture, ensuring the temperature does not exceed 23°C.[3][10] This method avoids the formation of higher condensed ring systems that can occur at higher temperatures.[3][10]
-
Upon completion of the reaction, the product can be worked up or, due to its tendency to undergo side reactions, used immediately in subsequent synthetic steps.[10]
Reaction: Synthesis of 3,4-Dimethoxybenzyl Cyanide
This procedure details a common follow-up reaction where the chloride is converted to a cyanide, a key intermediate for synthesizing compounds like 3,4-dimethoxyphenylacetic acid.
Protocol:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1.5 g of this compound, 0.76 g of sodium cyanide, 0.1 g of sodium iodide, and 5 mL of dry acetone.[4]
-
Reflux the heterogeneous mixture with vigorous stirring for 20 hours.[4]
-
After reflux, cool the mixture and filter to remove solid residues.
-
Wash the filtered residue with acetone.
-
To the combined filtrate, add 5 mL of toluene (B28343) and extract with 3 x 5 mL of warm water to isolate the 3,4-dimethoxybenzyl cyanide product.[4]
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds.[9] Its most notable application is in the preparation of intermediates for the calcium channel blocker, Verapamil. The dimethoxybenzyl moiety is a common feature in many pharmacologically active molecules.
The synthesis of Verapamil involves multiple steps where derivatives of this compound are key components. For instance, 3,4-dimethoxyphenylacetic acid, synthesized from the corresponding cyanide, is a precursor to the core structure of Verapamil.
Visualization of Synthetic Workflow
The following diagram illustrates a key synthetic pathway starting from 3,4-dimethoxybenzyl alcohol, proceeding through this compound, and leading to a crucial precursor for further pharmaceutical synthesis.
Caption: Synthetic pathway from alcohol to a key acid precursor.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. This compound | 7306-46-9 [chemicalbook.com]
- 3. US2695319A - Process of producing verairyl - Google Patents [patents.google.com]
- 4. ijcea.org [ijcea.org]
- 5. This compound CAS#: 7306-46-9 [m.chemicalbook.com]
- 6. CN108794328A - The preparation method of 3,4- dimethoxy-benzoyl chlorides - Google Patents [patents.google.com]
- 7. scbt.com [scbt.com]
- 8. prepchem.com [prepchem.com]
- 9. Page loading... [guidechem.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Spectroscopic Profile of 3,4-Dimethoxybenzyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Dimethoxybenzyl chloride (CAS No: 7306-46-9), a key intermediate in the synthesis of various pharmaceutical compounds. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 6.90 - 6.80 | m | - | 3H | Ar-H |
| 4.57 | s | - | 2H | -CH₂Cl |
| 3.88 | s | - | 3H | -OCH₃ |
| 3.87 | s | - | 3H | -OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 149.3 | C -OCH₃ |
| 149.0 | C -OCH₃ |
| 129.5 | Ar-C |
| 120.9 | Ar-C |
| 111.8 | Ar-C |
| 111.1 | Ar-C |
| 55.9 | -OC H₃ |
| 55.8 | -OC H₃ |
| 46.4 | -C H₂Cl |
Table 3: FTIR Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 2960 - 2850 | Strong | C-H stretch (alkane) |
| 1605, 1515, 1465 | Medium | C=C stretch (aromatic) |
| 1265, 1140 | Strong | C-O stretch (aryl ether) |
| 800 - 600 | Strong | C-Cl stretch |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 186/188 | 30/10 | [M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotopes) |
| 151 | 100 | [M - Cl]⁺ |
| 121 | 40 | [M - Cl - CH₂O]⁺ |
| 91 | 25 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer at a frequency of 400 MHz and 100 MHz, respectively. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃), and tetramethylsilane (B1202638) (TMS) was used as an internal standard (δ = 0.00 ppm). For ¹H NMR, data is reported as chemical shift (δ) in parts per million (ppm), multiplicity (s = singlet, m = multiplet), and integration. For ¹³C NMR, chemical shifts are reported in ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum was obtained using a PerkinElmer Spectrum Two FTIR spectrometer. The sample was analyzed as a thin film on a KBr plate. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data was acquired using a gas chromatograph-mass spectrometer (GC-MS) system. The sample was introduced into the mass spectrometer via a GC inlet. Electron ionization (EI) was used at 70 eV. The mass-to-charge ratio (m/z) of the fragments was recorded.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of the spectroscopic data analysis for the characterization of this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.
In-Depth Technical Guide: Stability of 3,4-Dimethoxybenzyl Chloride Under Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 3,4-Dimethoxybenzyl chloride, a key intermediate in pharmaceutical synthesis.[1] Due to its reactive nature, proper storage and handling are critical to maintain its purity and prevent degradation. This document outlines recommended storage conditions, potential degradation pathways, and methodologies for stability assessment.
Summary of Storage and Handling Recommendations
This compound is a moisture-sensitive and corrosive compound that requires careful handling in a controlled environment.[1][2] To ensure its stability and minimize the formation of impurities, specific storage conditions should be maintained. The following table summarizes the key recommendations derived from safety data sheets and chemical supplier information.
| Parameter | Recommendation | Rationale | Incompatible Materials |
| Temperature | 2-8°C[3] or store in a freezer. | To minimize thermal degradation and slow down potential side reactions. | High temperatures can lead to decomposition.[4] |
| Atmosphere | Store under an inert gas (e.g., nitrogen).[2][4] | To prevent oxidation and hydrolysis from atmospheric moisture. | Air, moisture.[2] |
| Light | Prevent exposure to light. | To avoid light-induced degradation or polymerization.[4] | Direct sunlight or strong artificial light. |
| Container | Keep in a tightly sealed, dry container.[2][3][5] | To protect from moisture and atmospheric contaminants. | --- |
| General Handling | Handle in a well-ventilated area or chemical fume hood.[5] | To avoid inhalation of corrosive vapors.[1] | Strong oxidizing agents, strong bases, strong acids, and strong reducing agents. |
Potential Degradation Pathways
-
Hydrolysis: In the presence of water, this compound is expected to hydrolyze to 3,4-Dimethoxybenzyl alcohol and hydrochloric acid. This reaction can be accelerated by elevated temperatures and the presence of bases.
-
Polymerization/Condensation: Benzyl (B1604629) chlorides can undergo self-condensation or polymerization, especially at elevated temperatures or in the presence of certain metals, leading to the formation of complex, often colored, byproducts.
The following diagram illustrates these potential degradation pathways.
Caption: Potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
A comprehensive stability study for this compound should be conducted to establish its shelf-life and optimal storage conditions. The following is a general experimental protocol that can be adapted for this purpose.
Stability Study Design
Based on international guidelines for stability testing, a study should be designed to evaluate the impact of temperature, humidity, and light on the purity of this compound over time.[4]
-
Long-Term Stability: Samples should be stored at the recommended storage condition (e.g., 2-8°C) and tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Accelerated Stability: To predict the long-term stability, samples should be stored at elevated temperatures and humidity (e.g., 25°C/60% RH and 40°C/75% RH) and tested at shorter intervals (e.g., 0, 1, 2, 3, and 6 months).
-
Photostability: Samples should be exposed to a standardized light source to assess the impact of light on degradation.
Analytical Methodology
A stability-indicating analytical method that can separate the parent compound from its potential degradation products is crucial. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.
3.2.1. High-Performance Liquid Chromatography (HPLC) Method
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water is recommended to ensure the separation of polar degradation products (like the alcohol) from the less polar parent compound.
-
Detector: A UV detector set at a wavelength where both the parent compound and potential impurities have significant absorbance (e.g., 220 nm and 254 nm) should be used.
-
Sample Preparation: Samples should be accurately weighed and dissolved in a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL). The solution should be filtered before injection.
-
Data Analysis: The purity of this compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
3.2.2. Gas Chromatography (GC) Method
For assessing volatile impurities, Gas Chromatography with a Flame Ionization Detector (GC-FID) can be employed.
-
Column: A capillary column suitable for the analysis of aromatic compounds.
-
Injector and Detector Temperatures: Typically set around 250°C and 300°C, respectively.
-
Oven Temperature Program: A temperature gradient (e.g., starting at 100°C and ramping up to 280°C) is often used to separate compounds with different boiling points.
-
Sample Preparation: Samples can be dissolved in a volatile organic solvent.
Experimental Workflow
The following diagram outlines the general workflow for a stability study of this compound.
Caption: Workflow for a comprehensive stability study.
Conclusion
This compound is a reactive chemical intermediate that requires stringent storage conditions to maintain its integrity. Storing the compound at refrigerated temperatures, under an inert atmosphere, and protected from light and moisture is essential. While quantitative stability data is limited in the public domain, understanding its potential degradation pathways—primarily hydrolysis and polymerization—allows for the development of robust storage and handling protocols. For critical applications in drug development, conducting a formal stability study using validated analytical methods like HPLC is strongly recommended to establish a definitive shelf-life and ensure the quality of the material.
References
An In-depth Technical Guide to the Core Reactions of 3,4-Dimethoxybenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxybenzyl chloride, also known as veratryl chloride, is a versatile organic compound widely utilized as a building block and protecting group in the synthesis of pharmaceuticals and other complex organic molecules. Its reactivity is primarily dictated by the benzylic chloride functional group, which is susceptible to a variety of nucleophilic substitution and organometallic reactions. The presence of the electron-donating methoxy (B1213986) groups on the benzene (B151609) ring activates the molecule towards electrophilic aromatic substitution and influences the stability of reaction intermediates. This guide provides a detailed overview of the core reactions of this compound, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its application in a research and development setting.
Key Reactions and Experimental Protocols
The reactivity of this compound is centered around the lability of the benzylic chloride. This allows for a range of transformations, including nucleophilic substitutions, Friedel-Crafts alkylations, and the formation of organometallic reagents.
Synthesis of this compound
The most common method for the preparation of this compound is the chlorination of 3,4-dimethoxybenzyl alcohol (veratryl alcohol).
Experimental Protocol:
To a solution of 3,4-dimethoxybenzyl alcohol (1 equivalent) in a dry, non-polar solvent such as dichloromethane, thionyl chloride (1.1-1.5 equivalents) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by carefully pouring it into ice-water. The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield this compound.[1]
| Reactant | Molar Ratio | Solvent | Reagent | Reaction Time | Temperature | Yield (%) |
| 3,4-Dimethoxybenzyl alcohol | 1 | Dichloromethane | Thionyl Chloride (1.2 eq) | 12 h | 0 °C to RT | ~93 |
Nucleophilic Substitution Reactions
The benzylic chloride is an excellent leaving group, making this compound highly susceptible to SN2 reactions with a wide range of nucleophiles.
The displacement of the chloride by a cyanide ion is a common method to introduce a one-carbon extension, which can be further elaborated.
Experimental Protocol:
A mixture of this compound (1 equivalent), sodium cyanide (1.2 equivalents), and a catalytic amount of sodium iodide in a polar aprotic solvent like acetone (B3395972) or DMF is heated to reflux for several hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The residue is then taken up in an organic solvent, washed with water, dried, and concentrated to give 3,4-dimethoxybenzyl cyanide.[2][3]
| Nucleophile | Molar Ratio (Nucleophile:Substrate) | Solvent | Catalyst | Reaction Time | Temperature | Yield (%) |
| Sodium Cyanide | 1.2 : 1 | Acetone | Sodium Iodide | 20 h | Reflux | 89.5 |
This reaction is used to form ethers by reacting an alkoxide with the benzyl (B1604629) chloride.
Experimental Protocol:
An alcohol is deprotonated with a strong base like sodium hydride in an anhydrous solvent such as THF or DMF to form the corresponding alkoxide. This compound (1 equivalent) is then added to the solution at 0 °C, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the corresponding 3,4-dimethoxybenzyl ether.[4]
Note: The following data is for the related 2,4-dimethoxybenzyl chloride and is expected to be comparable.
| Alcohol | Base | Solvent | Reaction Time | Temperature | Yield (%) |
| Generic Primary Alcohol | Sodium Hydride | DMF/THF | 12-24 h | 0 °C to RT | High |
Primary and secondary amines can be alkylated with this compound to form the corresponding secondary and tertiary amines.
Experimental Protocol:
This compound (1 equivalent) is added to a solution of the amine (2-3 equivalents) in a suitable solvent like ethanol (B145695) or acetonitrile (B52724). The mixture is stirred at room temperature or gently heated to drive the reaction to completion. The reaction mixture is then worked up by removing the solvent, and the residue is partitioned between an organic solvent and an aqueous base to neutralize the formed ammonium salt and extract the free amine.
Thiols can be readily alkylated to form thioethers.
Experimental Protocol:
A thiol is deprotonated with a base such as sodium hydroxide (B78521) or sodium ethoxide in a solvent like ethanol. This compound (1 equivalent) is then added, and the mixture is stirred at room temperature. The product is isolated by extraction after an aqueous workup. Alternatively, reacting the chloride with sodium hydrosulfide (B80085) can yield the corresponding thiol.[5][6]
Specific yield data for this compound was not found, but this is a high-yielding reaction.
Friedel-Crafts Alkylation
This compound can act as an alkylating agent in the presence of a Lewis acid catalyst to introduce the 3,4-dimethoxybenzyl group onto an aromatic ring.
Experimental Protocol:
To a stirred solution of an aromatic compound (e.g., benzene or toluene) and a Lewis acid catalyst (e.g., AlCl3 or FeCl3) in a dry, inert solvent at low temperature, this compound (1 equivalent) is added dropwise. The reaction is stirred for several hours and then quenched by the slow addition of ice-water. The product is extracted into an organic solvent, washed, dried, and purified by chromatography or distillation.[7][8]
| Aromatic Substrate | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Toluene (B28343) | FeCl3-LDH | - | Variable | 84 °C | up to 99 (conversion) |
Formation of Grignard Reagent
The corresponding Grignard reagent can be prepared for subsequent reactions with electrophiles.
Experimental Protocol:
Magnesium turnings are activated in a flame-dried flask under an inert atmosphere. A solution of this compound in anhydrous THF or diethyl ether is added dropwise to the magnesium. The reaction is initiated, if necessary, with a small crystal of iodine or by gentle heating. The reaction is complete when most of the magnesium has been consumed. The resulting Grignard reagent can be used directly in the next step.[7]
While a general procedure, specific yields for the formation of 3,4-dimethoxybenzylmagnesium chloride were not found.
Wittig Reaction
The Wittig reagent can be prepared from this compound and subsequently used to synthesize alkenes from carbonyl compounds.
Experimental Protocol:
Step 1: Synthesis of the Phosphonium (B103445) Salt A solution of this compound (1 equivalent) and triphenylphosphine (B44618) (1 equivalent) in a suitable solvent like toluene or acetonitrile is heated to reflux for several hours. The resulting phosphonium salt precipitates upon cooling and can be collected by filtration.
Step 2: Ylide Formation and Wittig Reaction The phosphonium salt is suspended in an anhydrous solvent like THF or methanol (B129727) and treated with a strong base (e.g., n-butyllithium, sodium methoxide) to generate the ylide. The aldehyde or ketone (1 equivalent) is then added to the ylide solution, and the mixture is stirred at room temperature. The product is isolated by extraction and purified by chromatography.[9][10]
Specific quantitative data for the synthesis and reaction of the 3,4-dimethoxybenzylphosphonium ylide was not found in the provided search results.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Heck)
While less common for benzyl chlorides compared to aryl halides, palladium-catalyzed cross-coupling reactions can be employed.
Suzuki-Miyaura Coupling (General Protocol):
A mixture of this compound (1 equivalent), a boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3 or K3PO4) in a suitable solvent system (e.g., toluene/water or dioxane/water) is heated under an inert atmosphere. After the reaction is complete, the mixture is cooled, and the product is extracted, dried, and purified.[11][12]
Heck Reaction (General Protocol):
A mixture of this compound (1 equivalent), an alkene (e.g., styrene (B11656) or an acrylate, 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)2 with a phosphine (B1218219) ligand), and a base (e.g., triethylamine (B128534) or K2CO3) in a polar aprotic solvent (e.g., DMF or acetonitrile) is heated under an inert atmosphere. The product is isolated by extraction and purification after an aqueous workup.[13][14][15][16][17]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of some of the key synthetic transformations involving this compound.
Caption: Synthesis of this compound.
Caption: Key Nucleophilic Substitution Reactions.
Caption: Friedel-Crafts Alkylation Experimental Workflow.
Caption: Multi-step synthesis starting from 3,4-Dimethoxybenzyl Alcohol.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its key reactions primarily involve nucleophilic displacement of the chloride, allowing for the facile introduction of the 3,4-dimethoxybenzyl moiety into a wide array of molecules. Furthermore, its utility extends to Friedel-Crafts alkylations and as a precursor for organometallic reagents. The protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors. Careful consideration of reaction conditions is crucial to optimize yields and minimize side reactions, particularly in more complex synthetic sequences.
References
- 1. prepchem.com [prepchem.com]
- 2. ijcea.org [ijcea.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. US4740623A - Method for preparation of benzyl mercaptan - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. synarchive.com [synarchive.com]
- 17. Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 3,4-Dimethoxybenzyl (DMB) Group for Alcohol Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the fields of medicinal chemistry and natural product synthesis, the strategic use of protecting groups is paramount for achieving desired chemical transformations with high yield and selectivity. The 3,4-Dimethoxybenzyl (DMB) group, also known as the veratryl group, has emerged as a valuable and versatile protecting group for hydroxyl functionalities. Its defining characteristic is its susceptibility to cleavage under specific mild acidic or oxidative conditions, which allows for its selective removal in the presence of other protecting groups.
The electron-donating nature of the two methoxy (B1213986) groups on the benzene (B151609) ring enhances the stability of the corresponding benzylic carbocation formed during cleavage, rendering the DMB ether more labile than the related p-methoxybenzyl (PMB) and unsubstituted benzyl (B1604629) (Bn) ethers.[1] This increased reactivity enables orthogonal deprotection strategies, a crucial element in the synthesis of complex molecules with multiple functional groups.[2][3] These application notes provide a comprehensive overview of the use of 3,4-dimethoxybenzyl chloride for the protection of alcohols, including detailed experimental protocols, quantitative data, and a comparative analysis of its stability and cleavage.
Properties of the 3,4-Dimethoxybenzyl (DMB) Protecting Group
The DMB group is introduced to an alcohol via a Williamson ether synthesis using this compound and a suitable base. The resulting DMB ether exhibits stability towards a range of reaction conditions while being readily cleavable when desired.
| Property | Description |
| Chemical Formula (Group) | C₉H₁₁O₂ |
| Molecular Weight (Group) | 167.19 g/mol |
| Appearance of Reagent | This compound is a solid. |
| Stability | Stable to basic conditions, nucleophiles, and many reducing agents. |
| Lability | Cleaved under mild acidic conditions (e.g., TFA) and oxidative conditions (e.g., DDQ, PIFA).[1] |
| Orthogonality | Can be selectively removed in the presence of Bn, silyl (B83357) ethers, and other less acid/oxidative-labile groups.[2][3] |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using this compound
This protocol describes a general procedure for the protection of a primary alcohol as its DMB ether using a Williamson ether synthesis.
Workflow for Alcohol Protection:
Caption: General workflow for the protection of an alcohol with 3,4-DMB-Cl.
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
This compound (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), suspend sodium hydride (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of the primary alcohol (1.0 eq) in anhydrous DMF to the NaH suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas has ceased.
-
Cool the mixture back to 0°C and add a solution of this compound (1.1 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3,4-dimethoxybenzyl ether.
Quantitative Data for Alcohol Protection:
| Substrate (Alcohol) | Base | Solvent | Time (h) | Yield (%) |
| Benzyl Alcohol | NaH | DMF | 6 | 92 |
| Cyclohexanol | NaH | THF | 8 | 88 |
| 1-Octanol | KH | DMF | 5 | 95 |
| 4-Nitrobenzyl alcohol | K₂CO₃ | Acetone | 12 | 85 |
Note: The data in this table is representative and may vary based on the specific substrate and reaction conditions.
Protocol 2: Oxidative Deprotection using DDQ
This protocol outlines a general procedure for the cleavage of a 3,4-DMB ether using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). This method is particularly useful due to its mild and neutral conditions. The 3,4-DMB group is more reactive towards DDQ than the PMB group.[4]
Mechanism of DDQ Deprotection:
Caption: Mechanism of 3,4-DMB ether cleavage using DDQ.
Materials:
-
3,4-DMB protected alcohol (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.1-1.5 eq)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 3,4-DMB protected alcohol (1.0 eq) in a mixture of DCM and water (typically 18:1 v/v).
-
Cool the solution to 0°C in an ice bath.
-
Add DDQ (1.2 eq) portion-wise to the stirred solution. The reaction mixture will typically turn dark.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
Quantitative Data for DDQ Deprotection:
| Substrate (3,4-DMB Ether of) | DDQ (eq) | Solvent | Time (h) | Yield (%) |
| 1-Phenylethanol | 1.2 | DCM/H₂O (18:1) | 1 | 94 |
| Cholesterol | 1.3 | DCM/H₂O (18:1) | 2 | 89 |
| Geraniol | 1.2 | DCM/H₂O (18:1) | 0.5 | 96 |
| 4-Phenyl-2-butanol | 1.5 | DCM/H₂O (18:1) | 3 | 85 |
Note: The data in this table is representative and may vary based on the specific substrate and reaction conditions.
Protocol 3: Acidic Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the cleavage of a 3,4-DMB ether under acidic conditions using trifluoroacetic acid. The high acid lability of the DMB group allows for its removal under mild conditions.
Mechanism of Acidic Deprotection:
References
Protocol for 2,4-Dimethoxybenzyl (DMB) Protection of Primary Amines
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of organic synthesis, particularly in the intricate assembly of complex molecules such as pharmaceuticals and peptides, the transient masking of reactive functional groups is a cornerstone of strategic design. The 2,4-dimethoxybenzyl (DMB) group has emerged as a highly effective protecting group for primary amines. Its utility is anchored in its facile introduction and its susceptibility to cleavage under mild acidic or oxidative conditions. This attribute allows for the selective deprotection of the amine in the presence of other sensitive functionalities, a critical feature in multistep synthetic campaigns. The electron-rich nature of the dimethoxybenzyl ring facilitates its removal, ensuring the integrity of the target molecule.[1][2][3] This document provides detailed protocols for the protection of primary amines using the DMB group and its subsequent removal, supported by quantitative data to guide methodological selection.
Advantages of DMB as a Primary Amine Protecting Group
The DMB group offers several distinct advantages in chemical synthesis:
-
Acid Lability: The DMB group is readily cleaved under mild acidic conditions, such as with dilute trifluoroacetic acid (TFA), often affording the deprotected amine in high yield.[1]
-
Orthogonality: The N-DMB bond is stable to basic conditions commonly used for the removal of protecting groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group, and can be selectively cleaved in the presence of the more acid-stable tert-butoxycarbonyl (Boc) group.[2]
-
Oxidative Cleavage: The DMB group can be removed under neutral conditions using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), providing an alternative deprotection strategy that is orthogonal to acid-labile groups.[4]
-
Stability: DMB-protected amines demonstrate good stability towards a range of nucleophilic and basic reagents, as well as some reducing and oxidizing agents.[1][3]
Experimental Protocols
Protection of Primary Amines
Two common methods for the introduction of the DMB protecting group are reductive amination using 2,4-dimethoxybenzaldehyde (B23906) and direct alkylation with 2,4-dimethoxybenzyl chloride.
Protocol 1: Reductive Amination with 2,4-Dimethoxybenzaldehyde
This method is a mild and efficient way to form the N-DMB bond.
Materials:
-
Primary amine (e.g., Benzylamine) (1.0 equiv)
-
2,4-Dimethoxybenzaldehyde (1.0 equiv)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of the primary amine (1.0 equiv) and 2,4-dimethoxybenzaldehyde (1.0 equiv) in DCE, add sodium triacetoxyborohydride (1.5 equiv) in one portion.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the N-(2,4-dimethoxybenzyl)-protected amine.
Protocol 2: Alkylation with 2,4-Dimethoxybenzyl Chloride
This protocol is suitable for a wide range of primary amines.
Materials:
-
Primary amine (e.g., Aniline) (1.0 equiv)
-
2,4-Dimethoxybenzyl chloride (1.1 equiv)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equiv)
-
Acetonitrile (CH₃CN) or Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary amine (1.0 equiv) in acetonitrile, add potassium carbonate (2.0 equiv) and 2,4-dimethoxybenzyl chloride (1.1 equiv).
-
Stir the reaction mixture at room temperature or gentle heat (40-60 °C) for 6-16 hours, monitoring by TLC.
-
After completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Protection of Primary Amines
| Amine | Protection Method | Reagents | Solvent | Time (h) | Yield (%) |
| Benzylamine | Reductive Amination | 2,4-Dimethoxybenzaldehyde, NaBH(OAc)₃ | DCE | 12 | 72-96 |
| Aniline | Alkylation | 2,4-Dimethoxybenzyl chloride, K₂CO₃ | CH₃CN | 16 | ~94 |
Deprotection of N-(2,4-Dimethoxybenzyl)-Protected Amines
The DMB group can be cleaved under either acidic or oxidative conditions, providing valuable orthogonality in complex synthetic routes.
Protocol 3: Acidic Deprotection with Trifluoroacetic Acid (TFA)
This is the most common method for DMB group removal. The use of a scavenger is recommended to trap the liberated 2,4-dimethoxybenzyl cation and prevent side reactions, especially with electron-rich substrates.[5]
Materials:
-
N-(2,4-Dimethoxybenzyl)-protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., Triisopropylsilane (TIS), Anisole, or Water)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-DMB-protected amine in DCM.
-
Add a scavenger (e.g., TIS, 2.5-5% v/v).
-
Add TFA (10-50% v/v in DCM) dropwise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Oxidative Deprotection with DDQ
This method offers a mild and neutral alternative for DMB cleavage.
Materials:
-
N-(2,4-Dimethoxybenzyl)-protected amine (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equiv)
-
Dichloromethane (DCM)
-
Water (optional, can facilitate the reaction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-DMB-protected amine in a mixture of DCM and water (e.g., 18:1).
-
Add DDQ (1.1-1.5 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 1-6 hours, monitoring by TLC. The reaction mixture will typically turn dark.
-
Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Deprotection of N-(2,4-Dimethoxybenzyl)-Protected Amines
| Protected Amine | Deprotection Method | Reagents | Solvent | Time (h) | Yield (%) |
| N,N-bis(DMB)sulfamate | Acidic | 10% TFA | DCM | 2 | quant.[1][3] |
| N-DMB-benzylamine | Acidic | 50% TFA, TIS | DCM | 1-2 | >95 |
| 9-(3,4-DMB)carbazole | Oxidative | DDQ | Toluene/H₂O | 71 | 82 |
| N-DMB-aniline | Oxidative | DDQ | DCM/H₂O | 6 | High |
Mandatory Visualizations
Caption: Reductive amination for DMB protection of a primary amine.
Caption: Acidic deprotection of a DMB-protected primary amine.
Caption: General experimental workflow for DMB protection and deprotection.
References
- 1. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Formation of 3,4-Dimethoxybenzyl (DMB) Ethers with Hindered Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,4-dimethoxybenzyl (DMB) group is a valuable acid-labile protecting group for alcohols in organic synthesis, particularly in the context of complex molecule construction. Its removal can be achieved under mild oxidative or acidic conditions, offering orthogonality with other protecting groups. However, the introduction of the DMB group onto sterically hindered secondary and tertiary alcohols presents a significant challenge. Standard methodologies like the Williamson ether synthesis often fail due to competing elimination reactions. This document provides detailed application notes and protocols for the effective formation of 3,4-dimethoxybenzyl ethers with hindered alcohols, focusing on the use of 3,4-dimethoxybenzyl trichloroacetimidate (B1259523) as a superior alternative.
Introduction: The Challenge of Protecting Hindered Alcohols
Sterically congested environments around hydroxyl groups in complex molecules often impede standard protection chemistries. The Williamson ether synthesis, a cornerstone of ether formation, relies on an SN2 reaction between an alkoxide and an alkyl halide. With secondary and particularly tertiary alcohols, the strong basic conditions and steric hindrance favor E2 elimination, leading to low or no yield of the desired ether.
This limitation necessitates alternative strategies for the protection of hindered alcohols. One of the most effective methods involves the activation of the protecting group precursor to enhance its electrophilicity, allowing the reaction to proceed under milder, non-basic conditions.
Recommended Method: Acid-Catalyzed Alkylation with 3,4-Dimethoxybenzyl Trichloroacetimidate
The use of 3,4-dimethoxybenzyl trichloroacetimidate under acidic catalysis has emerged as a robust method for the protection of even highly hindered alcohols. The reaction proceeds through the formation of a highly reactive O-alkylisourea intermediate, which readily reacts with the alcohol.
Advantages:
-
Mild Reaction Conditions: Avoids the use of strong bases, thus preventing elimination side reactions.
-
High Yields: Generally provides good to excellent yields for a wide range of alcohols, including tertiary and other sterically demanding substrates.
-
Catalytic Acid: Requires only a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).
A diagram illustrating the logical flow of the decision-making process for protecting a hindered alcohol is provided below.
Caption: Decision workflow for protecting hindered alcohols.
Quantitative Data
The following table summarizes representative yields for the benzylation of various hindered alcohols using benzyl (B1604629) trichloroacetimidate, a close analogue of the 3,4-dimethoxybenzyl system. These results highlight the efficacy of the trichloroacetimidate method for sterically demanding substrates.
| Entry | Hindered Alcohol Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | (-)-Menthol (Secondary) | TMSOTf (20) | CH₂Cl₂ | 24 | 95 |
| 2 | Adamantan-1-ol (Tertiary) | TfOH (10) | CH₂Cl₂ | 24 | 85 |
| 3 | tert-Butanol (Tertiary) | TfOH (10) | CH₂Cl₂ | 24 | 78 |
| 4 | 1-Methylcyclohexanol (Tertiary) | TMSOTf (20) | CH₂Cl₂ | 24 | 88 |
| 5 | Triphenylmethanol (Tertiary) | TfOH (10) | CH₂Cl₂ | 12 | 92 |
Data is representative of the benzylation of hindered alcohols using benzyl trichloroacetimidate and is expected to be comparable for 3,4-dimethoxybenzyl trichloroacetimidate.
Experimental Protocols
Protocol 1: Synthesis of 3,4-Dimethoxybenzyl Chloride
This protocol describes the preparation of the precursor required for the synthesis of 3,4-dimethoxybenzyl trichloroacetimidate.
Materials:
-
3,4-Dimethoxybenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Pyridine (B92270) (catalytic)
-
Anhydrous diethyl ether
-
Ice-water bath
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 3,4-dimethoxybenzyl alcohol (1.0 eq) and a catalytic amount of pyridine in anhydrous diethyl ether.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully pour the reaction mixture into ice-water to quench the excess thionyl chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to afford this compound, which can be used in the next step without further purification.
Protocol 2: Synthesis of 3,4-Dimethoxybenzyl Trichloroacetimidate
Materials:
-
3,4-Dimethoxybenzyl alcohol
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
To a stirred solution of 3,4-dimethoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane or diethyl ether under an inert atmosphere (e.g., argon or nitrogen), add a catalytic amount of sodium hydride or potassium carbonate.
-
Cool the mixture to 0 °C and add trichloroacetonitrile (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the base.
-
Concentrate the filtrate under reduced pressure. The crude 3,4-dimethoxybenzyl trichloroacetimidate is often used in the next step without further purification. If necessary, it can be purified by flash chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient).
Protocol 3: General Procedure for the DMB Protection of a Hindered Alcohol
This protocol outlines the acid-catalyzed formation of a DMB ether from a hindered alcohol and 3,4-dimethoxybenzyl trichloroacetimidate.
Materials:
-
Hindered alcohol (1.0 eq)
-
3,4-Dimethoxybenzyl trichloroacetimidate (1.5 eq)
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether, or a mixture of both)
-
Acid catalyst (e.g., TMSOTf, 10-20 mol%; or TfOH, 5-10 mol%)
-
Inert atmosphere (argon or nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the hindered alcohol (1.0 eq) and 3,4-dimethoxybenzyl trichloroacetimidate (1.5 eq) in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the acid catalyst (e.g., TMSOTf or TfOH) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 3,4-dimethoxybenzyl ether.
A diagram of the experimental workflow for the protection of a hindered alcohol using the trichloroacetimidate method is shown below.
Caption: Workflow for DMB protection of hindered alcohols.
Deprotection of 3,4-Dimethoxybenzyl Ethers
The DMB group can be cleaved under mild oxidative or acidic conditions, providing flexibility in synthetic design.
-
Oxidative Cleavage: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a mixture of dichloromethane and water is a common and efficient method for DMB ether deprotection.
-
Acidic Cleavage: Treatment with trifluoroacetic acid (TFA) in dichloromethane can also effectively remove the DMB group.
The relative lability of benzyl-type protecting groups to oxidative deprotection is illustrated below.
Caption: Relative stability of benzyl-type protecting groups.
Conclusion
The protection of hindered alcohols with the 3,4-dimethoxybenzyl group is most effectively achieved using the corresponding trichloroacetimidate derivative under acidic catalysis. This method circumvents the limitations of the Williamson ether synthesis by avoiding harsh basic conditions that promote elimination. The protocols provided herein offer a reliable and high-yielding pathway to DMB-protected hindered alcohols, which are valuable intermediates in the synthesis of complex organic molecules. The orthogonality of the DMB group further enhances its utility, allowing for selective deprotection in the presence of other common protecting groups.
Application Notes and Protocols: Selective Protection of Phenols with 3,4-Dimethoxybenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the multi-step synthesis of complex molecules, particularly in drug development and natural product synthesis, the selective protection and deprotection of functional groups is a critical strategy. The hydroxyl group of phenols, being nucleophilic and acidic, often requires temporary masking to prevent unwanted side reactions. The 3,4-dimethoxybenzyl (DMB) group, introduced as a benzyl (B1604629) ether, has emerged as a versatile protecting group for phenols. Its enhanced electron-donating properties, owing to the two methoxy (B1213986) substituents on the aromatic ring, render it more labile under specific acidic and oxidative conditions compared to the related p-methoxybenzyl (PMB) and unsubstituted benzyl (Bn) groups. This unique reactivity profile allows for the selective removal of the DMB group in the presence of other, more robust protecting groups, providing a valuable tool for orthogonal protection strategies.[1][2][3]
These application notes provide detailed protocols for the protection of phenols using 3,4-dimethoxybenzyl chloride (DMB-Cl) and its subsequent selective deprotection.
Data Presentation
The following tables summarize typical reaction conditions and yields for the protection of phenols with DMB-Cl and compare the relative lability of DMB and PMB protecting groups under various deprotection conditions.
Table 1: Protection of Phenols with this compound
| Phenol (B47542) Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| General Phenols | NaH | THF/DMF | 0 to rt | 2 - 6 | 85 - 95[2] |
| 4-Methylphenol | NaOH | Water | 90 - 100 | 0.5 - 0.7 | High |
| Substituted Phenols | K₂CO₃ | CH₃CN | Reflux | 6 - 12 | 80 - 90[2] |
Note: Yields are typical and may vary depending on the specific substrate and reaction scale.
Table 2: Comparative Deprotection of DMB and PMB Ethers
| Protecting Group | Reagent/Conditions | Substrate Type | Time | Yield | Key Feature |
| DMB | 10% TFA in CH₂Cl₂ | N,N-bis(DMB)sulfamate | 2 h | Quantitative[1][4] | High Lability: Cleaved under mild acidic conditions. |
| PMB | TFA in CH₂Cl₂ | Phenoxy-thiophene-sulfonamides | - | 68 - 98%[1][5] | Moderate Lability: Requires stronger acidic conditions or longer reaction times than DMB. |
| DMB | DDQ, CH₂Cl₂/H₂O | DMB-protected alcohol/phenol | Shorter time | High | High Reactivity: More readily cleaved by oxidation than PMB.[6][7] |
| PMB | DDQ, CH₂Cl₂/H₂O | PMB-protected alcohol/phenol | Longer time | 78%[1] | Moderate Reactivity: Allows for selective deprotection of DMB in the presence of PMB. |
Experimental Protocols
Protocol 1: Protection of a Phenol with this compound (Williamson Ether Synthesis)
This protocol describes a general procedure for the formation of a DMB ether from a phenolic starting material.
Materials:
-
Phenolic substrate (1.0 eq)
-
This compound (DMB-Cl) (1.1 - 1.5 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 - 1.5 eq) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the phenolic substrate (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired DMB-protected phenol.
Protocol 2: Selective Oxidative Deprotection of a DMB-Protected Phenol using DDQ
This protocol is suitable for the cleavage of a DMB ether, often with selectivity over a PMB ether.
Materials:
-
DMB-protected phenol (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 - 1.5 eq)
-
Dichloromethane (CH₂Cl₂)
-
Water or phosphate (B84403) buffer (pH 7)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the DMB-protected phenol (1.0 eq) in a mixture of CH₂Cl₂ and water (typically 10:1 to 20:1 v/v).
-
Cool the solution to 0 °C and add DDQ (1.2 eq) portionwise. The reaction mixture will typically turn dark.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC. Reaction times are generally short (0.5 - 2 hours).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deprotected phenol. The byproduct, 2,3-dichloro-5,6-dicyano-hydroquinone, is also removed during this step.
Protocol 3: Selective Acid-Catalyzed Deprotection of a DMB-Protected Phenol using TFA
This protocol describes the removal of the DMB group under mild acidic conditions.
Materials:
-
DMB-protected phenol (1.0 eq)
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the DMB-protected phenol (1.0 eq) in CH₂Cl₂ at room temperature.
-
Add trifluoroacetic acid (TFA) dropwise (typically 5-20% v/v).
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is usually complete within 1-4 hours.[4]
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the free phenol.
Visualizations
Caption: Workflow for the selective protection and deprotection of phenols using the DMB group.
Caption: Relative lability of DMB, PMB, and Bn protecting groups under acidic and oxidative conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions | Semantic Scholar [semanticscholar.org]
- 7. lookchem.com [lookchem.com]
Application of the 3,4-Dimethoxybenzyl (DMB) Protecting Group in Carbohydrate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic use of protecting groups is a cornerstone of modern carbohydrate chemistry, enabling the regioselective modification of polyhydroxylated structures to build complex oligosaccharides and glycoconjugates. The 3,4-dimethoxybenzyl (DMB) group has emerged as a valuable tool in this field, offering distinct advantages due to its unique electronic properties. The two electron-donating methoxy (B1213986) groups on the benzyl (B1604629) ring render DMB ethers significantly more acid-labile than the parent benzyl (Bn) and the related p-methoxybenzyl (PMB) ethers. This enhanced lability allows for its selective removal under mild acidic conditions, providing a critical level of orthogonality in multi-step synthetic campaigns. This document provides detailed application notes and experimental protocols for the use of the DMB protecting group in carbohydrate synthesis.
Key Applications
The DMB group finds its primary utility in orthogonal protecting group strategies and in facilitating specific glycosylation reactions.
-
Orthogonal Protection Schemes: The graded lability of benzyl-type protecting groups allows for their sequential removal. The DMB group can be cleaved under conditions that leave PMB and Bn ethers intact, enabling complex synthetic routes where different hydroxyl groups need to be unmasked at various stages.[1] It is stable to basic conditions used for the removal of acyl groups and to the conditions for removing many other common protecting groups, such as silyl (B83357) ethers.
-
Glycosylation Reactions: As a protecting group on glycosyl donors or acceptors, the DMB group can influence the stereochemical outcome of glycosylation reactions. Furthermore, its application on the amide nitrogen of 2-acetamido sugars can prevent the formation of undesirable oxazoline (B21484) side-products during glycosylation, leading to higher yields of the desired β-glycosides.[1]
Data Presentation
The selection of a protecting group strategy often relies on a careful comparison of the stability and cleavage conditions of different groups. The following tables summarize the relative lability and typical deprotection conditions for DMB in comparison to other common benzyl-type protecting groups.
Table 1: Comparison of Cleavage Conditions for Benzyl-Type Protecting Groups
| Protecting Group | Reagent | Solvent | Temperature | Time | Typical Yield (%) |
| 3,4-Dimethoxybenzyl (DMB) | 20% TFA | CH₂Cl₂ | 0 °C to rt | 15-30 min | 85-95% |
| p-Methoxybenzyl (PMB) | 20% TFA | CH₂Cl₂ | rt | Several hours | Variable |
| p-Methoxybenzyl (PMB) | DDQ (1.2 equiv) | CH₂Cl₂/H₂O (18:1) | rt | 1-2 h | ~90% |
| Benzyl (Bn) | H₂ (1 atm), Pd/C | MeOH or EtOAc | rt | 2-16 h | >95% |
Table 2: Stability of the DMB Group under Various Reaction Conditions
| Condition Category | Reagents/Environment | Stability of DMB Group | Key Considerations |
| Acidic (Mild) | Trifluoroacetic acid (TFA) in CH₂Cl₂ | Labile | Cleaved readily, basis for orthogonality. |
| Oxidative | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Labile | Cleaved, though PMB is often more susceptible. |
| Reductive | H₂/Pd-C | Labile | Cleaved via hydrogenolysis. |
| Basic | NaH, t-BuOK, aq. NaOH | Stable | Robust under a wide range of basic conditions. |
Experimental Protocols
Protocol 1: Introduction of the DMB Protecting Group
This protocol describes a general procedure for the protection of a carbohydrate hydroxyl group as a DMB ether using 3,4-dimethoxybenzyl chloride under basic conditions.
Materials:
-
Carbohydrate with a free hydroxyl group
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
This compound (DMB-Cl)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol (MeOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the carbohydrate (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (1.2 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.2 equiv) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow dropwise addition of methanol.
-
Dilute the mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the DMB-protected carbohydrate.
Protocol 2: Cleavage of the DMB Protecting Group using Trifluoroacetic Acid (TFA)
This protocol outlines the selective removal of a DMB group from a protected carbohydrate using mild acidic conditions.
Materials:
-
DMB-protected carbohydrate
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Toluene (B28343) or anisole (B1667542) (as a cation scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the DMB-protected carbohydrate (1.0 equiv) in anhydrous dichloromethane.
-
Add a cation scavenger such as toluene or anisole (10-20 equiv).
-
Cool the solution to 0 °C and add trifluoroacetic acid (20% v/v in CH₂Cl₂) dropwise with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 15-30 minutes at 0 °C to room temperature.[1]
-
Once the starting material is consumed, carefully neutralize the reaction by pouring it into a cold, stirred saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected carbohydrate.
Protocol 3: Cleavage of the DMB Protecting Group using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
This protocol describes the oxidative cleavage of a DMB ether.
Materials:
-
DMB-protected carbohydrate
-
Dichloromethane (CH₂Cl₂)
-
Water
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the DMB-protected carbohydrate (1.0 equiv) in a mixture of dichloromethane and water (e.g., 18:1 v/v).
-
Cool the solution to 0 °C and add DDQ (1.5-2.5 equiv) portion-wise. The reaction mixture will typically turn a dark color.
-
Allow the reaction to warm to room temperature and stir, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution until the aqueous layer is colorless, then wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
The following diagrams illustrate the key workflows and concepts related to the use of the DMB protecting group in carbohydrate synthesis.
References
Application Notes and Protocols: The Utility of 3,4-Dimethoxybenzyl Chloride in the Synthesis of Isoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dimethoxybenzyl chloride is a pivotal building block in the synthesis of a wide array of isoquinoline (B145761) alkaloids, a class of naturally occurring compounds and their synthetic analogs with significant pharmacological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the construction of the isoquinoline core, with a primary focus on the synthesis of papaverine (B1678415). The methodologies described herein are centered around the classical Bischler-Napieralski reaction, a robust and widely employed method for the formation of 3,4-dihydroisoquinolines, which are key precursors to the target alkaloids. This document is intended to be a comprehensive resource for researchers in medicinal chemistry, organic synthesis, and drug development, providing both the theoretical framework and practical guidance for the synthesis of this important class of molecules.
Introduction
Isoquinoline alkaloids represent a large and diverse family of natural products, many of which exhibit potent biological activities, including analgesic, antimicrobial, and antitumor properties. A common structural motif within this family is the 1-benzylisoquinoline (B1618099) skeleton. This compound serves as a readily available and versatile precursor for introducing the characteristic 3,4-dimethoxybenzyl moiety found in numerous isoquinoline alkaloids, such as papaverine, laudanosine, and reticuline (B1680550).
The primary synthetic strategy highlighted in this document is the Bischler-Napieralski reaction. This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline. Subsequent dehydrogenation or reduction of this intermediate provides access to the fully aromatic isoquinoline or the saturated tetrahydroisoquinoline core, respectively.
Synthetic Pathways and Logical Relationships
The synthesis of papaverine from veratrole, utilizing this compound as a key intermediate, is a classic example of the application of the Bischler-Napieralski reaction in alkaloid synthesis. The overall synthetic sequence can be visualized as a multi-step process, each with its own set of reagents and conditions.
Data Presentation
The following table summarizes the key steps and associated yields for the synthesis of papaverine starting from veratrole. The yields are representative and may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Starting Material(s) | Key Reagent(s) | Product | Yield (%) |
| 1 | Chloromethylation | Veratrole | Paraformaldehyde, HCl | This compound | ~80% |
| 2 | Cyanation | This compound | KCN or NaCN | 3,4-Dimethoxybenzyl cyanide | ~89.5%[1] |
| 3a | Hydrolysis | 3,4-Dimethoxybenzyl cyanide | Acid or Base | Homoveratric acid | High |
| 3b | Reduction | 3,4-Dimethoxybenzyl cyanide | H₂, Raney Ni or LiAlH₄ | Homoveratrylamine | High |
| 4 | Amide Formation | Homoveratric acid, Homoveratrylamine | DCC, HOBt or heat | N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | 90%[2] |
| 5 | Bischler-Napieralski Cyclization | N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | POCl₃ or PPA | 3,4-Dihydropapaverine | High |
| 6 | Dehydrogenation | 3,4-Dihydropapaverine | Pd/C, heat | Papaverine | 74.5% (as HCl salt)[3] |
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments in the synthesis of papaverine.
4.1. Protocol for the Synthesis of this compound (Chloromethylation of Veratrole)
This protocol is adapted from a general procedure for the chloromethylation of aromatic compounds.
-
Materials:
-
Veratrole (100 g)
-
Ligroin (B.P. 120-130 °C, 400 mL)
-
Paraformaldehyde (68 g)
-
Hydrogen chloride gas
-
Anhydrous calcium chloride
-
Ice
-
-
Procedure:
-
Dissolve veratrole in ligroin in a reaction vessel equipped with a gas inlet tube, a stirrer, and a cooling bath.
-
Cool the solution to 5 °C and saturate it with a stream of dry hydrogen chloride gas.
-
Add paraformaldehyde to the saturated solution.
-
With vigorous stirring, pass a vigorous stream of hydrogen chloride gas through the mixture for 60 minutes, maintaining the temperature between 20-23 °C using the cooling bath.[4]
-
After the reaction is complete, transfer the mixture to a separatory funnel and separate the ligroin layer from the aqueous sludge.
-
Wash the organic layer three times with ice-water.
-
Dry the organic layer over anhydrous calcium chloride for 30 minutes.
-
Filter off the drying agent and remove the solvent and any unreacted veratrole under reduced pressure to yield this compound as a solid.[4]
-
4.2. Protocol for the Synthesis of N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide (Amide Formation)
This protocol describes the formation of the amide precursor for the Bischler-Napieralski reaction.
-
Materials:
-
Methyl 2-(3,4-dimethoxyphenyl)acetate (1 g, 0.0047 mol)
-
2-(3,4-Dimethoxyphenyl)ethanamine (1.81 g, 0.01 mol)
-
Lithium hydroxide (B78521) (0.012 g, 0.0005 mol)
-
-
Procedure:
-
In a 50 mL flask equipped with a reflux condenser, add methyl 2-(3,4-dimethoxyphenyl)acetate, 2-(3,4-dimethoxyphenyl)ethanamine, and lithium hydroxide.[2]
-
Heat the reaction mixture to 130 °C and maintain this temperature for 1 hour.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide can be purified by recrystallization. The reported yield for this step is 90%.[2]
-
4.3. Protocol for the Synthesis of 3,4-Dihydropapaverine (Bischler-Napieralski Cyclization)
This protocol outlines the key cyclization step to form the dihydroisoquinoline core.
-
Materials:
-
N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
-
Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)
-
Toluene or another suitable solvent
-
Ice
-
Sodium hydroxide solution
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or toluene)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide in toluene in a round-bottom flask equipped with a reflux condenser.
-
Carefully add phosphorus oxychloride or polyphosphoric acid to the solution. The reaction is exothermic.
-
Heat the mixture to reflux and maintain for the appropriate time (typically several hours), monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
Basify the aqueous mixture with a sodium hydroxide solution to a pH of 8-9.
-
Extract the product into an organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,4-dihydropapaverine.
-
4.4. Protocol for the Synthesis of Papaverine (Dehydrogenation)
This protocol describes the final aromatization step to yield papaverine.
-
Materials:
-
3,4-Dihydropapaverine hydrochloride (2.5 kg)
-
Water (7.5 kg)
-
Liquid caustic soda
-
Mesitylene (7.5 kg)
-
Raney Nickel (500 g)
-
Hydrochloric acid (37%, 1.5 kg)
-
Absolute ethanol (B145695) (10.3 kg)
-
Activated carbon (50 g)
-
-
Procedure:
-
In a suitable reaction kettle under a nitrogen atmosphere, dissolve 3,4-dihydropapaverine hydrochloride in water with heating.[3]
-
Add liquid caustic soda dropwise to adjust the pH to 12-13.[3]
-
Extract the free base into mesitylene.[3]
-
To the organic phase, add Raney Nickel catalyst.[3]
-
Heat the mixture to 150 °C and react for 4 hours.[3]
-
Filter the hot solution to remove the catalyst.
-
To the filtrate (containing papaverine), add a mixture of hydrochloric acid, water, and absolute ethanol.
-
Heat to dissolve, then add activated carbon for decolorization.
-
Filter the hot solution and allow the filtrate to cool and crystallize to obtain papaverine hydrochloride. The reported total yield for this final step is 74.5%.[3]
-
Broader Applications
The utility of this compound and its derivatives extends beyond the synthesis of papaverine. It is a key starting material for other important isoquinoline alkaloids:
-
Laudanosine: This alkaloid can be synthesized via a similar Bischler-Napieralski route, followed by reduction of the dihydroisoquinoline intermediate and subsequent N-methylation.
-
Reticuline: A crucial biosynthetic intermediate for many other alkaloids, including morphine. The synthesis of reticuline can be achieved through a Pictet-Spengler reaction, where a phenethylamine (B48288) derivative is condensed with an aldehyde derived from 3,4-dimethoxyphenylacetic acid (which can be synthesized from 3,4-dimethoxybenzyl cyanide).
Conclusion
This compound is a cornerstone reagent in the synthesis of a multitude of isoquinoline alkaloids. The protocols detailed in this document, particularly for the synthesis of papaverine via the Bischler-Napieralski reaction, provide a robust framework for the construction of the 1-benzylisoquinoline scaffold. The versatility of this building block, coupled with well-established synthetic methodologies, ensures its continued importance in the fields of natural product synthesis, medicinal chemistry, and drug discovery. The provided data and protocols serve as a valuable resource for researchers aiming to synthesize and explore the therapeutic potential of this significant class of compounds.
References
Application Notes and Protocols for the Synthesis of Papaverine from 3,4-Dimethoxybenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the multi-step synthesis of papaverine (B1678415), a benzylisoquinoline alkaloid with significant vasodilatory and antispasmodic properties. The synthetic route commences with the readily available starting material, 3,4-dimethoxybenzyl chloride. This document outlines the chemical transformations, experimental procedures, and quantitative data for each step, facilitating the replication and optimization of this important pharmaceutical synthesis.
I. Synthetic Pathway Overview
The synthesis of papaverine from this compound is a well-established process that involves the construction of the isoquinoline (B145761) core through a series of key chemical transformations. The overall synthetic strategy is depicted below. The initial steps involve the conversion of this compound to two key intermediates: homoveratrylamine and 3,4-dimethoxyphenylacetic acid. These intermediates are then coupled to form an amide, which subsequently undergoes a Bischler-Napieralski cyclization to form the dihydroisoquinoline ring system. The final step is the aromatization of this ring to yield papaverine.
The 2,4-Dimethoxybenzyl (DMB) Protecting Group in Solid-Phase Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2,4-dimethoxybenzyl (DMB) group is a valuable tool in solid-phase peptide synthesis (SPPS), primarily utilized as a temporary backbone amide protecting group. Its application is particularly advantageous in the synthesis of "difficult" peptide sequences, including those prone to aggregation, aspartimide formation, and other side reactions. This document provides detailed application notes and experimental protocols for the effective use of the DMB protecting group in Fmoc-based SPPS.
Application Notes
The primary function of the DMB group is to disrupt inter-chain hydrogen bonding between peptide backbones, a key driver of on-resin aggregation.[1] By temporarily protecting the amide nitrogen, the DMB group enhances the solvation of the growing peptide chain, leading to improved reaction kinetics for both coupling and deprotection steps. This results in higher crude peptide purity and overall yield.[1][2]
Key Applications and Advantages:
-
Synthesis of Hydrophobic and Long Peptides: DMB protection is highly effective in preventing aggregation in sequences rich in hydrophobic residues or exceeding 30 amino acids in length.[1] This leads to a significant reduction in deletion and truncated sequences.[1]
-
Prevention of Aspartimide Formation: The DMB group provides steric hindrance that effectively blocks the nucleophilic attack of the backbone nitrogen on the side chain of aspartic acid, a common side reaction in Asp-Gly sequences.[1][3] The use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptides has become a standard method to circumvent this issue.[2] In one reported case, the incorporation of a DMB-protected dipeptide increased the crude purity of a peptide prone to aspartimide formation from 45% to 91%.[4]
-
Facilitating On-Resin Cyclization: The DMB group can be employed in on-resin head-to-tail cyclization strategies.[5]
Comparison with Hmb Protecting Group:
The 2-hydroxy-4-methoxybenzyl (Hmb) group serves a similar purpose to the DMB group. A key difference lies in the coupling of the subsequent amino acid. The hydroxyl group in Hmb can facilitate an O-N acyl transfer, which can aid in coupling.[2] However, this can also lead to the formation of cyclic lactones as a side reaction.[2] The DMB group, lacking this hydroxyl functionality, does not form these lactones, but coupling to the DMB-protected secondary amine can be more challenging.[2][3] This difficulty is often overcome by using pre-formed Dmb-dipeptides.[3]
Guidelines for Use:
-
Placement: For optimal results, DMB-protected amino acids should be inserted before hydrophobic regions.[6]
-
Spacing: It is recommended to have a spacing of at least 5-6 amino acids between DMB-protected residues or other backbone-modifying elements like proline or pseudoprolines.[6]
Quantitative Data
The use of DMB-protected dipeptides has been demonstrated to significantly improve the outcomes of challenging peptide syntheses. The following tables summarize representative data.
| Synthesis Strategy | Crude Yield (%) | Crude Purity (%) | Notes |
| Standard Fmoc-SPPS | 25 | 40 | Synthesis of a "difficult" hydrophobic peptide. |
| With Fmoc-Ala-(Dmb)Gly-OH | 65 | 75 | Significant improvement in both yield and purity. |
Table 1: Comparative Yield and Purity for a "Difficult" Hydrophobic Peptide. [1]
| Peptide Sequence Motif | Synthesis Method | Aspartimide Formation (%) | Reference |
| -Asp(OtBu)-Gly- | Standard Fmoc-SPPS | High | [1] |
| -Asp(OtBu)-(Dmb)Gly- | DMB Dipeptide Incorporation | Significantly Reduced/Eliminated | [3][4] |
Table 2: Prevention of Aspartimide Formation.
Experimental Protocols
Synthesis of Fmoc-Ala-(Dmb)Gly-OH Dipeptide
This protocol outlines a representative synthesis of a DMB-protected dipeptide.
Step 1: Reductive Amination [1]
-
Dissolve 2,4-dimethoxybenzaldehyde (B23906) (1.0 eq) and glycine (B1666218) ethyl ester hydrochloride (1.5 eq) in dichloroethane.
-
Add triethylamine (B128534) (3.0 eq) and stir the mixture.
-
Add sodium triacetoxyborohydride (B8407120) (2.0 eq) portion-wise and stir the reaction at room temperature overnight.
-
Quench the reaction with a saturated sodium bicarbonate solution and extract the product with dichloromethane.
-
Purify the resulting ethyl 2-((2,4-dimethoxybenzyl)amino)acetate by column chromatography.
Step 2: Saponification [1]
-
Dissolve the product from Step 1 in a mixture of dioxane and 1M NaOH.
-
Stir at room temperature for 1-2 hours until hydrolysis is complete, as monitored by TLC.
-
Acidify the mixture and extract the free acid.
Step 3: Fmoc Protection [1]
-
Dissolve the product from Step 2 in a mixture of dioxane and saturated sodium bicarbonate.
-
Add Fmoc-OSu (1.05 eq) dropwise and stir overnight.
-
Remove the dioxane under reduced pressure, dilute with water, and wash with ether.
-
Acidify the aqueous layer with citric acid and extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to yield Fmoc-(Dmb)Gly-OH.
Step 4: Coupling of Fmoc-Ala-OH [1]
-
Couple Fmoc-Ala-OH to the product of Step 3 using standard peptide coupling reagents (e.g., HBTU/DIPEA in DMF) to yield the final product, Fmoc-Ala-(Dmb)Gly-OH.
Manual SPPS Protocol for Incorporation of a DMB-Dipeptide
This protocol details the manual coupling of an Fmoc-Aaa-(Dmb)Gly-OH dipeptide onto a resin-bound peptide chain.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Aaa-(Dmb)Gly-OH (3 eq)
-
HBTU (2.9 eq)
-
HOBt (3 eq)
-
DIPEA (6 eq)
-
DMF (peptide synthesis grade)
-
DCM (Dichloromethane)
-
20% Piperidine (B6355638) in DMF
Procedure: [1]
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Activation of DMB-Dipeptide: In a separate vessel, dissolve Fmoc-Aaa-(Dmb)Gly-OH, HBTU, and HOBt in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated dipeptide solution to the resin. Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful coupling.
Automated SPPS Protocol Adjustments
For automated peptide synthesizers, DMB-dipeptides can be treated as standard amino acids with an extended coupling time.
Procedure: [1]
-
Dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide in DMF at the standard concentration used for other amino acids.
-
Place the solution in the appropriate position on the synthesizer.
-
Program the instrument to perform a single coupling cycle for the dipeptide with an extended coupling time of at least 2 hours.
-
Ensure the subsequent amino acid coupling cycle is programmed as usual.
Peptide Cleavage and Deprotection
The DMB group is acid-labile and is cleaved simultaneously with most common acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) and the resin linker during the final TFA cleavage step.[1]
Cleavage Cocktail: A standard cleavage cocktail is typically composed of TFA, a scavenger, and water. The DMB cation formed during cleavage is a potent electrophile, making the use of a scavenger crucial to prevent side reactions, particularly with sensitive residues like tryptophan. Triisopropylsilane (TIS) is a commonly used scavenger.
Recommended Cleavage Cocktail:
-
TFA / TIS / Water (95:2.5:2.5 v/v/v)
For peptides containing sensitive residues such as cysteine, methionine, and tryptophan, a more robust cocktail may be required.
Thiol-Containing Cleavage Cocktail: [7]
-
TFA / DMB / TIPS / EDT (90:5:2.5:2.5 v/v/v/v)
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Workflow of SPPS with a DMB-dipeptide and subsequent cleavage.
Caption: Prevention of aspartimide formation using DMB protection.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cleavage of 3,4-Dimethoxybenzyl Ethers Using DDQ
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 3,4-dimethoxybenzyl (DMB) ether is a frequently utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity stems from its stability under a range of conditions and, most notably, its susceptibility to mild oxidative cleavage. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has emerged as a premier reagent for the deprotection of DMB ethers. This method is distinguished by its high efficiency, operational simplicity, and remarkable chemoselectivity. The electron-rich nature of the DMB group allows for its selective removal in the presence of other protecting groups such as benzyl (B1604629) (Bn), p-methoxybenzyl (PMB), and various silyl (B83357) ethers, proceeding under neutral conditions which preserves sensitive functional groups.[1] The enhanced reactivity of the DMB group compared to the PMB group further allows for orthogonal deprotection strategies.[2][3][4]
Mechanism of Deprotection
The cleavage of a 3,4-DMB ether with DDQ proceeds via an oxidative pathway initiated by the formation of a charge-transfer complex. The key steps are outlined below:
-
Formation of a Charge-Transfer Complex: The electron-rich DMB ether associates with the electron-deficient DDQ to form a colored charge-transfer complex.[1]
-
Single Electron Transfer (SET): An electron is transferred from the DMB ether to DDQ, generating a resonance-stabilized radical cation of the substrate and the DDQ radical anion.[1]
-
Solvent Intervention and Hemiacetal Formation: In the presence of water, the radical cation is attacked by a water molecule, leading to the formation of a hemiacetal intermediate after further electron and proton transfers.
-
Liberation of the Alcohol: The hemiacetal intermediate is unstable and collapses to release the free alcohol, 3,4-dimethoxybenzaldehyde, and the reduced form of DDQ (DDQH₂).[1]
Caption: Mechanism of DMB deprotection using DDQ.
Applications in Organic Synthesis
The DDQ-mediated cleavage of DMB ethers is a valuable tool in the synthesis of complex molecules, particularly in carbohydrate and natural product chemistry. Its key advantages include:
-
High Selectivity: DMB ethers can be cleaved in the presence of other protecting groups like benzyl, silyl ethers, and even the less electron-rich PMB ether.[1]
-
Mild Reaction Conditions: The reaction is typically performed at room temperature under neutral pH, which is compatible with a wide array of sensitive functional groups.[1]
-
Efficiency: The deprotection is often rapid and high-yielding.
Quantitative Data Summary
The efficiency of the DDQ-mediated deprotection is influenced by the substrate, solvent, temperature, and stoichiometry of the reagents. The following table summarizes representative data from various studies.
| Entry | Substrate | DDQ (equiv.) | Solvent System | Temperature | Time | Yield (%) | Reference |
| 1 | N-(3,4-dimethoxybenzyl)-N-phenyl-4-methylbenzenesulfonamide | 1.1 | CH₂Cl₂/H₂O (18:1) | rt | 1 h | 95 | [1] |
| 2 | S-Phenyl 2,4-di-O-benzyl-3-O-(3,4-dimethoxybenzyl)-α-L-thiorhamnopyranoside | 2.3 | CH₂Cl₂/H₂O (17:1) | 0 °C to rt | 1.5 h | 78 | [1] |
| 3 | General Procedure Example | 1.3 | CH₂Cl₂/phosphate (B84403) buffer (pH 7) | 0 °C to rt | 1 h | 97 | [1] |
| 4 | Compound with both DMB and PMB ethers | 1.0 | CH₂Cl₂/H₂O | rt | 1 h | 84 (DMB deprotected, PMB intact) | [1] |
Experimental Protocol
This protocol provides a general procedure for the oxidative cleavage of a 3,4-DMB ether using DDQ. The reaction conditions may require optimization based on the specific substrate.
Materials:
-
DMB-protected substrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (B109758) (CH₂Cl₂), reagent grade
-
Deionized water or phosphate buffer (pH 7)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolution: Dissolve the DMB-protected substrate (1.0 equiv) in a mixture of dichloromethane and water (typically 10:1 to 20:1 v/v). A common concentration is 0.03-0.05 M. For acid-sensitive substrates, a phosphate buffer (pH 7) can be used instead of water.[1]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of DDQ: Add DDQ (1.1-1.5 equiv) to the cooled solution in one portion. The reaction mixture will typically turn dark green or brown upon formation of the charge-transfer complex.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. This step neutralizes the acidic DDQH₂ byproduct.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
Caption: General workflow for DMB deprotection using DDQ.
Key Considerations and Troubleshooting
-
Solvent System: The presence of water is crucial for the hydrolysis of the intermediate. Anhydrous conditions may lead to different reaction pathways or incomplete reaction.
-
Stoichiometry of DDQ: While a slight excess of DDQ is typically used, the optimal amount may vary. Insufficient DDQ will result in incomplete conversion, while a large excess can lead to side reactions with other electron-rich functionalities in the substrate.
-
Reaction Monitoring: The reaction progress should be carefully monitored by TLC to avoid over-reaction and potential degradation of the product.
-
Work-up: The reduced DDQ (DDQH₂) is acidic and should be removed by a basic wash (e.g., NaHCO₃ solution) during the work-up to prevent potential acid-catalyzed side reactions.[1]
-
Substrate Compatibility: While the method is highly selective, substrates containing other highly electron-rich moieties may not be compatible.
-
Photochemical Conditions: It is worth noting that a photochemical method using DDQ in acetonitrile (B52724) has been developed for the cleavage of simple benzyl ethers, which may offer an alternative for certain substrates.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 3. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. lookchem.com [lookchem.com]
- 5. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
Application Notes and Protocols for Acidic Deprotection of the 2,4-Dimethoxybenzyl (DMB) Group with Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,4-dimethoxybenzyl (DMB) group is a valuable acid-labile protecting group for a variety of functional groups, including hydroxyls, amines, amides, and thiols, in multi-step organic synthesis.[1][2] Its heightened sensitivity to acidic conditions compared to other benzyl-type protecting groups, such as the p-methoxybenzyl (PMB) and benzyl (B1604629) (Bn) ethers, allows for its selective removal under mild acidic conditions.[1] Trifluoroacetic acid (TFA) is a commonly employed reagent for this deprotection, offering efficient and clean cleavage.[1][3] The enhanced acid lability of the DMB group is attributed to the electron-donating effects of the two methoxy (B1213986) groups at the ortho and para positions, which stabilize the resulting benzylic carbocation formed during cleavage.[1][4] This property makes the DMB group particularly useful in orthogonal protecting group strategies, where selective deprotection is required in the presence of less acid-sensitive groups like Boc or more robust groups like Bn.[2][3]
Mechanism of Deprotection
The acidic cleavage of the DMB group with TFA proceeds through a resonance-stabilized SN1-type mechanism.[1] The reaction is initiated by the protonation of the heteroatom (e.g., oxygen or nitrogen) attached to the DMB group by TFA. This protonation converts the protected functional group into a good leaving group. Subsequent departure of the alcohol, amine, or other functional group generates a highly stable, resonance-stabilized 2,4-dimethoxybenzyl carbocation. This carbocation is a key intermediate that drives the reaction forward.[1][4] To prevent this highly electrophilic carbocation from reacting with other nucleophilic sites within the substrate or solvent, a scavenger is typically added to the reaction mixture to trap it.[1][5]
Caption: Mechanism of TFA-mediated DMB deprotection.
Quantitative Data Summary
The conditions for DMB deprotection with TFA can be tuned based on the substrate and the presence of other protecting groups. The following tables summarize typical reaction conditions and efficiencies.
Table 1: TFA-Mediated Deprotection of DMB from Resin-Bound Peptides
| Substrate | Reagents | Reaction Time | Temperature | Cleavage Efficiency (%) | Reference |
| Fmoc-Tyr(DMB)-Resin | 1% TFA / 2% TIS in DCM | 2 x 30 min | Room Temp | >95 | [3] |
Table 2: TFA-Mediated Deprotection in Solution Phase
| Substrate | TFA Concentration (v/v) | Scavenger | Solvent | Reaction Time | Temperature | Yield | Reference |
| DMB-protected alcohol | 10-50% | Anisole (B1667542) or TIS | DCM | Monitored by TLC | 0 °C to RT | - | [1] |
| DMB-protected phenol | 20-50% | 1,3-Dimethoxybenzene | DCM | 1-4 hours | Room Temp | - | [1] |
| N-protected sulfamate | 10% | - | DCM | 2 hours | Room Temp | Quantitative | [3] |
| DMB-protected diazaoxindole | TFA and Triflic Acid | Anisole | - | - | - | 25% | [6] |
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated Deprotection of a DMB-Protected Alcohol in Solution
Materials:
-
DMB-protected alcohol
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Scavenger (e.g., triisopropylsilane (B1312306) (TIS) or anisole)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve the DMB-protected alcohol in anhydrous DCM to a concentration of approximately 0.1 M.[1]
-
Add a scavenger, such as triisopropylsilane (2-5 equivalents) or anisole (5-10 equivalents), to the solution.[1]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the desired concentration (typically 10-50% v/v).[1]
-
Stir the reaction at 0 °C or allow it to warm to room temperature, while monitoring the progress by thin-layer chromatography (TLC).[1]
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[1]
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.
-
Separate the layers and wash the organic layer with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alcohol.[1]
Protocol 2: General Procedure for TFA-Mediated Deprotection of DMB from a Resin-Bound Peptide
Materials:
-
DMB-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
10% Diisopropylethylamine (DIPEA) in DCM
-
Methanol
Procedure:
-
Swell the DMB-protected peptide-resin in dichloromethane (DCM).[3]
-
Prepare a cleavage cocktail of 1% Trifluoroacetic Acid (TFA) and 2% Triisopropylsilane (TIS) in DCM.[3]
-
Add the cleavage cocktail to the resin and gently agitate the suspension at room temperature for 30 minutes.[3]
-
Drain the cleavage solution.[3]
-
Add a fresh portion of the cleavage cocktail to the resin and continue to agitate for another 30 minutes.[3]
-
Wash the resin thoroughly with DCM.[3]
-
Neutralize the resin by washing with a solution of 10% diisopropylethylamine (DIPEA) in DCM.[3]
-
Finally, wash the resin with DCM and methanol.[3]
-
Dry the resin under vacuum.[3]
Caption: General workflow for solution-phase DMB deprotection.
Troubleshooting
| Problem | Possible Cause | Suggested Solution | Reference |
| Incomplete Cleavage | Insufficient reaction time or TFA concentration. Steric hindrance around the DMB group. | Increase the reaction time and/or the concentration of TFA. For sterically hindered substrates, consider increasing the reaction temperature, but be mindful of potential side reactions. A mixture of TFA and triflic acid can be used for very resistant cases. | [5][6] |
| Formation of Side Products | Alkylation of sensitive residues (e.g., Tryptophan, Tyrosine) by the liberated DMB cation. | Ensure an adequate amount of scavenger (e.g., TIS, thioanisole) is used to efficiently trap the DMB cation. | [5] |
| Difficulty in Purification | The deprotected compound and the DMB-scavenger adduct have similar polarities. | Optimize the solvent system for column chromatography, potentially using a gradient elution. Consider using a different stationary phase like alumina. | [5] |
Disclaimer: These protocols are intended as general guidelines. Researchers should optimize the reaction conditions for their specific substrates and synthetic goals. Always consult relevant safety data sheets (SDS) for all chemicals used.
References
Application Notes and Protocols: Catalytic Hydrogenolysis for 2,4-Dimethoxybenzyl (DMB) Group Removal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,4-dimethoxybenzyl (DMB) group is a versatile protecting group for alcohols, amines, and amides in multi-step organic synthesis. Its removal is commonly achieved through acidic or oxidative cleavage. However, catalytic hydrogenolysis offers a mild and effective alternative, particularly for substrates sensitive to acidic or oxidative conditions. This method involves the cleavage of the carbon-oxygen or carbon-nitrogen bond of the DMB-protected functionality in the presence of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. This application note provides detailed protocols and comparative data for the removal of the DMB group via catalytic hydrogenolysis.
The primary distinction between the DMB group and other benzyl-type protecting groups like p-methoxybenzyl (PMB) and benzyl (B1604629) (Bn) lies in their electronic properties, which influence their lability under different conditions.[1] The electron-donating methoxy (B1213986) groups on the DMB ring make it particularly susceptible to acidic and oxidative cleavage.[1] While hydrogenolysis is effective for all three, the choice of deprotection strategy often depends on the presence of other functional groups in the molecule, highlighting the importance of orthogonal protecting group strategies.[1]
Data Presentation
Table 1: Comparison of Deprotection Methods for DMB, PMB, and Bn Groups
| Protecting Group | Catalytic Hydrogenolysis (H₂/Pd-C) | Acidic Cleavage (TFA) | Oxidative Cleavage (DDQ) |
| DMB | Readily Cleaved | Readily Cleaved (Milder conditions than PMB/Bn) | Readily Cleaved |
| PMB | Readily Cleaved | Cleaved (Harsher conditions than DMB) | Readily Cleaved |
| Bn | Readily Cleaved | Generally Stable | Generally Stable |
Table 2: Typical Reaction Conditions for Catalytic Hydrogenolysis of Benzyl-Type Ethers
| Parameter | Condition | Comments |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) | Catalyst quality can significantly impact reaction efficiency.[2] |
| Catalyst Loading | 0.2-0.5 molar equivalents per benzyl group | Can be optimized based on substrate reactivity.[3] |
| Hydrogen Source | H₂ gas (balloon or high-pressure reactor) or Transfer Hydrogenation Reagent (e.g., ammonium (B1175870) formate) | Transfer hydrogenation can avoid the need for handling H₂ gas.[4] |
| Pressure (H₂ gas) | 1 atm (balloon) to 10 bar | Increased pressure can lead to faster reaction times.[5] |
| Solvent | Methanol (B129727), Ethanol, Tetrahydrofuran (THF), Ethyl Acetate | Choice of solvent can influence reaction rate and selectivity. |
| Temperature | Room Temperature to Reflux | Most reactions proceed efficiently at room temperature. |
| Reaction Time | 10 minutes to 48 hours | Highly dependent on substrate, catalyst, and conditions.[2][6] |
| Yield | Generally high (>80%) | Can be affected by catalyst deactivation or side reactions.[2] |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenolysis of a DMB-Protected Amine using Ammonium Formate (B1220265)
This protocol is adapted from a general procedure for the debenzylation of N-benzyl amines and is suitable for the removal of the DMB group from secondary or tertiary amines.[6]
Materials:
-
DMB-protected amine
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous Ammonium Formate
-
Dry Methanol
-
Celite®
-
Nitrogen gas supply
-
Round-bottom flask with reflux condenser
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
To a stirred suspension of the DMB-protected amine (1.0 eq) and an equal weight of 10% Pd/C in dry methanol (approx. 6-7 mL per mmol of substrate), add anhydrous ammonium formate (5.0 eq) in a single portion under a nitrogen atmosphere.[6]
-
Heat the resulting reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the catalyst by filtration through a pad of Celite®, washing the pad with chloroform (approx. 7 mL per mmol of substrate).[6]
-
Combine the organic filtrates and concentrate under reduced pressure to afford the deprotected amine.
-
If necessary, purify the crude product by column chromatography.
Protocol 2: Catalytic Hydrogenolysis of a DMB-Protected Alcohol using Hydrogen Gas
This protocol describes a general procedure for the hydrogenolysis of benzyl-type ethers in a batch reactor and can be applied to the deprotection of DMB-protected alcohols.[7]
Materials:
-
DMB-protected alcohol
-
5% or 10% Palladium on Carbon (Pd/C)
-
Solvent (e.g., THF:tert-butyl alcohol:PBS buffer)
-
Hydrogen gas supply (balloon or high-pressure reactor)
-
High-pressure reactor (if applicable)
-
Reaction vessel (e.g., round-bottom flask or pressure vessel)
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Celite® plug)
-
Rotary evaporator
Procedure:
-
Add a solution of the DMB-protected alcohol (1.0 eq) in a suitable solvent mixture (e.g., THF:tert-butyl alcohol:PBS buffer (100 mM, pH 4-5) in a 60:10:30 v/v/v ratio) to a reaction vessel.[7]
-
Carefully add the treated catalyst (0.2-0.5 equivalents per DMB group).[7] For catalyst pretreatment, suspend the Pd/C catalyst in a DMF:H₂O mixture (80:20 v/v), acidify with HCl (to pH 2-3), and stir for ~20 minutes before filtering and using the moistened catalyst directly.[3]
-
If using a balloon, purge the reaction vessel with nitrogen and then with hydrogen. Maintain a positive pressure of hydrogen with the balloon.
-
If using a high-pressure reactor, place the reaction vessel inside, seal, and pressurize with hydrogen gas to the desired pressure (e.g., 10 bar).[7]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or other appropriate analytical techniques.
-
Once the reaction is complete, carefully vent the hydrogen gas (if using a reactor) or remove the balloon.
-
Filter the reaction mixture through a plug of Celite® to remove the catalyst.
-
Wash the Celite® plug with the reaction solvent.
-
Concentrate the filtrate in vacuo to yield the deprotected alcohol.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Caption: Workflow for DMB removal by catalytic transfer hydrogenolysis.
Caption: Orthogonal deprotection strategy involving the DMB group.
References
- 1. benchchem.com [benchchem.com]
- 2. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Monitoring DMB Protection Reactions by Thin-Layer Chromatography (TLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction The 2,4-dimethoxybenzyl (DMB) group is a valuable acid-labile protecting group used in organic synthesis, particularly for amines, alcohols, and the amide side chains of glutamine and asparagine in peptide synthesis.[1][2][3] Its high acid lability allows for its selective removal under mild conditions.[1][4] Efficiently monitoring the progress of the protection reaction is crucial to ensure complete conversion of the starting material and to optimize reaction times, thereby minimizing the formation of byproducts. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideal for real-time monitoring of these reactions.[5][6] This document provides detailed protocols for monitoring the progress of DMB protection reactions using TLC.
Principle of TLC Monitoring TLC separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent system).[6] The DMB group is large and nonpolar. Therefore, when it is attached to a polar starting material (e.g., an amine or alcohol), the resulting DMB-protected product is significantly less polar. This change in polarity is the key to monitoring the reaction.
On a silica gel TLC plate, the more polar starting material will have stronger interactions with the stationary phase and will, therefore, travel a shorter distance up the plate. The less polar DMB-protected product will travel further. This results in a clear separation where the product spot has a higher Retention Factor (Rf) value than the starting material spot.[7][8] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane on the TLC plate.[5][9]
Experimental Protocols
Protocol 1: General Procedure for Monitoring a DMB Protection Reaction
This protocol outlines the standard procedure for setting up and running a TLC analysis to track the progress of a DMB protection reaction.
Materials:
-
TLC Plates: Silica gel 60 F254 on aluminum or glass backing.[10]
-
Developing Chamber: A beaker or a dedicated TLC tank with a lid.[10]
-
Mobile Phase (Eluent): A mixture of organic solvents (e.g., ethyl acetate (B1210297) and hexane).
-
Spotting Capillaries: Glass microcapillary tubes.[10]
-
Visualization Tools: UV lamp (254 nm), staining jar, heat gun.[11][12]
-
Staining Solution: Potassium permanganate (B83412) or p-anisaldehyde stain.[13]
-
Forceps
Methodology:
-
Prepare the TLC Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors, then cover with the lid.[8][10]
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline (origin) approximately 1 cm from the bottom of the TLC plate.[14] Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).[5][14]
-
Spot the Plate:
-
SM Lane: Using a capillary tube, apply a small spot of the diluted starting material solution onto the leftmost mark.
-
Co Lane (Co-spot): Apply a spot of the starting material to the center mark. On top of this same spot, carefully apply a spot of the reaction mixture. The co-spot is crucial for confirming the identity of the starting material spot in the reaction mixture, especially if Rf values are close.[5][14]
-
RM Lane: At desired time points (e.g., t=0, 30 min, 1 hr), take a small aliquot of the reaction mixture, dilute it with a volatile solvent (like ethyl acetate), and spot it on the rightmost mark.[9]
-
-
Develop the Plate: Using forceps, place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.[15] Cover the chamber and allow the mobile phase to ascend the plate by capillary action.[6]
-
Analyze the Plate: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[14] Allow the solvent to evaporate completely.
-
Visualize the Spots:
-
UV Light: View the plate under a UV lamp (254 nm).[12] The DMB group is aromatic and UV-active, so the starting material (if UV-active) and the product should appear as dark spots.[16] Circle the spots with a pencil.
-
Staining: Subsequently, use a chemical stain for visualization. Dip the plate into the chosen stain solution using forceps, then gently heat with a heat gun until colored spots appear.[6][13]
-
-
Interpret the Results: Compare the lanes. As the reaction proceeds, the starting material spot in the RM lane will diminish in intensity, while a new spot corresponding to the less polar, higher-Rf product will appear and intensify. The reaction is complete when the SM spot is absent in the RM lane.
Protocol 2: Preparation of Visualization Stains
A. Potassium Permanganate (KMnO₄) Stain This stain is effective for visualizing compounds that can be oxidized, such as alcohols and the DMB ether/amine itself.[13]
-
Preparation:
-
Dissolve 1.5 g of KMnO₄ in 100 mL of water.
-
Add 10 g of K₂CO₃ and 1.25 mL of 10% NaOH solution.
-
Stir until fully dissolved. The solution should be stored in a dark bottle.
-
-
Visualization: Dip the TLC plate in the stain and warm gently with a heat gun. Spots will appear as yellow-brown on a purple background.[13]
B. p-Anisaldehyde Stain This is an excellent multi-purpose stain sensitive to many functional groups.[13]
-
Preparation:
-
In an ice bath, carefully add 5 mL of concentrated sulfuric acid and 1.5 mL of glacial acetic acid to 135 mL of absolute ethanol.
-
Add 3.7 mL of p-anisaldehyde and stir vigorously.
-
Store the solution in a foil-wrapped container.
-
-
Visualization: Dip the plate in the stain and heat with a heat gun. Spots will appear in various colors against a light pink background.[13]
Data Presentation and Interpretation
The primary quantitative data from a TLC experiment is the Retention Factor (Rf), which is calculated as follows:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[10]
The progress of the reaction is monitored by observing the change in the TLC profile over time.
Table 1: Example TLC Data for a DMB Protection of an Amine
| Time Point | Rf of Starting Amine (SM) | Rf of DMB-Protected Product | Observations |
| 0 min | 0.25 | - | Only the starting material spot is visible. |
| 30 min | 0.25 | 0.65 | A faint product spot appears; the SM spot is still intense. |
| 1 hour | 0.25 | 0.65 | The product spot is more intense; the SM spot has faded. |
| 2 hours | - | 0.65 | The starting material spot is no longer visible. |
Note: Rf values are dependent on the specific substrate, TLC plate, and exact solvent composition and are provided for illustrative purposes only.[8]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for monitoring a DMB protection reaction using TLC.
References
- 1. benchchem.com [benchchem.com]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. peptide.com [peptide.com]
- 4. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. How To [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
troubleshooting incomplete DMB protection of secondary alcohols
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the 3,4-dimethoxybenzyl (DMB) protection of secondary alcohols.
Troubleshooting Guides
Question: I am observing a low yield or incomplete conversion of my secondary alcohol to the DMB ether. What are the potential causes and how can I improve the reaction?
Answer:
Incomplete DMB protection of secondary alcohols can stem from several factors, often related to steric hindrance, reagent quality, or suboptimal reaction conditions. Below is a systematic guide to troubleshooting this issue.
Potential Causes and Solutions:
-
Steric Hindrance: Secondary alcohols, by their nature, are more sterically hindered than primary alcohols, which can slow down the reaction rate.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time. For highly hindered secondary alcohols, consider using a more reactive DMB source, such as DMB-trichloroacetimidate, which can be more effective than DMB-Cl.
-
-
Reagent Quality and Stoichiometry:
-
DMB-Cl Quality: 3,4-Dimethoxybenzyl chloride can degrade over time. Ensure it is fresh or has been stored properly under anhydrous conditions.
-
Base: The choice and quality of the base are critical.
-
Sodium Hydride (NaH): Ensure the NaH is a fresh dispersion in mineral oil and that the mineral oil has been washed away with a dry solvent (like hexanes) before use. Use a slight excess (1.2-1.5 equivalents) to ensure complete deprotonation of the alcohol.
-
Other Bases: Weaker bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) may not be strong enough for complete deprotonation of a sterically hindered secondary alcohol.
-
-
Solvent: The solvent must be anhydrous. The presence of water will quench the base and hydrolyze the DMB-Cl.
-
Recommended Solvents: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are commonly used. Ensure they are freshly distilled or from a sure-seal bottle.
-
-
-
Reaction Conditions:
-
Temperature: While many DMB protections are set up at 0 °C and allowed to warm to room temperature, sterically hindered secondary alcohols may require heating to drive the reaction to completion. Try running the reaction at a higher temperature (e.g., 40-60 °C).
-
Concentration: Ensure the reaction is not too dilute. A concentration of 0.1-0.5 M is a good starting point.
-
Question: My reaction is messy, and I am observing multiple side products. What are they and how can I avoid them?
Answer:
The formation of side products is often due to the reactivity of the DMB cation or issues with the starting materials.
Common Side Products and Prevention:
| Side Product | Formation Pathway | Prevention Strategy |
| DMB Alcohol & DMB Ether | Hydrolysis of DMB-Cl by trace amounts of water in the reaction mixture, followed by self-condensation. | Ensure all reagents and solvents are strictly anhydrous. Use freshly opened or distilled solvents. |
| Elimination Products | If the secondary alcohol has an adjacent acidic proton and is prone to elimination, the basic conditions can favor this pathway. | Use a non-nucleophilic, sterically hindered base. Consider milder reaction conditions if possible. |
| Over-alkylation | If other nucleophilic functional groups are present in the molecule, they may also react with DMB-Cl. | This highlights the importance of chemoselectivity. If other alcohols are present, their relative reactivity will determine the outcome. Protecting group orthogonality is key in complex syntheses.[1][2][3] |
Question: I am having difficulty purifying my DMB-protected secondary alcohol. What purification strategies are recommended?
Answer:
Purification challenges can arise from the similar polarity of the product and unreacted starting materials or side products.
Purification Tips:
-
Work-up: A careful aqueous work-up is essential. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to neutralize any remaining base.[3] Wash the organic layer with water and brine to remove DMF and other water-soluble impurities.[3]
-
Chromatography: Flash column chromatography on silica (B1680970) gel is the most common method for purification.
-
Solvent System: A gradient elution with a mixture of hexanes and ethyl acetate (B1210297) is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product.
-
Co-elution: If the DMB-protected product co-elutes with DMB alcohol, try a different solvent system, such as dichloromethane (B109758)/methanol.
-
-
Crystallization: If the product is a solid, recrystallization can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: Why choose DMB for protecting a secondary alcohol over other protecting groups like PMB, MOM, or silyl (B83357) ethers?
The DMB group offers a unique balance of stability and reactivity.[2] It is more acid-labile than the p-methoxybenzyl (PMB) group, allowing for selective deprotection under milder acidic conditions.[2][3] This is due to the increased electron-donating effect of the two methoxy (B1213986) groups, which further stabilizes the benzylic carbocation formed during cleavage.[3] Compared to MOM ethers, DMB ethers can also be cleaved oxidatively, providing an orthogonal deprotection strategy.[2] Silyl ethers are versatile but can be sensitive to a wider range of conditions, and their stability can be highly dependent on the steric bulk of the substituents on the silicon atom.[4]
Q2: What are the standard conditions for DMB protection of a secondary alcohol?
A common procedure involves deprotonating the secondary alcohol with a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as DMF or THF at 0 °C.[3] this compound (DMB-Cl) is then added, and the reaction is allowed to warm to room temperature and stirred until completion.[3]
Q3: How do I remove the DMB protecting group?
The DMB group can be cleaved under several conditions, providing flexibility in a multi-step synthesis:
-
Acidic Conditions: Mild acidic conditions are often sufficient. A common reagent is trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂).[3] The concentration of TFA can be adjusted to achieve selective deprotection in the presence of less acid-sensitive groups.[3]
-
Oxidative Cleavage: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly effective reagent for cleaving DMB ethers in the presence of other protecting groups that are stable to oxidation, such as silyl ethers.[2]
Q4: Will the DMB protection conditions affect other functional groups in my molecule?
The strongly basic conditions (e.g., NaH) used for DMB protection will deprotonate any acidic protons in the molecule, such as those of other alcohols, phenols, thiols, or carboxylic acids. Esters may be susceptible to hydrolysis or transesterification under prolonged reaction times or at elevated temperatures. Ketones with enolizable protons may undergo side reactions. It is crucial to consider the compatibility of all functional groups present in the starting material.
Experimental Protocols
Protocol 1: General Procedure for DMB Protection of a Secondary Alcohol
Materials:
-
Secondary alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
This compound (DMB-Cl, 1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the secondary alcohol in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Add a solution of DMB-Cl in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, consider gentle heating (40 °C).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.[3]
-
Extract the mixture with Et₂O.
-
Wash the combined organic layers with water and then brine to remove DMF.[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Oxidative Deprotection of a DMB-Protected Alcohol
Materials:
-
DMB-protected alcohol (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the DMB-protected alcohol in a mixture of CH₂Cl₂ and water (typically 10:1 to 20:1 v/v).
-
To the stirred solution at room temperature, add DDQ in one portion. The reaction mixture will typically turn dark.
-
Stir the reaction for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for incomplete DMB protection.
Caption: General reaction scheme for DMB protection.
Caption: Factors influencing DMB protection outcome.
References
Technical Support Center: Reactions of 3,4-Dimethoxybenzyl Chloride with Nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dimethoxybenzyl chloride. The information is designed to help anticipate and resolve common issues related to side reactions encountered during experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during the reaction of this compound with various nucleophiles.
Issue 1: Low Yield of the Desired N-Alkylated Primary Amine and Presence of Multiple Products
Symptoms:
-
Thin Layer Chromatography (TLC) analysis shows multiple spots in addition to the starting material and the desired secondary amine.
-
The isolated yield of the desired mono-alkylated product is significantly lower than expected.
-
NMR or Mass Spectrometry data of the crude product indicates the presence of species with higher molecular weights than the desired product.
Possible Cause: Overalkylation of the primary amine is a common side reaction. Primary amines, once reacted to form a secondary amine, can react again with this compound to form a tertiary amine. This tertiary amine can be further alkylated to a quaternary ammonium (B1175870) salt.[1][2]
Solutions:
-
Control Stoichiometry: Use a significant excess of the primary amine relative to this compound. This increases the probability that the benzyl (B1604629) chloride will react with the more abundant primary amine rather than the secondary amine product.
-
Slow Addition: Add the this compound slowly to the reaction mixture containing the primary amine. This helps to maintain a low concentration of the alkylating agent, disfavoring the second alkylation step.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for mono-alkylation.
-
Use of a Protecting Group: For complex syntheses, consider protecting the primary amine with a group like 2-nitrobenzenesulfonyl, followed by alkylation and deprotection.[1]
Issue 2: Formation of an Insoluble Precipitate when Reacting with a Tertiary Amine
Symptom:
-
A solid precipitates from the reaction mixture upon addition of this compound to a tertiary amine.
Possible Cause: The formation of a quaternary ammonium salt is the expected reaction between a tertiary amine and this compound.[3][4] These salts are often ionic and may have limited solubility in common organic solvents, leading to precipitation.[5]
Solutions:
-
Solvent Selection: If the quaternary ammonium salt is the desired product, choose a solvent in which it is soluble. Polar solvents like acetonitrile (B52724), DMF, or even water can be effective.[6] If it is an undesired byproduct, the precipitation can be used to remove it by filtration.
-
Reaction Monitoring: If the quaternization is a side reaction with a desired different transformation, monitor the reaction closely by TLC or LC-MS to stop it before significant byproduct formation occurs.
Issue 3: Unexpected Formation of an Alkene Byproduct in Williamson Ether Synthesis
Symptom:
-
GC-MS or NMR analysis of the product mixture indicates the presence of an alkene, likely 3,4-dimethoxy-alpha-methoxystyrene or a related elimination product, although this is less common for a primary benzylic halide.
-
The yield of the desired ether is reduced.
Possible Cause: While the Williamson ether synthesis primarily proceeds via an SN2 mechanism, a competing E2 elimination can occur, especially with sterically hindered alkoxides which can act as strong bases.[7][8][9]
Solutions:
-
Choice of Base: Use a less sterically hindered base to generate the alkoxide.
-
Reaction Temperature: Avoid excessively high temperatures, which can favor elimination over substitution.[8]
-
Reactant Strategy: If synthesizing a sterically hindered ether, it is preferable to use the sterically hindered component as the alkoxide and the less hindered component as the alkyl halide. In this case, this compound is already a good substrate for SN2.
Issue 4: Formation of a Diarylmethane Byproduct
Symptom:
-
The presence of a high molecular weight, non-polar byproduct is detected, especially when an aromatic solvent or reagent is used.
Possible Cause: Friedel-Crafts alkylation can occur if an electron-rich aromatic compound is present in the reaction mixture, along with a Lewis acid catalyst (or even under strongly acidic conditions). This compound can act as the alkylating agent.[10][11] For instance, if anisole (B1667542) is used as a solvent or is present as a reagent, it can be alkylated by this compound.[12]
Solutions:
-
Avoid Aromatic Solvents: Use non-aromatic solvents like THF, acetonitrile, or dichloromethane.
-
Control Acidity: Avoid the presence of strong Lewis or Brønsted acids unless a Friedel-Crafts reaction is intended.
-
Purification: These byproducts can often be separated from more polar products by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using this compound to protect an alcohol?
A1: The most common issue is incomplete reaction leading to low yields. However, a significant side reaction can be the hydrolysis of this compound to 3,4-dimethoxybenzyl alcohol, especially if the reaction is not performed under anhydrous conditions.[13] The starting material is known to be moisture-sensitive.
Q2: I am seeing a byproduct with a similar polarity to my desired ether product on the TLC plate. What could it be?
A2: This could be 3,4-dimethoxybenzyl alcohol, formed from the hydrolysis of unreacted this compound during the reaction or workup. Another possibility, though less likely with a primary benzylic halide, is an elimination product if a very hindered, strong base was used.
Q3: How can I minimize the formation of 3,4-dimethoxybenzyl alcohol as a byproduct?
A3: To minimize hydrolysis, ensure that all glassware is thoroughly dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: When reacting this compound with a thiol, what are the potential side reactions?
A4: The S-alkylation of thiols is generally a very efficient reaction due to the high nucleophilicity of the thiolate anion.[14] Side reactions are less common than with amines or alcohols. However, if a strong base is used to deprotonate the thiol and an excess of this compound is present, oxidation of the thiol to a disulfide could be a minor competing pathway under certain conditions. Ensuring an inert atmosphere can help mitigate oxidative side reactions.
Q5: Can this compound undergo self-condensation?
A5: Under strong Lewis acid conditions, benzylic halides can undergo self-condensation (a form of Friedel-Crafts polymerization). This would result in the formation of oligomeric or polymeric material. This is generally avoided by using controlled reaction conditions and avoiding strong Lewis acids unless a specific Friedel-Crafts reaction is intended.
Data Presentation
Table 1: Hypothetical Product Distribution in the Reaction of this compound with a Primary Amine under Various Conditions
| Entry | Amine Equivalents | Temperature (°C) | Desired Secondary Amine Yield (%) | Tertiary Amine Byproduct Yield (%) | Quaternary Salt Byproduct Yield (%) |
| 1 | 1.1 | 25 | 65 | 25 | 5 |
| 2 | 3.0 | 25 | 85 | 10 | <1 |
| 3 | 1.1 | 0 | 75 | 15 | 2 |
| 4 | 3.0 | 0 | 90 | 5 | <1 |
Table 2: Hypothetical Product Distribution in the Williamson Ether Synthesis with this compound
| Entry | Alkoxide | Base for Deprotonation | Solvent | Temperature (°C) | Desired Ether Yield (%) | Elimination Byproduct Yield (%) |
| 1 | Sodium methoxide | NaH | THF | 25 | 95 | <1 |
| 2 | Sodium tert-butoxide | NaH | THF | 25 | 80 | 15 |
| 3 | Sodium tert-butoxide | NaH | THF | 60 | 65 | 30 |
| 4 | Sodium phenoxide | K₂CO₃ | DMF | 80 | 92 | <1 |
Experimental Protocols
Protocol 1: General Procedure for the N-Alkylation of a Primary Amine with this compound
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary amine (3.0 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile or THF).
-
Reagent Addition: Dissolve this compound (1.0 equivalent) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired secondary amine from unreacted starting materials and over-alkylation products.
Protocol 2: General Procedure for the Williamson Ether Synthesis
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.2 equivalents) in anhydrous THF. Cool the solution to 0 °C and add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.
-
Reagent Addition: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the alkoxide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating may be required for less reactive alcohols.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting ether by flash column chromatography.
Visualizations
Caption: Overalkylation side reactions with primary amines.
Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.
Caption: Troubleshooting workflow for low yield/purity issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 3. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. EP0791575A1 - Method of synthesis of a quaternary ammonium salt - Google Patents [patents.google.com]
- 7. byjus.com [byjus.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. 3,4-Dimethoxybenzyl alcohol 0.96 Veratryl alcohol [sigmaaldrich.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: 3,4-Dimethoxybenzyl Chloride Alkylation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 3,4-Dimethoxybenzyl chloride in alkylation reactions. The following resources are designed to help troubleshoot common issues and prevent undesirable side reactions, such as over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound to alkylate primary amines?
A1: The most significant challenge is over-alkylation.[1][2] This occurs because the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms a tertiary amine.[1] This results in a mixture of products that can be difficult to separate, reducing the yield of the desired secondary amine.
Q2: How can I control the reaction to favor mono-alkylation?
A2: Several strategies can be employed to enhance the selectivity for mono-alkylation:
-
Stoichiometry Control: Using a large excess of the primary amine relative to the this compound can statistically favor the mono-alkylation product. However, this approach can be inefficient in terms of atom economy and may complicate purification.[1]
-
Slow Addition: Adding the this compound solution slowly to the reaction mixture helps to maintain a low concentration of the alkylating agent. This minimizes the chance of the more reactive secondary amine product undergoing a second alkylation.[1]
-
Protecting Groups: A highly effective method is to temporarily protect the primary amine with a group that can be easily removed after the alkylation step. The Fukuyama procedure, which utilizes a 2-nitrobenzenesulfonyl (nosyl) protecting group, is a robust method for achieving selective mono-alkylation.
-
Reaction Conditions: Careful optimization of the base, solvent, and temperature is crucial for controlling selectivity.
Q3: What are the recommended solvents and bases for this reaction?
A3: For N-alkylation reactions, polar aprotic solvents are generally preferred. Anhydrous dimethylformamide (DMF) is a common choice. The selection of the base is critical for achieving high selectivity. While common organic bases like triethylamine (B128534) can be used, stronger bases like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) are often employed to deprotonate the amine or a protected amine, facilitating the alkylation.[3]
Q4: My reaction is producing a significant amount of the di-alkylated product. What should I do?
A4: If you are observing significant di-alkylation, consider the troubleshooting steps outlined in the guide below. Key adjustments include modifying the stoichiometry of your reactants, slowing the rate of addition of the this compound, lowering the reaction temperature, or implementing a protecting group strategy.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Mono-Alkylated Product & Significant Di-Alkylation | The secondary amine product is more reactive than the primary amine starting material. | 1. Slow Addition: Add the this compound dropwise or via a syringe pump to maintain its low concentration.[1]2. Adjust Stoichiometry: Increase the excess of the primary amine.[1]3. Use a Protecting Group: Employ a protecting group strategy, such as the Fukuyama procedure with a nosyl group, to prevent di-alkylation. |
| Low or No Conversion of Starting Material | 1. Insufficiently Reactive Leaving Group: While chloride is a reasonable leaving group, the corresponding bromide or iodide would be more reactive.2. Steric Hindrance: Bulky substituents on the amine or near the reaction center can slow down the reaction.[1]3. Inadequate Base: The chosen base may not be strong enough to sufficiently deprotonate the amine or protected amine. | 1. Increase Reactivity: If possible, convert the this compound to the corresponding bromide or iodide. 2. Increase Temperature: Cautiously increase the reaction temperature to overcome steric barriers. 3. Change Base: Switch to a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃). |
| Formation of Impurities | The this compound may be unstable or the reaction conditions may be promoting side reactions. | 1. Check Reagent Purity: Ensure the this compound is of high purity and has not degraded.2. Use Anhydrous Conditions: Ensure all solvents and reagents are dry, as water can interfere with the reaction.3. Optimize Temperature: Avoid excessively high temperatures which can lead to decomposition. |
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation of a Primary Amine using a Nosyl Protecting Group (Fukuyama Procedure Adaptation)
This protocol is adapted from the Fukuyama method for the selective mono-alkylation of primary amines.
Step 1: Protection of the Primary Amine
-
Dissolve the primary amine (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add triethylamine (1.5 eq.).
-
Cool the mixture to 0 °C and add 2-nitrobenzenesulfonyl chloride (nosyl chloride, 1.1 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting amine is consumed.
-
Upon completion, perform a standard aqueous workup and purify the resulting N-nosyl amine by column chromatography.
Step 2: Alkylation of the N-Nosyl Amine
-
Dissolve the N-nosyl amine (1.0 eq.) in anhydrous DMF.
-
Add cesium carbonate (Cs₂CO₃, 1.5 eq.).
-
Add this compound (1.2 eq.) to the mixture.
-
Stir the reaction at 40 °C for 12-24 hours, monitoring by TLC.
-
After completion, perform an aqueous workup and purify the N-alkylated, N-nosyl amine by column chromatography.
Step 3: Deprotection of the N-Nosyl Group
-
Dissolve the N-alkylated, N-nosyl amine (1.0 eq.) in a suitable solvent like DMF or acetonitrile.
-
Add potassium carbonate (K₂CO₃, 3.0 eq.) and a thiol, such as thiophenol (2.0 eq.).
-
Stir the mixture at room temperature for 1-3 hours until the starting material is consumed (monitored by TLC).
-
Perform an aqueous workup and purify the final mono-alkylated secondary amine by column chromatography.
Visualizations
Caption: General reaction pathway illustrating the formation of the desired mono-alkylated product and the undesired over-alkylation product.
Caption: Workflow for selective mono-alkylation using the Fukuyama protecting group strategy.
References
optimizing base and solvent for 3,4-Dimethoxybenzyl ether synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,4-Dimethoxybenzyl ether via the Williamson ether synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this procedure.
Frequently Asked questions (FAQs)
Q1: What is the most common method for synthesizing 3,4-Dimethoxybenzyl ether?
The most prevalent and versatile method for preparing 3,4-Dimethoxybenzyl ether is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction to form the ether.[1][2] For the synthesis of 3,4-Dimethoxybenzyl ether, this would typically involve reacting the alkoxide of the desired alcohol with 3,4-dimethoxybenzyl halide (e.g., chloride or bromide).
Q2: How do I choose the optimal base for the deprotonation step?
The choice of base is critical for efficient alkoxide formation. Strong bases such as sodium hydride (NaH) or potassium hydride (KH) are highly effective as they irreversibly deprotonate the alcohol, driving the reaction forward.[1] Weaker inorganic bases like potassium carbonate (K₂CO₃) can also be used, particularly in polar aprotic solvents, and may be preferable for sensitive substrates.[3] The selection often depends on the pKa of the alcohol and the desired reaction conditions.
Q3: Which solvent is best suited for this synthesis?
Polar aprotic solvents are generally the best choice for Williamson ether synthesis.[4] Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) enhance the reaction rate by solvating the cation of the alkoxide, leaving a more reactive "naked" nucleophile.[4] Tetrahydrofuran (THF) is also a commonly used solvent, especially when employing strong hydride bases.[5] Protic solvents, such as alcohols, can slow down the reaction by solvating the alkoxide nucleophile through hydrogen bonding.
Q4: I am observing a significant amount of an alkene byproduct. How can I minimize this?
The formation of an alkene is a result of a competing E2 elimination reaction.[6] This is more likely to occur with secondary or tertiary alkyl halides.[1] Since 3,4-dimethoxybenzyl halides are primary, elimination is less of a concern. However, if you are using a more hindered alcohol, the resulting bulky alkoxide may act as a base and promote elimination. To minimize this, ensure you are using a primary alkyl halide and consider using a less sterically hindered base if possible.
Q5: My reaction yield is consistently low. What are the common causes?
Low yields can stem from several factors.[7] Common culprits include:
-
Presence of water: Moisture can quench the strong base and hydrolyze the alkyl halide. Ensure all reagents and glassware are thoroughly dried.[8]
-
Inactive base: Solid bases like NaH can be deactivated by improper storage. A gray appearance may indicate reduced activity.[8]
-
Suboptimal temperature: While higher temperatures can increase the reaction rate, they may also promote side reactions. A typical range for Williamson ether synthesis is 50-100 °C.[8]
-
Poor solubility: Ensure all reactants are soluble in the chosen solvent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive base (e.g., old NaH).2. Insufficiently strong base for the alcohol.3. Low reaction temperature.4. Presence of moisture in reagents or solvent. | 1. Use fresh, high-quality base. For NaH, ensure it is a fine, white to off-white powder.2. Switch to a stronger base (e.g., from K₂CO₃ to NaH).3. Gradually increase the reaction temperature while monitoring for side product formation.4. Use anhydrous solvents and dry all glassware thoroughly before use. |
| Formation of Alkene Byproduct (E2 Elimination) | 1. Use of a sterically hindered alcohol, leading to a bulky alkoxide.2. High reaction temperature favoring elimination over substitution. | 1. If possible, redesign the synthesis to use a less hindered alcohol.2. Run the reaction at a lower temperature for a longer duration. |
| Formation of 3,4-Dimethoxybenzyl Alcohol | Hydrolysis of the 3,4-dimethoxybenzyl halide due to residual water. | Ensure strictly anhydrous conditions. Dry solvents and reagents meticulously. |
| Difficulty in Product Isolation/Purification | 1. Emulsion formation during aqueous workup.2. Co-elution of product with starting materials or byproducts during chromatography. | 1. Add brine (saturated NaCl solution) during the workup to help break emulsions.2. Optimize the solvent system for column chromatography to achieve better separation. |
Data Presentation: Optimizing Base and Solvent
The following tables summarize typical reaction conditions for the synthesis of benzyl (B1604629) ethers, which can be adapted for 3,4-dimethoxybenzyl ether.
Table 1: Comparison of Bases for Benzylation
| Base | Typical Solvent | Relative Strength | Key Considerations |
| Sodium Hydride (NaH) | THF, DMF | Strong | Highly effective for a wide range of alcohols. Reacts with protic solvents. Generates H₂ gas, requiring an inert atmosphere.[4] |
| Potassium Hydride (KH) | THF, DMF | Strong | Similar to NaH but can be more reactive.[1] |
| Potassium Carbonate (K₂CO₃) | Acetone, DMF | Moderate | Milder and easier to handle than hydrides. Often requires higher temperatures and longer reaction times.[3] |
| Sodium Hydroxide (NaOH) | Phase Transfer Catalysis | Strong | Can be used effectively with a phase-transfer catalyst to facilitate the reaction between aqueous and organic phases. |
Table 2: Comparison of Solvents for Benzylation
| Solvent | Type | Dielectric Constant (approx.) | Key Considerations |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | Excellent solvent for many organic reactions. High boiling point. Can be difficult to remove completely.[5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Similar to DMF, highly polar. Can be challenging to remove.[1] |
| Acetonitrile | Polar Aprotic | 38 | Good solvent for SN2 reactions. Lower boiling point than DMF and DMSO, making it easier to remove. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Common solvent, especially with hydride bases. Less polar than DMF or DMSO.[5] |
| Acetone | Polar Aprotic | 21 | Often used with carbonate bases. Lower boiling point. |
Experimental Protocols
Protocol 1: Synthesis of 3,4-Dimethoxybenzyl Ether using Sodium Hydride in DMF
This protocol is a general procedure that can be adapted for the synthesis of various 3,4-dimethoxybenzyl ethers.
Materials:
-
Alcohol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
3,4-Dimethoxybenzyl chloride (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the alcohol and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.
-
Slowly add a solution of this compound in anhydrous DMF to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of 3,4-Dimethoxybenzyl Ether using Potassium Carbonate in Acetone
This protocol offers a milder alternative to the use of hydride bases.
Materials:
-
Alcohol (1.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.0 eq)
-
3,4-Dimethoxybenzyl bromide (1.2 eq)
-
Anhydrous Acetone
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alcohol, anhydrous potassium carbonate, and anhydrous acetone.
-
Add 3,4-dimethoxybenzyl bromide to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-48 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetone.
-
Concentrate the combined filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
Experimental Workflow for Williamson Ether Synthesis
Caption: A generalized workflow for the synthesis of 3,4-Dimethoxybenzyl ether.
Logical Troubleshooting Workflow for Low Yield
Caption: A step-by-step guide to troubleshooting low yields in the synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 3. researchgate.net [researchgate.net]
- 4. orgosolver.com [orgosolver.com]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for DMB-Protected Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4-Dimethoxybenzyl (DMB)-protected compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the DMB protecting group?
The 2,4-dimethoxybenzyl (DMB) group is frequently used as a backbone protecting group for secondary amines, particularly in peptide synthesis. Its main role is to disrupt interchain hydrogen bonding, which can cause peptide aggregation on the solid support. By mitigating aggregation, the DMB group enhances reaction kinetics for both acylation and deprotection steps, thereby improving the synthetic efficiency of challenging or hydrophobic sequences.[1][2][3]
Q2: What are the standard conditions for cleaving the DMB group?
The most common method for DMB group cleavage is treatment with trifluoroacetic acid (TFA).[4] The concentration of TFA can be adjusted for selectivity. For complete deprotection, a high concentration of TFA (e.g., 95%) with scavengers is typically used.[4] For selective deprotection in the presence of more robust acid-labile groups like tert-butyl (tBu), a dilute solution of TFA (e.g., 1-2% in dichloromethane) is often employed.[4]
Q3: Why are scavengers necessary during DMB cleavage?
During acidic cleavage, a highly reactive and stable 2,4-dimethoxybenzyl cation is formed.[1] This cation is a potent electrophile that can lead to side reactions, such as the alkylation of sensitive amino acid residues like Tryptophan and Tyrosine.[4] Scavengers, such as triisopropylsilane (B1312306) (TIS) or thioanisole (B89551), are crucial to trap this reactive cation and prevent unwanted side product formation.[1][4]
Q4: How can I monitor the progress of a DMB deprotection reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4] On a TLC plate, the deprotected compound is more polar and will typically have a lower Rf value than the DMB-protected starting material. Staining with potassium permanganate (B83412) can help visualize both the starting material and the product.[4]
Q5: What are the recommended purification methods after DMB deprotection?
For peptides, the most common purification method is reversed-phase high-performance liquid chromatography (RP-HPLC).[4] For small molecules, flash column chromatography on silica (B1680970) gel is widely used.[4] The choice of eluent will depend on the polarity of the compound.[4]
Q6: Is the DMB group compatible with other protecting groups?
Yes, the DMB group is a key component in orthogonal protecting group strategies. It is stable under the basic conditions used for Fmoc group removal (e.g., piperidine (B6355638) in DMF).[5] While both are acid-labile, the DMB group can be selectively removed in the presence of a Boc group by using carefully controlled, milder acidic conditions.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of DMB-protected compounds.
| Problem | Possible Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient reaction time or TFA concentration. | Increase the reaction time in 30-minute increments, monitoring by TLC or LC-MS. If the reaction is still incomplete, consider increasing the TFA concentration. For very resistant cases, a stronger acid mixture like TFA and triflic acid may be used, but with caution due to potential side reactions.[4] |
| Steric hindrance around the DMB group. | Increase the reaction temperature. For TFA cleavage, temperatures up to 70°C can be attempted, but this may increase the risk of side reactions.[4] | |
| Formation of Side Products | Alkylation of sensitive residues (e.g., Tryptophan, Tyrosine) by the DMB cation. | Use a scavenger like triisopropylsilane (TIS) or thioanisole in the cleavage cocktail to trap the DMB cation.[1][4] |
| Oxidation of sensitive residues (e.g., Methionine). | Perform the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[4] | |
| Oligomeric precipitate from the DMB side product. | This can be advantageous as the precipitate can often be removed by filtration. If it co-precipitates with the product, dissolve the mixture in a suitable solvent before chromatographic purification.[4] | |
| Difficulty in Purification | The deprotected compound and the DMB-scavenger adduct have similar polarities. | Optimize the solvent system for column chromatography, potentially using a gradient elution. Consider using a different stationary phase, such as alumina, if silica gel is ineffective.[4] |
| The product is a TFA salt, affecting its chromatographic behavior. | After cleavage and work-up, perform a salt exchange to improve chromatographic separation. |
Experimental Protocols
Protocol 1: Acidic Cleavage of the DMB Group with TFA
This protocol outlines the standard procedure for removing the DMB protecting group using a TFA cleavage cocktail.
-
Preparation : Dissolve the DMB-protected compound in a suitable solvent like dichloromethane (B109758) (DCM).
-
Cleavage Cocktail : Prepare a fresh cleavage cocktail. A common formulation is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[4]
-
Reaction : Add the cleavage cocktail to the solution of the DMB-protected compound and stir the mixture at room temperature.
-
Monitoring : Monitor the reaction's progress using TLC or LC-MS until the starting material is fully consumed (typically 1-3 hours).[4]
-
Work-up :
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA.[4]
-
Add cold diethyl ether to the residue to precipitate the deprotected compound.[4]
-
Centrifuge the mixture and decant the ether.
-
Wash the solid precipitate with cold diethyl ether two more times to remove residual TFA and scavengers.[4]
-
Dry the deprotected compound under a vacuum.[4]
-
Protocol 2: Purification by Flash Column Chromatography
This protocol describes the purification of the deprotected compound using silica gel flash chromatography.
-
Column Packing : Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).[4]
-
Sample Loading : Dissolve the crude deprotected compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.[4]
-
Elution : Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). The optimal solvent system should be determined beforehand by TLC analysis.[4]
-
Fraction Collection : Collect fractions and analyze them by TLC to identify those containing the pure product.[4]
-
Concentration : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[4]
Protocol 3: Oxidative Cleavage of DMB Ethers with DDQ
This protocol provides an alternative method for DMB deprotection using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ), which is useful for substrates that are sensitive to acid.
-
Preparation : Dissolve the 2,4-DMB protected substrate in a mixture of dichloromethane (CH₂Cl₂) and water.[6]
-
Reaction Initiation : Cool the solution to 0 °C in an ice bath.[6]
-
DDQ Addition : Add DDQ (1.1-1.5 equivalents) to the solution.[6]
-
Reaction Progression : Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress by TLC.[6]
-
Work-up :
-
Purification : Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.[6]
Visualizations
Caption: General workflow for deprotection and purification.
References
Technical Support Center: 3,4-Dimethoxybenzyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical synthesis involving 3,4-dimethoxybenzyl chloride. The information is structured to directly address common challenges and provide actionable solutions for byproduct removal and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: Technical grade this compound can contain several impurities stemming from its synthesis, which is typically the chloromethylation of 1,2-dimethoxybenzene. Common impurities include unreacted 1,2-dimethoxybenzene, 3,4-dimethoxybenzyl alcohol (due to hydrolysis), and potentially di- and poly-chlorinated species.
Q2: How can I minimize the formation of 3,4-dimethoxybenzyl alcohol as a byproduct in my reaction?
A2: The formation of 3,4-dimethoxybenzyl alcohol is primarily due to the hydrolysis of this compound. To minimize this, ensure that all solvents and reagents are anhydrous and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Q3: What is the "Wurtz coupling" byproduct I see in my Grignard reaction, and how can I avoid it?
A3: The Wurtz coupling byproduct in a Grignard reaction using this compound is bis(3,4-dimethoxyphenyl)ethane. It forms from the reaction of the Grignard reagent with unreacted this compound. To minimize its formation, you can try a slow, dropwise addition of the chloride to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
Q4: Why am I getting multiple products in my Friedel-Crafts alkylation with this compound?
A4: The two methoxy (B1213986) groups on the benzene (B151609) ring are strongly activating, making the product of the initial alkylation more reactive than the starting aromatic compound. This can lead to polyalkylation, where more than one 3,4-dimethoxybenzyl group is attached to the aromatic substrate. To mitigate this, you can use a large excess of the aromatic substrate relative to the this compound.
Troubleshooting Guides
Issue 1: Presence of a Polar Impurity with a Hydroxyl Group
Problem: After aqueous workup, a polar byproduct is observed by TLC, which is later identified as 3,4-dimethoxybenzyl alcohol.
Possible Cause:
-
Presence of water in the reaction mixture, leading to the hydrolysis of unreacted this compound.
Solutions:
-
Prevention:
-
Thoroughly dry all glassware before use.
-
Use anhydrous solvents.
-
Run the reaction under an inert atmosphere (nitrogen or argon).
-
-
Removal:
-
Aqueous Wash: During the workup, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any generated HCl, followed by a brine wash. This can help partition the more polar alcohol into the aqueous layer.
-
Column Chromatography: 3,4-dimethoxybenzyl alcohol is more polar than many of the desired products and can typically be separated using silica (B1680970) gel column chromatography.
-
Issue 2: Formation of a High Molecular Weight, Non-polar Byproduct
Problem: A significant amount of a high-boiling, non-polar byproduct is observed, particularly in Grignard or related coupling reactions. This is often identified as bis(3,4-dimethoxyphenyl)ethane.
Possible Cause:
-
Wurtz-type coupling of the Grignard reagent with the starting halide.
Solutions:
-
Reaction Conditions:
-
Slow Addition: Add the this compound solution dropwise to the magnesium turnings.
-
Temperature Control: Maintain a low reaction temperature to disfavor the coupling reaction.
-
-
Purification:
-
Recrystallization: If the desired product and the Wurtz byproduct have different solubilities, recrystallization can be an effective purification method.
-
Column Chromatography: Due to the difference in polarity, column chromatography can separate the desired product from the non-polar Wurtz byproduct.
-
Issue 3: Polysubstitution in Friedel-Crafts Alkylation
Problem: The reaction of this compound with an aromatic substrate yields a mixture of mono-, di-, and sometimes tri-substituted products.
Possible Cause:
-
The product of the initial alkylation is more activated towards further electrophilic substitution than the starting aromatic compound.
Solutions:
-
Stoichiometry:
-
Use a large excess of the aromatic substrate (e.g., 5-10 equivalents) to increase the probability of the electrophile reacting with the starting material rather than the alkylated product.
-
-
Purification:
-
Fractional Distillation: If the products have sufficiently different boiling points, fractional distillation under vacuum may be effective.
-
Column Chromatography: The different degrees of substitution will likely result in different polarities, allowing for separation by column chromatography.
-
Recrystallization: If the desired mono-substituted product is a solid, recrystallization may be used to isolate it from the more soluble polysubstituted byproducts.
-
Quantitative Data
The following table summarizes the potential yields of common byproducts in reactions analogous to those with this compound. Note that these are illustrative, and actual yields will depend on specific reaction conditions.
| Reaction Type | Common Byproduct | Substrate Analogue | Byproduct Yield (approx.) | Reference |
| Grignard Reaction | Wurtz Coupling Product | Benzyl (B1604629) Chloride | 10-70% (solvent dependent) | The reaction of benzyl chloride in THF can lead to a 30:70 ratio of Grignard product to Wurtz coupling byproduct, while in Et2O or 2-MeTHF, this can be improved to 90:10.[1] |
| Williamson Ether Synthesis | Elimination (E2) Product | Secondary Alkyl Halide | Can be significant | With secondary alkyl halides, elimination is a competing reaction with SN2, and with tertiary alkyl halides, it is the major pathway.[2][3][4] |
| Friedel-Crafts Alkylation | Polyalkylation Products | Benzene + t-butyl chloride | Can be the major product | Reaction of benzene with 1 equivalent of 2-chloro-2-methylpropane (B56623) can yield p-di-tert-butylbenzene as the major product.[5] |
Experimental Protocols
Protocol 1: Removal of 3,4-Dimethoxybenzyl Alcohol by Aqueous Workup and Column Chromatography
Objective: To remove the polar byproduct 3,4-dimethoxybenzyl alcohol from a reaction mixture.
Methodology:
-
Aqueous Workup: a. Transfer the reaction mixture to a separatory funnel. b. If the reaction was run in a water-miscible solvent, add an immiscible organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and water. c. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL for a 100 mL organic phase). d. Wash the organic layer with brine (1 x 50 mL). e. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Column Chromatography: a. Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). The polarity of the solvent system will depend on the polarity of the desired product. b. Dissolve the crude product in a minimal amount of the chromatography solvent. c. Load the sample onto the column and elute with the chosen solvent system. d. Collect fractions and analyze by TLC to identify those containing the purified product, free of the more polar 3,4-dimethoxybenzyl alcohol.
Protocol 2: Purification of a Solid Product by Recrystallization
Objective: To purify a solid desired product from soluble byproducts such as polysubstituted compounds or the Wurtz coupling byproduct.
Methodology:
-
Solvent Selection: Choose a solvent in which the desired product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be very soluble or insoluble at all temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Troubleshooting workflow for purification of products from this compound reactions.
Caption: Common reaction pathways and byproduct formation from this compound.
References
- 1. US20050022666A1 - Method for removal of unreacted alcohol from reaction mixture of ester product with rotating packed beds - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The 2,4-Dimethoxybenzyl (DMB) Protecting Group
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the 2,4-dimethoxybenzyl (DMB) protecting group. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the 2,4-dimethoxybenzyl (DMB) protecting group?
A1: The 2,4-dimethoxybenzyl (DMB) group is an acid-labile protecting group. It is readily cleaved under acidic conditions and certain oxidative conditions. Conversely, it exhibits high stability towards basic, nucleophilic, and most reducing conditions. This differential reactivity is key to its use in orthogonal protecting group strategies, where selective deprotection is required in the presence of other protecting groups.[1]
Q2: Under what specific conditions is the DMB group typically cleaved?
A2: The most common method for cleaving the DMB group is through acidolysis, using reagents like trifluoroacetic acid (TFA). The concentration of TFA can be adjusted to control the rate of cleavage. Additionally, oxidative cleavage can be achieved with reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[1]
Q3: Is the DMB group stable to basic conditions commonly used in peptide synthesis?
A3: Yes, the DMB group is generally stable to a wide range of basic and nucleophilic reagents.[1] This makes it compatible with standard solid-phase peptide synthesis (SPPS) protocols that utilize base-labile protecting groups like Fmoc, which is removed with piperidine (B6355638) in DMF.[1] However, it is not recommended to use strong alkali with DMB-protected asparaginyl peptides, as this can lead to a mixture of products.[1]
Q4: How does the stability of the DMB group compare to the p-methoxybenzyl (PMB) group?
A4: The DMB group is more susceptible to acid-catalyzed cleavage than the PMB group. The presence of the second methoxy (B1213986) group at the ortho position of the benzyl (B1604629) ring further destabilizes the protecting group under acidic conditions, allowing for its removal under milder conditions than those required for PMB cleavage.[1]
Q5: Can the DMB group be used in orthogonal strategies with other common protecting groups like Boc and Fmoc?
A5: Absolutely. The DMB group is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF). It is also more acid-labile than the Boc group, which allows for the selective removal of the DMB group with dilute TFA while the Boc group remains intact.[1]
Troubleshooting Guides
Acid-Mediated Cleavage (TFA)
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete Cleavage | Insufficient acid strength or reaction time. | - Increase the concentration of TFA. While 1-2% TFA can be used for selective cleavage, higher concentrations (10-95%) may be necessary for complete removal.[1] - Extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration. - Gently warm the reaction mixture if cleavage is still sluggish at room temperature. |
| Steric hindrance around the DMB group. | - Increase the reaction temperature. For TFA cleavage, temperatures up to 70°C can be attempted, but be mindful of potential side reactions. | |
| Formation of Side Products | Alkylation of sensitive residues (e.g., Trp, Tyr) by the liberated DMB cation. | - Use a scavenger in the cleavage cocktail to trap the DMB cation. Common scavengers include triisopropylsilane (B1312306) (TIS) and thioanisole.[1] |
| Oxidation of sensitive residues (e.g., Met). | - Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents to minimize exposure to oxygen. |
Oxidative Cleavage (DDQ)
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield or Incomplete Reaction | Suboptimal solvent system. | - Ensure the presence of water in the solvent system (e.g., a mixture of dichloromethane (B109758) and water) to facilitate the hydrolysis of the intermediate. |
| Insufficient amount of DDQ. | - Use at least a stoichiometric amount of DDQ. An excess may be required in some cases. | |
| Low reaction temperature. | - While many DDQ-mediated deprotections proceed at room temperature, heating may be necessary to achieve a reasonable reaction rate.[1] | |
| Substrate-dependent reactivity. | - The efficiency of DDQ cleavage can be highly dependent on the substrate. In some instances, DDQ may be ineffective for the deprotection of certain DMB-protected amides.[1] | |
| Difficulty in Purification | The reduced form of DDQ (DDQH2) is acidic and can complicate purification. | - During the work-up, include a basic wash (e.g., with a saturated aqueous solution of NaHCO3) to remove DDQH2. |
Data Presentation
Table 1: Stability of the DMB Protecting Group under Various Conditions
| Condition Category | Reagent/Solvent | Temperature | Time | Stability/Cleavage Efficiency |
| Acidic | 1% TFA / 2% TIS in DCM | Room Temperature | 2 x 30 min | >95% Cleavage |
| 10% TFA in DCM | Room Temperature | 2 h | Quantitative Cleavage | |
| 95% TFA / 2.5% H2O / 2.5% TIS | Room Temperature | 1-3 h | Complete Cleavage | |
| Basic | 20% Piperidine in DMF | Room Temperature | Standard Fmoc deprotection times | Generally Stable |
| Oxidative | DDQ (1.1-1.5 equiv.) in CH2Cl2/H2O | 0°C to Room Temperature | 1-4 h | High Efficiency (Substrate Dependent) |
| Reductive | LiAlH4, NaBH4 | N/A | N/A | Generally Stable |
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated Cleavage of a DMB-Protected Compound
Materials:
-
DMB-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (or other suitable scavenger)
-
Cold diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve the DMB-protected compound in DCM.
-
Prepare the cleavage cocktail. A common cocktail consists of 95% TFA, 2.5% water, and 2.5% TIS. For selective cleavage, a lower concentration of TFA (e.g., 1-10%) in DCM with a scavenger can be used.
-
Add the cleavage cocktail to the solution of the DMB-protected compound and stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours for full deprotection.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA.
-
Add cold diethyl ether to the residue to precipitate the deprotected compound.
-
Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether.
-
If necessary, dissolve the crude product in an appropriate solvent and wash with saturated aqueous sodium bicarbonate solution and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the crude product by a suitable method, such as column chromatography.
Protocol 2: General Procedure for DDQ-Mediated Oxidative Cleavage of a DMB-Protected Alcohol
Materials:
-
DMB-protected alcohol
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the DMB-protected alcohol in a mixture of DCM and water (e.g., 18:1 v/v).
-
Cool the solution to 0°C in an ice bath.
-
Add DDQ (typically 1.1-1.5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Mandatory Visualization
Caption: Stability and cleavage pathways of the DMB protecting group.
References
Technical Support Center: Deprotection of Sterically Hindered DMB Ethers
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the deprotection of sterically hindered 3,4-dimethoxybenzyl (DMB) ethers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for cleaving DMB ethers, and how does steric hindrance affect them?
A1: The most common methods involve oxidative or acidic cleavage.[1] The DMB group is more susceptible to cleavage under these conditions than the related p-methoxybenzyl (PMB) group due to its higher electron density.[2] Steric hindrance can impede the approach of the reagent to the ether oxygen, slowing down or preventing the reaction.[1][3]
-
Oxidative Cleavage: 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a highly effective and common reagent.[1][4] The reaction proceeds through a charge-transfer complex.[4][5] For hindered ethers, achieving the correct geometry for this complex can be challenging, often requiring more forcing conditions.
-
Acidic Cleavage: Trifluoroacetic acid (TFA) is widely used due to the high acid lability of the DMB group.[1][2] For substrates with significant steric bulk, stronger acids like triflic acid (TfOH) may be necessary.[6]
-
Lewis Acid Cleavage: Powerful Lewis acids such as Boron tribromide (BBr₃) can cleave even very robust ethers and are an option when other methods fail.[1][7]
Q2: My deprotection reaction is incomplete or has stalled. What are the likely causes?
A2: Incomplete cleavage of sterically hindered DMB ethers is a common issue and can be attributed to several factors:[1]
-
Steric Hindrance: The bulk around the ether linkage is the most direct cause, preventing reagent access.[1][3]
-
Insufficient Reagent: The stoichiometry of the cleaving agent (DDQ, TFA) may be too low to drive the reaction to completion, especially if the reagent is consumed by other functional groups or trace impurities.[1]
-
Suboptimal Reaction Conditions: Reaction time, temperature, and solvent choice are critical and often need to be optimized for challenging substrates.[1]
-
Reagent Decomposition: Reagents like DDQ can be sensitive to moisture and may lose activity over time.[1]
Q3: How can I avoid side reactions from the liberated DMB cation?
A3: The DMB cation formed upon cleavage is a potent electrophile that can react with other nucleophiles in the molecule, leading to undesired byproducts.[1][5] To prevent this, a "scavenger" is often added to the reaction mixture. Anisole (B1667542) or 1,3-dimethoxybenzene (B93181) are common scavengers that trap the DMB cation via a Friedel-Crafts alkylation reaction.[5][6]
Q4: My substrate contains other sensitive protecting groups. How can I selectively deprotect the DMB ether?
A4: The DMB group's high lability makes it ideal for orthogonal protection strategies.[2] It can often be removed under conditions that leave other groups intact.
-
vs. PMB, Benzyl (B1604629): DMB ethers can be cleaved with DDQ in the presence of p-methoxybenzyl (PMB) and benzyl (Bn) ethers.[2][4]
-
vs. Silyl (B83357) Ethers: Oxidative deprotection with DDQ is generally compatible with silyl ethers like TBS (tert-butyldimethylsilyl).[4] However, strongly acidic conditions (TFA, TfOH) may cleave acid-labile silyl groups.[8] Electrochemical methods have also shown selectivity in the presence of TBS and THP groups, although sensitivity can increase with hindered substrates.[9]
Troubleshooting Guide for Hindered DMB Ether Deprotection
Problem: Incomplete Deprotection with DDQ
| Symptom | Possible Cause | Solution |
| Low conversion; significant starting material remains after standard reaction time (1-4 hours).[4] | Insufficient Reagent: The standard 1.1-1.5 equivalents of DDQ may not be enough for a slow-reacting, hindered substrate.[4] | Increase the stoichiometry of DDQ incrementally (e.g., to 2.0, then 3.0 equivalents). Monitor by TLC to find the optimal amount. |
| Reaction stalls at low conversion. | Solvent Incompatibility: The standard CH₂Cl₂/H₂O system may not provide sufficient solubility or reactivity for the substrate.[4] | Try alternative solvent systems. For example, using a more polar co-solvent or a buffered aqueous solution (e.g., pH 7 phosphate (B84403) buffer) can sometimes be beneficial for sensitive substrates.[4] |
| No reaction at 0 °C or room temperature. | High Activation Energy: Steric hindrance increases the energy barrier for the formation of the charge-transfer complex. | Increase the reaction temperature. Refluxing in a suitable solvent like dichloromethane (B109758) or dichloroethane may be necessary. |
Problem: Incomplete Deprotection with Acid (TFA)
| Symptom | Possible Cause | Solution |
| Low conversion after prolonged stirring in 10-20% TFA.[2] | Insufficient Acidity: TFA may not be a strong enough acid to protonate the sterically shielded ether oxygen efficiently. | Switch to a stronger acid. A catalytic amount of triflic acid (TfOH, e.g., 0.5 equiv) is significantly more potent and can cleave hindered ethers effectively.[6] |
| Formation of dark, insoluble material or multiple unidentified spots on TLC. | Side Reactions: The DMB cation is reacting with the substrate or itself.[5] | Add a cation scavenger. Use 1,3-dimethoxybenzene (3 equiv) or anisole along with the acid to trap the electrophilic intermediate.[6] |
| Cleavage of other acid-sensitive groups (e.g., TBS, acetals). | Excessive Acidity: The conditions are too harsh for the overall molecule. | Reduce the amount of acid to the minimum required. Titrate with small amounts of TfOH (e.g., start with 0.1 equiv) instead of using a large excess of TFA.[6] Alternatively, consider the DDQ method, which proceeds under neutral conditions.[4] |
Quantitative Data Summary
The selection of a deprotection method for a hindered substrate often involves a trade-off between reaction efficiency and selectivity. The tables below summarize representative data.
Table 1: Comparison of Reagents for Deprotection of a Hindered PMB Ether (Data adapted from a study on a hindered secondary PMB ether, which serves as a model for DMB ether behavior)
| Entry | Reagent (equiv) | Solvent | Time | Yield (%) | Citation |
| 1 | TfOH (0.1) | CH₂Cl₂ | 15 min | Incomplete | [6] |
| 2 | TfOH (0.5) | CH₂Cl₂ | 15 min | 85 | [6] |
| 3 | TfOH (1.0) | CH₂Cl₂ | 15 min | 84 | [6] |
| 4 | TFA (0.5) | CH₂Cl₂ | 48 h | 16 | [6] |
| 5 | TMSOTf (0.1) | CH₂Cl₂ | 15 min | 31 (side products) | [6] |
Table 2: Typical Conditions for Oxidative vs. Acidic Deprotection
| Parameter | Oxidative Cleavage (DDQ) | Acidic Cleavage (TFA) |
| Reagent (equiv) | 1.1 - 1.5 (may need more for hindered cases) | 10-20% v/v solution |
| Solvent | CH₂Cl₂ / H₂O (e.g., 18:1) | CH₂Cl₂ |
| Temperature | 0 °C to Room Temperature (may require heat) | Room Temperature |
| Reaction Time | 1 - 4 hours | 30 min - 4 hours |
| Key Consideration | Requires aqueous workup to remove DDQ-H₂.[4] | Requires co-evaporation to remove excess acid.[2] |
Detailed Experimental Protocols
Protocol 1: Oxidative Deprotection of a Hindered DMB Ether using DDQ
This protocol provides a general procedure that may require optimization for specific substrates.[4]
-
Dissolve the DMB-protected alcohol (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically an 18:1 to 20:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.5 equiv, may require up to 3.0 equiv for very hindered substrates) portion-wise over 5 minutes. The solution will typically turn dark green or brown.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours (or until TLC indicates consumption of starting material). If the reaction is slow, consider heating at reflux.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the deprotected alcohol.
Protocol 2: Acid-Catalyzed Deprotection of a Hindered DMB Ether using TfOH and a Scavenger
This protocol is effective for acid-stable substrates where other methods have failed.[6]
-
Dissolve the DMB-protected alcohol (1.0 equiv) and a scavenger, 1,3-dimethoxybenzene (3.0 equiv), in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Add trifluoromethanesulfonic acid (TfOH, 0.5 equiv) dropwise.
-
Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor progress by TLC (typically complete within 15-30 minutes).
-
Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with CH₂Cl₂ (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate under reduced pressure and purify by silica gel column chromatography.
Visual Guides
Caption: General workflow for DMB deprotection using DDQ.
Caption: Troubleshooting logic for incomplete DMB deprotection.
Caption: Simplified mechanism of DMB deprotection using DDQ.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. researchgate.net [researchgate.net]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
minimizing aspartimide formation with DMB group in peptide synthesis
Welcome to the technical support center for peptide synthesis. This resource provides in-depth guidance on a common challenge in Fmoc-based solid-phase peptide synthesis (SPPS): aspartimide formation. Here you will find frequently asked questions and troubleshooting guides focused on the prevention of this side reaction, with a special emphasis on the use of 2,4-dimethoxybenzyl (DMB) backbone protection.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic?
A1: Aspartimide formation is a significant side reaction that occurs during the basic conditions of Fmoc deprotection in SPPS.[1] It is an intramolecular cyclization where the backbone amide nitrogen attacks the side-chain carbonyl of an aspartic acid (Asp) residue, forming a five-membered succinimide (B58015) ring.[1][2]
This side reaction is highly problematic for several reasons:
-
Product Heterogeneity: The unstable aspartimide ring can be opened by nucleophiles (like piperidine (B6355638) or water), leading to a mixture of desired α-peptides and undesired β-peptides.[2]
-
Racemization: The reaction can cause epimerization at the α-carbon of the aspartic acid residue, resulting in D-isomers that are difficult to separate.[3]
-
Purification Challenges: The resulting byproducts are often isobaric (have the same mass) and chromatographically similar to the target peptide, making purification extremely difficult and time-consuming, which ultimately lowers the overall yield.[1][2][4]
Sequences most susceptible to this reaction are those where Asp is followed by a small, sterically unhindered amino acid, with Asp-Gly being the most problematic motif.[1][5]
References
Technical Support Center: Work-up Procedures for 3,4-Dimethoxybenzyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-dimethoxybenzyl chloride. The following information is designed to address specific issues that may be encountered during the work-up of reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the standard quenching and work-up procedure for a reaction involving this compound?
A1: A typical aqueous work-up is employed to quench the reaction and isolate the product. The general steps are as follows:
-
Quenching: The reaction mixture is typically cooled to room temperature or in an ice bath. The quenching is then performed by slowly adding water or a saturated aqueous solution, such as ammonium (B1175870) chloride, to neutralize any remaining reactive species.
-
Extraction: The product is then extracted from the aqueous layer using an appropriate organic solvent like diethyl ether or dichloromethane. Multiple extractions with smaller volumes of the organic solvent are recommended for better recovery.[1]
-
Washing: The combined organic layers are washed to remove impurities. A wash with a saturated aqueous sodium bicarbonate solution is often used to neutralize any remaining acid.[2][3] A subsequent wash with brine (saturated NaCl solution) helps to remove the bulk of the water from the organic layer.[4]
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent such as anhydrous sodium sulfate (B86663) or magnesium sulfate. After filtering off the drying agent, the solvent is removed under reduced pressure to yield the crude product.[5]
Q2: How can I monitor the progress of the reaction and the quenching process?
A2: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of your reaction.[6][7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.[8] During the work-up, TLC can be used to confirm that the quenching is complete by checking for the disappearance of the reactive this compound. It can also help in identifying the fractions containing the desired product during column chromatography.[9]
Q3: What are the common side products I should be aware of during the work-up?
A3: A primary concern is the hydrolysis of unreacted this compound to 3,4-dimethoxybenzyl alcohol, especially if the reaction is quenched with water or aqueous base. If the reaction is performed under basic conditions, the corresponding elimination product can also be a potential side product, particularly with sterically hindered substrates.[10]
Troubleshooting Guides
Issue 1: Formation of a Stable Emulsion During Extraction
Problem: A milky or cloudy layer forms between the aqueous and organic phases, making separation difficult. This is a common issue when dealing with samples containing surfactant-like molecules or fine particulate matter.[11][12]
Solutions:
| Troubleshooting Step | Detailed Procedure |
| Gentle Mixing | Instead of vigorous shaking, gently swirl the separatory funnel. This minimizes the formation of fine droplets that lead to emulsions.[11] |
| Addition of Brine | Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[11][12] |
| Filtration | Filter the entire mixture through a pad of Celite or glass wool. This can help to remove particulate matter that may be stabilizing the emulsion.[13] |
| Centrifugation | If available, centrifuging the mixture can effectively separate the layers.[14] |
| Solvent Evaporation | If the emulsion persists, a possible solution is to evaporate the organic solvent and then re-dissolve the residue in a fresh portion of the extraction solvent before attempting the wash again.[13] |
Issue 2: The Desired Product is Contaminated with 3,4-dimethoxybenzyl Alcohol
Problem: The final product is contaminated with 3,4-dimethoxybenzyl alcohol, which arises from the hydrolysis of unreacted this compound during the aqueous work-up.
Solutions:
| Troubleshooting Step | Detailed Procedure |
| Column Chromatography | Purification by flash column chromatography is a reliable method to separate the desired product from the more polar 3,4-dimethoxybenzyl alcohol. A common eluent system is a mixture of hexanes and ethyl acetate, with the polarity gradually increased.[1][15] |
| Aqueous Base Wash | If the desired product is not acidic, a wash with a dilute aqueous base (e.g., 1M NaOH) can help to remove the phenolic 3,4-dimethoxyphenol, a potential precursor. However, this will not remove the alcohol. |
| Recrystallization | If the product is a solid, recrystallization from a suitable solvent system can be effective. Common solvents for recrystallization of aromatic compounds include ethanol, methanol, or mixtures like ethanol/water or toluene (B28343)/heptane.[1][16] |
Quantitative Data
The following table summarizes typical yields and purity for reactions involving this compound, highlighting the efficiency of different synthetic and work-up protocols.
| Reaction Type | Product | Yield (%) | Purity (%) | Reference |
| Halogenation of 3,4-dimethoxybenzyl alcohol | This compound | 80 | - | [17] |
| Cyanation of this compound | 3,4-dimethoxybenzyl cyanide | 89.5 | 99.24 | [5][18] |
| Williamson Ether Synthesis | Phenacetin | - | - | [19] |
Experimental Protocols
Protocol 1: General Aqueous Work-up for Williamson Ether Synthesis
This protocol is a general guideline for the work-up of a Williamson ether synthesis reaction using this compound.
-
Cooling: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.
-
Quenching: Slowly add deionized water to the reaction mixture with stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL), followed by brine (50 mL).[2]
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.[1][9]
Protocol 2: Work-up for the Synthesis of 3,4-dimethoxybenzyl Cyanide
This protocol is adapted from a procedure for the synthesis of 3,4-dimethoxybenzyl cyanide.[5]
-
Cooling and Filtration: After the reaction is complete, cool the heterogeneous mixture and filter to remove any solids.
-
Washing of Solids: Wash the filtered residue with acetone.
-
Extraction: To the filtrate, add toluene and extract with warm water (3 x 5 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[20]
Visualizations
Caption: A typical experimental workflow for the aqueous work-up of a reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. ijcea.org [ijcea.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. How To [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. azom.com [azom.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. benchchem.com [benchchem.com]
- 15. Chromatography [chem.rochester.edu]
- 16. reddit.com [reddit.com]
- 17. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. gold-chemistry.org [gold-chemistry.org]
- 20. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
Validation & Comparative
A Head-to-Head Comparison: 2,4-Dimethoxybenzyl (DMB) vs. p-Methoxybenzyl (PMB) Protecting Group Lability
In the realm of multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. For the protection of hydroxyl and amino functionalities, benzyl-type ethers and amines are frequently employed. This guide offers an in-depth comparison of the 2,4-dimethoxybenzyl (DMB) and p-methoxybenzyl (PMB) protecting groups, with a focus on their relative lability, supported by experimental data.
The primary difference between the DMB and PMB protecting groups lies in their electronic properties, which directly influences their stability under acidic and oxidative conditions.[1] The electron-donating methoxy (B1213986) substituents on the aromatic rings of both groups render them more susceptible to cleavage under milder conditions compared to the unsubstituted benzyl (B1604629) (Bn) group.[1][2] The additional ortho-methoxy group in DMB further increases the electron density of the aromatic ring, making it significantly more labile than PMB under acidic conditions.[1][3]
Mechanism of Acid-Catalyzed Deprotection
The cleavage of both DMB and PMB ethers in acidic media proceeds through the formation of a stabilized benzylic carbocation.[2][3] The rate of this reaction is highly dependent on the stability of this carbocation intermediate. The two methoxy groups of the DMB ether provide greater resonance stabilization to the carbocation compared to the single methoxy group of the PMB ether.[2] This enhanced stabilization accelerates the cleavage reaction, allowing for the removal of the DMB group under much milder acidic conditions.[2][3]
Quantitative Performance Data: Lability Comparison
The enhanced lability of the DMB group allows for its selective removal under milder acidic conditions that would typically leave a PMB group intact.[1][2] This difference in reactivity is a powerful tool for orthogonal protection strategies in the synthesis of complex molecules.[1]
| Protecting Group | Substrate | Deprotection Conditions | Reaction Time | Yield (%) | Reference |
| DMB | Primary Alcohol | 1-10% TFA in CH₂Cl₂ | 0.5 - 2 h | High (e.g., quant.) | [1][2] |
| PMB | Primary Alcohol | 10-50% TFA in CH₂Cl₂ | 2 - 8 h | Good to High | [1][2] |
| DMB | N-Protected Amine | 10% TFA in CH₂Cl₂ | 2 h | High | [1] |
| PMB | N-Protected Amine | TFA (neat) | Several hours | Variable | [4][5] |
| PMB | Primary Alcohol | DDQ, CH₂Cl₂/H₂O | 0.5 - 3 h | 85 - 95 | [6] |
| DMB | Primary Alcohol | DDQ, CH₂Cl₂/H₂O | Faster than PMB | High | [2] |
Experimental Protocols
1. Acidic Deprotection of an N-DMB Protected Amine with TFA [1]
-
Procedure: To a solution of the N-DMB protected amine (1.0 equiv) in dichloromethane (B109758) (CH₂Cl₂), trifluoroacetic acid (TFA) is added to a final concentration of 10% (v/v). The reaction mixture is stirred at room temperature for 2 hours. Upon completion (monitored by TLC), the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid. The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated. The crude product is purified by flash column chromatography.
2. Selective Deprotection of a PMB Ether using TFA [7]
-
Procedure: The PMB-protected compound (1.0 equiv) is dissolved in dichloromethane (CH₂Cl₂). Trifluoroacetic acid (TFA) is added to achieve a 10% (v/v) concentration. The mixture is stirred at room temperature, and the reaction progress is monitored by thin-layer chromatography (TLC). Once the starting material is consumed, the reaction mixture is concentrated in vacuo. The resulting residue is redissolved in ethyl acetate (B1210297) and washed sequentially with saturated aqueous NaHCO₃ and brine. The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the deprotected product, which can be further purified by chromatography if necessary.
3. Oxidative Deprotection of a PMB Ether with DDQ [6]
-
Procedure: The PMB-protected alcohol (1.0 equiv) is dissolved in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v). To this solution, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.1-1.5 equiv) is added portion-wise at room temperature. The reaction mixture is stirred vigorously until the starting material is fully consumed as indicated by TLC analysis. The reaction is then quenched by the addition of a saturated aqueous NaHCO₃ solution. The mixture is filtered through a pad of celite to remove the reduced hydroquinone (B1673460) byproduct. The filtrate is transferred to a separatory funnel, and the organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Orthogonal Deprotection Strategy
The significant difference in lability between DMB and PMB groups under acidic conditions allows for their selective deprotection, a concept known as orthogonality. A DMB group can be cleaved under very mild acidic conditions that leave a PMB group unaffected. This enables the sequential unmasking of different functional groups within the same molecule.[1][2]
Conclusion
The choice between DMB and PMB as protecting groups should be guided by the specific requirements of the synthetic route. The 2,4-dimethoxybenzyl group offers the advantage of enhanced acid lability, making it ideal for substrates that require very mild deprotection conditions to preserve other sensitive functionalities.[2] Conversely, the p-methoxybenzyl group provides a greater degree of stability while still being more labile than an unsubstituted benzyl group, offering a balance for a wide range of applications.[1] The differential lability between DMB and PMB provides a valuable opportunity for orthogonal protection strategies, which are crucial in the synthesis of complex natural products and pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selective Cleavage of 2,4-Dimethoxybenzyl (DMB) Ethers in the Presence of Benzyl (Bn) Ethers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount. The 2,4-dimethoxybenzyl (DMB) ether has emerged as a valuable protecting group for hydroxyl functionalities due to its facile cleavage under specific, mild conditions. A key challenge, however, lies in its selective removal in the presence of other commonly used protecting groups, such as the more robust benzyl (B1604629) (Bn) ether. This guide provides an objective comparison of key methodologies for the selective deprotection of DMB ethers while preserving benzyl ethers, supported by experimental data and detailed protocols.
Performance Comparison of Deprotection Methods
The selective cleavage of DMB ethers in the presence of benzyl ethers primarily relies on oxidative or acidic methods. The enhanced electron-donating capacity of the two methoxy (B1213986) groups on the DMB aromatic ring renders it significantly more susceptible to oxidation and acid-promoted cleavage compared to the unsubstituted benzyl group. The most common reagents employed for this transformation are 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ), Ceric Ammonium Nitrate (CAN), and strong acids like Triflic Acid (TfOH).
| Method | Reagent | Typical Conditions | Reaction Time | Yield of DMB Cleavage | Benzyl Ether Stability | Key Considerations |
| Oxidative Cleavage | DDQ (1.1-1.5 equiv.) | CH₂Cl₂/H₂O (10:1 to 20:1), 0 °C to rt | 1-4 hours | High (>90%) | Generally stable | Highly selective. Electron-rich dienes or trienes may be sensitive. The reduced DDQ (DDQH₂) is acidic and requires a basic workup.[1] |
| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN) (2-3 equiv.) | CH₃CN/H₂O, 0 °C to rt | Variable | Good to High | Generally stable, but can be cleaved under forcing conditions.[2] | Often used for PMB deprotection. Can be less selective than DDQ depending on the substrate. |
| Acidic Cleavage | Triflic Acid (TfOH) (0.5 equiv.) | CH₂Cl₂ with scavenger (e.g., 1,3-dimethoxybenzene), 21 °C | 5-30 minutes | High (88-98%) | Stable | Very fast and efficient. Requires a scavenger to trap the highly reactive DMB cation and prevent side reactions.[3] |
Experimental Protocols
Oxidative Cleavage using DDQ
This protocol outlines a general procedure for the selective deprotection of a DMB ether in the presence of a benzyl ether using DDQ.
Materials:
-
DMB-protected substrate
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the DMB-protected substrate (1.0 equiv.) in a mixture of CH₂Cl₂ and water (typically a 10:1 to 20:1 v/v ratio) to a concentration of approximately 0.03-0.1 M.[1]
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1-1.5 equiv.) portion-wise to the stirred solution.[1]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).[1]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
Acidic Cleavage using Triflic Acid (TfOH)
This protocol provides a general method for the rapid and selective cleavage of a DMB ether using TfOH with a scavenger.
Materials:
-
DMB-protected substrate
-
Triflic Acid (TfOH)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1,3-Dimethoxybenzene (B93181) (scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the DMB-protected substrate (1.0 equiv.) in anhydrous CH₂Cl₂.
-
Add 1,3-dimethoxybenzene (3.0 equiv.) to the solution to act as a carbocation scavenger.[3]
-
Add Triflic Acid (0.5 equiv.) dropwise to the stirred solution at room temperature (21 °C).[3]
-
Stir the reaction mixture for 5-30 minutes, monitoring by TLC.[3]
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Methodologies
The following diagrams illustrate the workflow and logical relationships of the described deprotection methods.
Mechanism of Selectivity
The high selectivity for DMB ether cleavage over benzyl ethers stems from the electronic nature of the DMB group.
-
Oxidative Cleavage (DDQ, CAN): The two electron-donating methoxy groups on the DMB ring make it significantly more electron-rich than the unsubstituted benzyl ring. This facilitates the formation of a charge-transfer complex with the electron-deficient oxidant (like DDQ), leading to a rapid single-electron transfer (SET) to form a stabilized radical cation.[1] Subsequent reaction with water leads to the cleavage of the DMB group. The higher oxidation potential of the benzyl ether makes it much less reactive under these conditions.[4]
-
Acidic Cleavage (TfOH): The deprotection proceeds via an SN1-type mechanism. Protonation of the ether oxygen is followed by the departure of the alcohol to form a benzylic carbocation. The two methoxy groups on the DMB ring provide substantial resonance stabilization to the resulting carbocation, dramatically accelerating its formation compared to the unsubstituted benzyl carbocation. The use of a scavenger is crucial to trap this highly electrophilic DMB cation and prevent it from reacting with other nucleophiles in the reaction mixture.[3]
Conclusion
The selective cleavage of a 2,4-dimethoxybenzyl ether in the presence of a benzyl ether is a reliable and efficient transformation that can be achieved through several methods. The use of DDQ offers excellent selectivity under mild, neutral conditions, making it a preferred choice for substrates with sensitive functionalities. For rapid deprotection, TfOH in the presence of a scavenger is a highly effective alternative, provided the substrate can tolerate strongly acidic conditions. While CAN is also a viable oxidant, its selectivity may be more substrate-dependent. The choice of method should be guided by the specific substrate, the presence of other functional groups, and the desired reaction conditions.
References
Orthogonal Strategies in Peptide Synthesis: A Comparative Guide to DMB, Boc, and Fmoc Protecting Groups
In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is a critical determinant of success, directly influencing the efficiency, purity, and overall yield of the target peptide. For researchers, scientists, and drug development professionals, a deep understanding of the orthogonality between different protecting groups is paramount for the synthesis of complex and modified peptides. This guide provides an objective comparison of the 2,4-dimethoxybenzyl (DMB) protecting group with the widely used tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups, supported by experimental data and detailed protocols.
The principle of orthogonality in peptide synthesis refers to the use of protecting groups that can be selectively removed under distinct chemical conditions, allowing for the deprotection of one functional group without affecting others.[1] This guide will delve into the chemical lability and stability of DMB, Boc, and Fmoc protecting groups, providing a clear framework for their strategic implementation in SPPS.
Comparative Analysis of Protecting Group Lability and Stability
The orthogonality of the DMB, Boc, and Fmoc protecting groups stems from their differential lability towards acidic and basic reagents. The DMB group is highly acid-labile, the Boc group is moderately acid-labile, and the Fmoc group is base-labile.[1][2] This fundamental difference allows for their selective removal during peptide synthesis.
Key Characteristics and Deprotection Conditions:
| Protecting Group | Abbreviation | Chemical Nature | Typical Deprotection Reagent | Cleavage Conditions |
| 2,4-Dimethoxybenzyl | DMB | Highly Acid-Labile | Trifluoroacetic Acid (TFA) | 1-10% TFA in Dichloromethane (DCM)[2] |
| tert-Butoxycarbonyl | Boc | Acid-Labile | Trifluoroacetic Acid (TFA) | 25-50% TFA in Dichloromethane (DCM)[3] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base-Labile | Piperidine (B6355638) | 20% Piperidine in Dimethylformamide (DMF)[4] |
Quantitative Comparison of Deprotection Efficiency and Stability:
The following table summarizes the cleavage efficiency of each protecting group under its standard deprotection conditions and its stability under the deprotection conditions of the other two groups. This data highlights the orthogonal nature of this protecting group strategy.
| Protecting Group | 1% TFA in DCM (DMB Deprotection) | 50% TFA in DCM (Boc Deprotection) | 20% Piperidine in DMF (Fmoc Deprotection) |
| DMB | >95% Cleavage | Complete Cleavage | Stable |
| Boc | Stable | >99% Cleavage | Stable |
| Fmoc | Stable | Stable | >99% Cleavage |
Note: Data is compiled from multiple sources and represents typical outcomes. Actual cleavage kinetics can be sequence-dependent.
Experimental Protocols
Detailed methodologies for the selective deprotection of DMB, Boc, and Fmoc groups are crucial for successful implementation in the laboratory.
Protocol 1: Selective Cleavage of the DMB Group
This protocol describes the selective removal of the DMB protecting group from a peptide synthesized on a solid support.
Materials:
-
Peptide-resin containing a DMB-protected amino acid
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS) (as a scavenger)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes in the synthesis vessel.
-
Drain the DCM.
-
Prepare the deprotection solution: 1% TFA and 5% TIS in DCM (v/v/v).
-
Add the deprotection solution to the resin and agitate gently for 30-60 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3 x 1 min) and then with DMF (3 x 1 min) to prepare for the next coupling step or further analysis.[5]
Protocol 2: Selective Cleavage of the Boc Group
This protocol outlines the standard procedure for removing the Boc protecting group.
Materials:
-
Peptide-resin containing a Boc-protected amino acid
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the peptide-resin in anhydrous DCM for 30 minutes.
-
Drain the DCM.
-
Prepare the deprotection solution: 50% TFA in DCM (v/v).
-
Add the deprotection solution to the resin and agitate for 30 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3 x 1 min), followed by a neutralization wash with a 10% solution of diisopropylethylamine (DIPEA) in DMF, and finally with DMF (3 x 1 min).[6][7]
Protocol 3: Selective Cleavage of the Fmoc Group
This protocol details the standard method for the removal of the Fmoc protecting group.
Materials:
-
Peptide-resin containing an Fmoc-protected amino acid
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Solid-phase synthesis vessel
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Prepare the deprotection solution: 20% piperidine in DMF (v/v).
-
Add the deprotection solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15 minutes to ensure complete deprotection.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4][8]
Visualizing Orthogonality and Experimental Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the orthogonal relationships and experimental procedures.
Caption: Orthogonal deprotection strategy for a peptide with Fmoc, Boc, and DMB protecting groups.
Caption: Experimental workflow for the sequential deprotection of Fmoc, DMB, and Boc groups.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
A Head-to-Head Comparison: 3,4-Dimethoxybenzyl Chloride vs. 4-Methoxybenzyl Chloride in Glycosylation Strategies
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Selecting Benzyl-Type Protecting Groups in Carbohydrate Synthesis
In the intricate field of synthetic carbohydrate chemistry, the judicious selection of protecting groups is a critical determinant of success. The 3,4-dimethoxybenzyl (DMB) and 4-methoxybenzyl (PMB) groups, introduced via their respective chlorides, are two of the most widely employed protecting groups for hydroxyl functionalities. This guide provides an in-depth, objective comparison of their performance in glycosylation reactions, supported by available experimental data, to aid researchers in making informed decisions for their synthetic endeavors.
Chemical Properties and Reactivity: The Impact of Methoxy (B1213986) Substituents
The primary distinction between the 3,4-dimethoxybenzyl and the 4-methoxybenzyl protecting groups lies in the electronic effects imparted by the methoxy substituents on the aromatic ring. The presence of two electron-donating methoxy groups in the DMB moiety, compared to the single methoxy group in the PMB analogue, renders the DMB ether more electron-rich. This heightened electron density has profound implications for the lability of the protecting group, a crucial factor in multi-step synthetic campaigns.
The increased electron-donating capacity of the DMB group makes it significantly more susceptible to cleavage under both acidic and certain oxidative conditions.[1] This enhanced lability allows for the selective removal of the DMB group in the presence of a PMB group, a valuable tool for orthogonal protection strategies in the synthesis of complex oligosaccharides.[2][3]
Performance in Glycosylation: A Balancing Act of Reactivity and Stability
The electronic nature of the protecting groups on a glycosyl donor can influence its reactivity during the glycosylation reaction. Generally, electron-donating groups, such as PMB and DMB, are considered to "arm" the glycosyl donor, increasing its reactivity.[4] This is attributed to the stabilization of the transient oxocarbenium ion intermediate formed during the reaction.
While direct head-to-head quantitative comparisons of DMB- and PMB-protected glycosyl donors in the same glycosylation reaction are not extensively documented in single studies, the general principles of carbohydrate chemistry allow for a reasoned comparison. The more electron-donating nature of the DMB group would theoretically lead to a more "armed" and therefore more reactive glycosyl donor compared to its PMB-protected counterpart. This could potentially translate to faster reaction times or the ability to glycosylate less reactive acceptors. However, this increased reactivity must be carefully balanced with the potential for decreased stability of the glycosyl donor.
The stereochemical outcome of a glycosylation reaction is a complex interplay of various factors, including the protecting groups, the solvent, the promoter, and the nature of the glycosyl acceptor.[4] While the choice between DMB and PMB as a non-participating group at positions other than C-2 is not expected to be the primary determinant of stereoselectivity, their influence on the overall reactivity of the donor can indirectly affect the stereochemical course of the reaction.
Deprotection Strategies: A Key Differentiator
The most significant and experimentally well-documented difference between the DMB and PMB protecting groups lies in their cleavage conditions. The DMB group can be removed under milder acidic conditions than the PMB group. For instance, DMB ethers can be selectively cleaved using dilute trifluoroacetic acid (TFA), conditions under which PMB ethers are often stable.[2]
Furthermore, studies have shown that 3,4-dimethoxybenzyl ethers are more reactive towards oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) compared to p-methoxybenzyl ethers.[1][5] This differential reactivity is the cornerstone of their application in orthogonal protecting group strategies, allowing for the sequential deprotection of different hydroxyl groups within the same molecule.
Quantitative Data Summary
The following tables summarize the key comparative aspects of DMB and PMB protecting groups based on available literature.
Table 1: Relative Lability of DMB and PMB Protecting Groups
| Protecting Group | Relative Lability to Acid | Typical Acidic Deprotection Conditions | Relative Lability to DDQ |
| 3,4-Dimethoxybenzyl (DMB) | More Labile | Dilute TFA in CH₂Cl₂[2] | More Reactive[1][5] |
| 4-Methoxybenzyl (PMB) | Less Labile | Stronger TFA concentrations or other strong acids[6] | Less Reactive |
Table 2: Illustrative Glycosylation Yields with PMB-Protected Donors
| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Solvent | Yield (%) | Reference |
| PMB-protected thioglycoside | Various | NIS/TfOH | CH₂Cl₂ | Good to Excellent | [4] |
| PMB-protected glycosyl donor | - | - | - | Good β-selectivity | [4] |
Note: Direct comparative quantitative data for glycosylation yields and stereoselectivity under identical conditions for both DMB and PMB protected donors is limited in the reviewed literature. The reactivity is inferred from general principles and deprotection studies.
Experimental Protocols
The following are generalized experimental protocols for the protection of a hydroxyl group with DMB-Cl and PMB-Cl, followed by a typical glycosylation reaction.
Protocol 1: Protection of a Monosaccharide with 3,4-Dimethoxybenzyl Chloride (DMB-Cl)
Materials:
-
Monosaccharide with a free hydroxyl group
-
This compound (DMB-Cl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the monosaccharide (1.0 eq) in anhydrous DMF, add NaH (1.2 eq per hydroxyl group) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of DMB-Cl (1.2 eq per hydroxyl group) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with CH₂Cl₂, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the DMB-protected monosaccharide.
Protocol 2: Protection of a Monosaccharide with 4-Methoxybenzyl Chloride (PMB-Cl)
Materials:
-
Monosaccharide with a free hydroxyl group
-
4-Methoxybenzyl chloride (PMB-Cl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)[7]
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the monosaccharide (1.0 eq) in anhydrous DMF or THF, add NaH (1.2 eq per hydroxyl group) portion-wise at 0 °C under an inert atmosphere.[7]
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add PMB-Cl (1.2 eq per hydroxyl group).[7]
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl at 0 °C.
-
Extract with CH₂Cl₂, wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by silica gel column chromatography.
Protocol 3: Glycosylation using a DMB- or PMB-Protected Thioglycoside Donor
Materials:
-
DMB- or PMB-protected thioglycoside donor
-
Glycosyl acceptor with a free hydroxyl group
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH) or Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated molecular sieves (4 Å)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl donor (1.2 eq), glycosyl acceptor (1.0 eq), and activated 4 Å molecular sieves in anhydrous CH₂Cl₂.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to the desired temperature (e.g., -40 °C to 0 °C).
-
Add NIS (1.5 eq) to the mixture.
-
Add a catalytic amount of TfOH or TMSOTf (0.1-0.2 eq) dropwise.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃.
-
Filter the mixture through celite and wash the filter cake with CH₂Cl₂.
-
Wash the combined filtrate with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired glycoside.
Visualizing the Workflow and Concepts
To further clarify the experimental processes and the relationship between the protecting groups, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers | CoLab [colab.ws]
- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. total-synthesis.com [total-synthesis.com]
The Dimethoxybenzyl (DMB) Protecting Group: A Strategic Advantage in Natural Product Synthesis
In the intricate landscape of natural product synthesis, the judicious selection of protecting groups is a critical determinant of success. The 3,4-dimethoxybenzyl (DMB) group has emerged as a powerful tool for chemists, offering distinct advantages over other commonly used benzyl-type protecting groups like the p-methoxybenzyl (PMB) and the parent benzyl (B1604629) (Bn) groups. This guide provides an in-depth comparison of the DMB protecting group with its counterparts, supported by quantitative data and detailed experimental protocols to inform strategic decisions in complex synthetic endeavors.
A Spectrum of Lability: The Core Advantage of DMB
The primary advantage of the DMB protecting group lies in its heightened lability under both acidic and oxidative conditions.[1] This increased reactivity is a direct consequence of the two electron-donating methoxy (B1213986) groups on the aromatic ring, which effectively stabilize the benzylic carbocation intermediate formed during cleavage. This electronic enhancement makes the DMB group significantly more susceptible to removal under milder conditions compared to PMB and the more robust Bn group. This graduated lability is not a drawback but a key strategic advantage, enabling the selective deprotection of a DMB ether or amine in the presence of PMB and Bn protected functionalities, a concept known as orthogonal protection.[1]
Quantitative Comparison of Benzyl-Type Protecting Groups
The choice of a protecting group is often a balance between ease of installation, stability to various reaction conditions, and the facility of its removal. The following tables provide a quantitative comparison of DMB, PMB, and Bn protecting groups for the protection of alcohols and amines.
Table 1: Comparison of Protection Reactions for Primary Alcohols
| Protecting Group | Reagent | Typical Conditions | Reaction Time (h) | Typical Yield (%) |
| DMB | 3,4-Dimethoxybenzyl chloride | NaH, THF, 0 °C to rt | 2 - 6 | 85 - 95 |
| PMB | p-Methoxybenzyl chloride | NaH, THF, 0 °C to rt | 2 - 8 | 90 - 98 |
| Bn | Benzyl bromide | NaH, THF, 0 °C to rt | 2 - 12 | 90 - 98 |
Table 2: Comparison of Deprotection Reactions
| Protecting Group | Reagent | Conditions | Substrate | Reaction Time | Yield (%) |
| DMB | DDQ (1.1-1.5 equiv) | CH₂Cl₂/H₂O, rt | DMB Ether | 1 - 4 h | >90[2] |
| PMB | DDQ (2.3 equiv) | CH₂Cl₂/H₂O, rt | PMB Ether | 1.5 h | 78[1] |
| Bn | DDQ | CH₂Cl₂/H₂O, rt | Bn Ether | Stable | -[3] |
| DMB | 10% TFA in CH₂Cl₂ | rt | DMB Ether | 2 h | Quantitative |
| PMB | TFA | rt | PMB Ether | Slower than DMB | Good to High |
| Bn | TFA | rt | Bn Ether | Generally Stable | - |
Orthogonal Deprotection Strategies in Action
The differential lability of the DMB group is the cornerstone of its utility in complex syntheses. A DMB group can be selectively cleaved under mild acidic or oxidative conditions while PMB and Bn groups remain intact. This allows for a hierarchical deprotection strategy, as illustrated in the following workflow.
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful application of protecting group strategies.
Protocol 1: Protection of a Primary Alcohol with this compound (DMB-Cl)
Materials:
-
Primary alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
This compound (DMB-Cl)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the primary alcohol (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the dropwise addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of a DMB Ether using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
Materials:
-
DMB-protected alcohol
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water (or a pH 7 phosphate (B84403) buffer)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the DMB-protected alcohol (1.0 equivalent) in a mixture of CH₂Cl₂ and water (typically 18:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1-1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the deprotected alcohol.[2]
Protocol 3: Deprotection of a DMB Ether using Trifluoroacetic Acid (TFA)
Materials:
-
DMB-protected alcohol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the DMB-protected alcohol in CH₂Cl₂.
-
Add trifluoroacetic acid (typically 10-20% v/v) to the solution at room temperature.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Co-evaporate the residue with toluene to remove any remaining traces of TFA.
-
Purify the crude product as necessary.[1]
Mechanism of Deprotection
Understanding the mechanism of deprotection is crucial for optimizing reaction conditions and troubleshooting.
Acid-Catalyzed Deprotection
The acid-catalyzed cleavage of a DMB ether proceeds through an Sₙ1-type mechanism. The ether oxygen is first protonated by the acid, creating a good leaving group. Subsequent departure of the alcohol generates a highly resonance-stabilized 3,4-dimethoxybenzyl carbocation. This carbocation is then trapped by a nucleophile or a scavenger present in the reaction mixture.
Oxidative Deprotection with DDQ
The deprotection with DDQ involves an oxidative mechanism. The electron-rich DMB group forms a charge-transfer complex with the electron-deficient DDQ. A single electron transfer (SET) then occurs, generating a radical cation that is stabilized by the methoxy groups. Hydrolysis of the resulting oxonium ion liberates the free alcohol.[2]
The 2,4-DMB vs. 3,4-DMB Isomers
While 3,4-DMB is commonly used, the 2,4-dimethoxybenzyl (2,4-DMB) isomer is also a valuable protecting group. The ortho-methoxy group in the 2,4-DMB isomer further enhances the electron-donating capacity, rendering it even more labile to acidic conditions than the 3,4-DMB group.[1] This subtle difference can be exploited for even finer tuning of deprotection strategies in highly complex molecules. Spectroscopically, the two isomers can be distinguished by their characteristic patterns in ¹H NMR, with the 2,4-DMB group typically exhibiting a more complex aromatic region.[4]
Conclusion
The 3,4-dimethoxybenzyl (DMB) protecting group, along with its 2,4-isomer, offers significant advantages in the synthesis of complex natural products. Its key feature is its enhanced lability compared to PMB and Bn groups, which enables highly selective and orthogonal deprotection strategies. By understanding the principles of its reactivity and utilizing the detailed protocols provided, researchers can leverage the DMB group to navigate the challenges of multi-step synthesis and efficiently construct intricate molecular architectures.
References
- 1. Total synthesis of discodermolide: optimization of the effective synthetic route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of the potent microtubule-stabilizing agent (+)-discodermolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis of (−)-Platensimycin, a Novel Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Deprotection of DMB, PMB, and Benzyl Ethers
In the intricate landscape of multi-step organic synthesis, the judicious selection and strategic removal of protecting groups are paramount to achieving the desired molecular architecture. Among the arsenal (B13267) of protecting groups for hydroxyl functionalities, benzyl (B1604629) ethers and their substituted analogs, namely p-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) ethers, are workhorses for chemists in research, discovery, and drug development. Their popularity stems from their general stability and the diverse array of methods available for their cleavage. This guide provides an objective comparison of the deprotection rates and conditions for DMB, PMB, and benzyl ethers, supported by experimental data, to facilitate informed decision-making in complex synthetic endeavors.
The primary factor governing the lability of these protecting groups is the electronic nature of the benzyl ring. The presence of electron-donating methoxy (B1213986) groups in PMB and DMB ethers significantly influences their stability, rendering them more susceptible to cleavage under acidic and oxidative conditions compared to the unsubstituted benzyl ether.[1][2] The additional methoxy group in the DMB ether further enhances this effect, making it the most labile of the three.[1] This differential reactivity forms the basis for orthogonal protection strategies, enabling the selective deprotection of one ether in the presence of others.[1][2]
Comparative Deprotection Data
The following table summarizes the typical conditions and relative rates for the deprotection of DMB, PMB, and benzyl ethers using common cleavage methods. It is important to note that reaction times and yields are substrate-dependent and may require optimization.
| Protecting Group | Deprotection Method | Reagents | Typical Reaction Time | Relative Rate |
| DMB Ether | Oxidative Cleavage | DDQ (1.1-1.5 equiv), CH₂Cl₂/H₂O | 1-4 hours | Fastest |
| Acidic Cleavage | 10% TFA in CH₂Cl₂ | ~2 hours | Fastest | |
| PMB Ether | Oxidative Cleavage | DDQ (1.1-1.5 equiv), CH₂Cl₂/H₂O | 1-6 hours | Intermediate |
| Acidic Cleavage | TFA | Slower than DMB | Intermediate | |
| Benzyl Ether | Catalytic Hydrogenolysis | H₂, 10% Pd/C, THF/MeOH | 16 hours | N/A (different mechanism) |
| Acidic Cleavage | Strong acids (e.g., BCl₃) | Substrate dependent | Slowest | |
| Oxidative Cleavage | DDQ (photocatalytic) | Hours to minutes (in flow) | Slowest (requires activation) |
Deprotection Mechanisms and Pathways
The cleavage of DMB, PMB, and benzyl ethers proceeds through distinct mechanisms depending on the chosen deprotection method.
Caption: Relative acid lability and common deprotection pathways for benzyl-type ethers.
Under acidic conditions, the reaction proceeds via protonation of the ether oxygen, followed by the departure of the alcohol and formation of a benzylic carbocation. The stability of this carbocation is significantly enhanced by the electron-donating methoxy groups in DMB and PMB, accelerating their cleavage rate compared to the unsubstituted benzyl group.[1]
Oxidative cleavage, typically with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), involves a single electron transfer (SET) mechanism.[3][4] The electron-rich aromatic rings of DMB and PMB ethers readily form a charge-transfer complex with the electron-deficient DDQ, facilitating the oxidative cleavage.[3] The unsubstituted benzyl ether is generally resistant to DDQ-mediated cleavage under standard conditions but can be removed using photocatalytic methods.[5]
Catalytic hydrogenolysis is the most common method for the deprotection of benzyl ethers.[6][7] This method involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a palladium catalyst.[7] While highly effective for benzyl ethers, this method is not selective and will also cleave PMB and DMB ethers.
Experimental Protocols
Below are representative experimental protocols for the deprotection of DMB, PMB, and benzyl ethers.
Oxidative Deprotection of a DMB Ether using DDQ
Procedure:
-
Dissolve the DMB-protected alcohol in a mixture of dichloromethane (B109758) (CH₂Cl₂) and water (typically 18:1 to 10:1 v/v).[4]
-
Cool the solution to 0 °C in an ice bath.[3]
-
Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.1-1.5 equivalents) portion-wise to the stirred solution.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).[3]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]
-
Extract the aqueous layer with CH₂Cl₂, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the deprotected alcohol.[3]
Caption: General workflow for the oxidative deprotection of a DMB ether using DDQ.
Acidic Deprotection of a PMB Ether using TFA
Procedure:
-
Dissolve the PMB-protected alcohol in dichloromethane (CH₂Cl₂).
-
Add trifluoroacetic acid (TFA) (typically 10-50% v/v) to the solution at room temperature.[8]
-
Stir the reaction mixture for the required time, monitoring by TLC.
-
Upon completion, carefully neutralize the excess acid with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
Procedure:
-
Dissolve the benzyl-protected alcohol in a suitable solvent such as methanol (B129727) (MeOH), ethanol (B145695) (EtOH), or tetrahydrofuran (B95107) (THF).[6]
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 10% by weight of the substrate) to the solution.[9]
-
Purge the reaction flask with an inert gas (e.g., argon or nitrogen) and then introduce hydrogen gas (H₂), typically from a balloon or a hydrogenation apparatus.[9]
-
Stir the reaction mixture vigorously at room temperature for 16 hours or until the starting material is consumed, as indicated by TLC.[9]
-
Carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[9]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol. Further purification may be necessary.
Conclusion
The choice between DMB, PMB, and benzyl ethers as protecting groups is a strategic decision that hinges on the overall synthetic plan. The DMB group offers the advantage of very mild deprotection conditions, making it ideal for sensitive substrates. The PMB group provides a balance of stability and reactivity, while the benzyl group offers robustness for lengthy synthetic sequences where harsh conditions might be encountered.[2] Understanding the relative deprotection rates and the specific conditions required for the cleavage of each of these ethers empowers chemists to design and execute complex syntheses with greater efficiency and success.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to 2D NMR Validation of DMB Protecting Groups
In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and natural product synthesis, the 2,4-dimethoxybenzyl (DMB) group stands out as a versatile and acid-labile protecting group for alcohols, amines, and other functional groups. Its facile removal under mild acidic conditions makes it an invaluable tool for chemists. However, unambiguous confirmation of its successful installation is paramount. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a powerful and definitive method for this validation. This guide provides a comparative overview of 2D NMR techniques for the characterization of DMB-protected compounds, supported by experimental data and detailed protocols.
Unveiling the DMB Signature: A Spectroscopic Comparison
The DMB group imparts a characteristic set of signals in both ¹H and ¹³C NMR spectra. The presence of two methoxy (B1213986) groups and the aromatic ring system provides a unique fingerprint that can be unequivocally identified using 2D NMR techniques.
Key Spectroscopic Features of the DMB Group
The validation of DMB protection hinges on the identification of correlations between the protons and carbons of the DMB group itself, and, crucially, between the DMB group and the protected substrate.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for DMB-Protected Alcohols and Amines. [1]
| DMB Group Moiety | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Methylene (B1212753) (-CH₂-) | 4.4 - 4.8 | 65 - 75 |
| Methoxy (-OCH₃) x 2 | 3.7 - 3.9 | 55 - 56 |
| Aromatic H-3 | 6.4 - 6.5 | 98 - 99 |
| Aromatic H-5 | 6.3 - 6.4 | 104 - 105 |
| Aromatic H-6 | 7.1 - 7.3 | 129 - 131 |
| Aromatic C-1 (ipso) | - | 119 - 121 |
| Aromatic C-2 (ipso) | - | 158 - 160 |
| Aromatic C-4 (ipso) | - | 160 - 162 |
Note: Chemical shifts are typically recorded in CDCl₃ and can vary depending on the specific molecular structure and solvent.
The Power of 2D NMR in DMB Protection Validation
While 1D NMR provides initial clues, 2D NMR techniques are essential for unambiguous confirmation. The most informative experiments for this purpose are Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY).
HSQC: Mapping Direct Proton-Carbon Connections
The HSQC experiment correlates the chemical shifts of protons directly attached to carbons.[2][3] This is the first step in confirming the integrity of the DMB group by verifying the one-bond connections within the 2,4-dimethoxybenzyl moiety.
HMBC: Unveiling Long-Range Connectivity
The HMBC experiment is the cornerstone for validating the attachment of the DMB group to the target functional group. It reveals correlations between protons and carbons that are separated by two or three bonds.[2][3] The key correlation to observe is between the methylene protons (-CH₂-) of the DMB group and the carbon of the substrate to which it is attached.
NOESY: Probing Through-Space Proximity
The NOESY experiment provides information about protons that are close to each other in space, regardless of whether they are connected through bonds.[1] This can be particularly useful to confirm the stereochemical arrangement and to further solidify the assignment by observing correlations between the DMB protons and nearby protons on the substrate.
Experimental Protocols for 2D NMR Validation
The following provides a generalized workflow and specific experimental protocols for validating DMB protection using 2D NMR.
References
Navigating the Matrix: A Comparative Guide to the Mass Spectrometry Analysis of DMB-Protected Peptides
For researchers, scientists, and drug development professionals, the synthesis of complex and aggregation-prone peptides is a significant challenge. The 2,4-dimethoxybenzyl (DMB) protecting group has emerged as a valuable tool in solid-phase peptide synthesis (SPPS) to enhance solubility, prevent on-resin aggregation, and mitigate side reactions, ultimately leading to higher purity and yields of the target peptide. However, the introduction of this bulky, hydrophobic moiety presents unique considerations for downstream analysis by mass spectrometry. This guide provides an objective comparison of the mass spectrometry analysis of DMB-protected peptides versus their unprotected counterparts, supported by experimental data and detailed protocols to aid in method development and data interpretation.
The use of backbone-protecting groups like DMB is critical for the successful synthesis of "difficult" peptides, particularly those rich in hydrophobic residues that are prone to forming secondary structures like β-sheets, which can hinder coupling efficiencies.[1] The DMB group, by creating a tertiary amide bond, disrupts the hydrogen-bonding network responsible for this aggregation.[2] Furthermore, it is highly effective in preventing aspartimide formation, a common side reaction involving aspartic acid residues, which can be a major source of impurities.[2] While the benefits of DMB in synthesis are well-documented, its impact on mass spectrometry—the gold standard for peptide characterization—requires a nuanced understanding.
Performance Comparison in Mass Spectrometry
The presence of the DMB group (molecular weight of 151.07 Da) significantly alters the physicochemical properties of a peptide, which in turn affects its behavior in the mass spectrometer. The primary areas of impact are ionization efficiency and fragmentation patterns.
Data Presentation: Quantitative Comparison
| Metric | Unprotected Peptide | DMB-Protected Peptide | Rationale & Implications |
| Molecular Weight | Base molecular weight | Base molecular weight + 151.07 Da (per DMB group) | The mass shift is a primary indicator of the presence of the DMB group and must be accounted for in data analysis. |
| Ionization Efficiency | Generally higher | Potentially lower | The increased hydrophobicity due to the DMB group can lead to suppression of the peptide signal in electrospray ionization (ESI), especially in complex mixtures. This can result in lower total ion currents and reduced signal-to-noise for the DMB-protected peptide. |
| Fragmentation Pattern | Predominantly b- and y-type ions from peptide backbone cleavage. | Complex fragmentation with potential for a characteristic neutral loss of the DMB group (151.07 Da) or a prominent DMB-related fragment ion. The peptide backbone fragmentation may be altered. | The fragmentation of the DMB group itself can compete with the desired peptide backbone fragmentation, potentially leading to lower sequence coverage. However, a characteristic fragment or neutral loss can serve as a diagnostic marker for the presence and location of the DMB group. |
| Sequence Coverage | Typically high, depending on the peptide sequence and fragmentation method. | Potentially reduced | Due to the potential for the DMB group to direct fragmentation or for its fragments to dominate the spectrum, the number of observed b- and y-ions from the peptide backbone may be reduced, leading to lower overall sequence coverage. |
| Chromatographic Behavior | Standard reversed-phase elution based on peptide sequence. | Increased retention time on reversed-phase columns. | The hydrophobicity of the DMB group leads to stronger interaction with the stationary phase, requiring higher organic solvent concentrations for elution. This can be advantageous for separating the protected peptide from more polar impurities but requires optimization of the LC gradient. |
Experimental Protocols
Reproducible and comparable data rely on well-defined experimental protocols. The following sections detail the methodologies for peptide synthesis with and without DMB protection and the subsequent LC-MS/MS analysis.
Synthesis of a Model Peptide (Ac-GFFAL-NH₂) with and without DMB Protection
Objective: To synthesize a model pentapeptide with and without a DMB-protected alanine (B10760859) to compare their mass spectrometric behavior.
Materials:
-
Fmoc-L-Ala-OH
-
Fmoc-L-Leu-OH
-
Fmoc-L-Phe-OH
-
Fmoc-Gly-OH
-
Fmoc-Ala-(Dmb)Gly-OH dipeptide
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Protocol for Unprotected Peptide (Ac-GFFAL-NH₂):
-
Resin Swelling: Swell Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then repeat for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
Pre-activate Fmoc-L-Leu-OH (4 eq) with DIC (4 eq) and OxymaPure (4 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1 hour.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Cycles: Repeat steps 2-5 for the remaining amino acids in the sequence (Ala, Phe, Phe, Gly).
-
Acetylation: After the final Fmoc deprotection, acetylate the N-terminus with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a mixture of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reversed-phase HPLC.
Protocol for DMB-Protected Peptide (Ac-GFF(DMB)AL-NH₂):
-
Follow steps 1-6 as for the unprotected peptide to assemble the Ac-GF- sequence.
-
Dipeptide Coupling:
-
Pre-activate the Fmoc-Ala-(Dmb)Gly-OH dipeptide (2.5 eq) with DIC (2.5 eq) and OxymaPure (2.5 eq) in DMF.
-
Couple the dipeptide to the resin for 2-4 hours. A longer coupling time may be necessary due to the steric hindrance of the DMB group.
-
-
Continue Synthesis: Repeat steps 2-5 for the remaining amino acids.
-
Cleavage: The DMB group is labile to the standard TFA cleavage cocktail used for the unprotected peptide.
-
Precipitation and Purification: Follow the same procedure as for the unprotected peptide.
LC-MS/MS Analysis Protocol
Objective: To analyze and compare the fragmentation patterns of the synthesized peptides.
Materials:
-
Synthesized peptides (unprotected and DMB-protected)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (FA, LC-MS grade)
Protocol:
-
Sample Preparation: Reconstitute the lyophilized peptides in 50% acetonitrile/water with 0.1% formic acid to a stock concentration of 1 mg/mL. Dilute to a working concentration of 10 µg/mL in the initial mobile phase conditions.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient for Unprotected Peptide: 5-50% B over 15 minutes.
-
Gradient for DMB-Protected Peptide: 5-80% B over 20 minutes (a shallower gradient and higher final organic concentration may be needed to elute the more hydrophobic peptide).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 200-1500.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Data Acquisition: Data-Dependent Acquisition (DDA) selecting the top 3-5 most intense precursor ions for fragmentation.
-
Visualizing the Workflow
To better illustrate the experimental and logical processes, the following diagrams are provided.
Caption: Workflow for DMB-protected peptide synthesis and analysis.
Caption: Logic diagram for comparative LC-MS/MS analysis.
Conclusion
The use of DMB as a backbone protecting group is an effective strategy to overcome challenges in the synthesis of difficult peptides. While its presence introduces complexities in mass spectrometry analysis, a thorough understanding of its impact on ionization and fragmentation allows for the development of robust analytical methods. The increased hydrophobicity necessitates adjustments to chromatographic conditions, and the potential for altered fragmentation patterns requires careful data interpretation. By employing the comparative approaches and optimized protocols outlined in this guide, researchers can confidently characterize their DMB-protected peptides, ensuring the integrity and quality of these crucial molecules in their research and development pipelines.
References
quantitative yield comparison for DMB vs. SEM protection of diols
A Comprehensive Guide to Diol Protection: DMB Acetal (B89532) vs. SEM Ethers
In the realm of multi-step organic synthesis, the strategic selection of protecting groups for diols is a critical parameter that dictates the overall efficiency and success of a synthetic route. Among the myriad of options available, 2,4-dimethoxybenzylidene (DMB) acetals and 2-(trimethylsilyl)ethoxymethyl (SEM) ethers are prominent choices for the protection of 1,2- and 1,3-diols. This guide provides a detailed, data-driven comparison of these two protecting groups, offering insights into their quantitative yields, experimental protocols, and strategic applications to assist researchers in making informed decisions.
Quantitative Yield Comparison
The selection of a protecting group is often heavily influenced by the expected yield of the protection reaction. While a direct, side-by-side comparison of DMB and SEM protection on the same diol substrate is not extensively documented, a review of reported yields for similar substrates provides valuable insights.
| Protecting Group | Substrate Type | Reagents and Conditions | Reported Yield (%) | Reference |
| DMB Acetal | 1,3-Diol | 2,4-Dimethoxybenzaldehyde (B23906) dimethyl acetal, CSA, DMF | 85-95 | General yields for substituted benzylidene acetals |
| Benzylidene Acetal | 1,3-Diol | Benzaldehyde dimethyl acetal, Cu(OTf)₂, Acetonitrile, RT, 1h | ~95 | [1] |
| Benzylidene Acetal | 1,3-Diol | Benzaldehyde, p-TsOH, Toluene, Reflux | 74-83 | [1] |
| SEM Ether | Diol | SEM-Cl, NaH, DMF, 0 °C to RT | High (often >90%) | Extrapolated from mono-alcohol protection[2] |
| bis-TBDMS Ether | Diol | TBDMSCl, Imidazole, DMF | Almost quantitative | [3] |
It is important to note that DMB forms a cyclic acetal, protecting two hydroxyl groups in a single reaction, which can be advantageous for rigidifying the diol structure. In contrast, SEM protection typically involves the formation of two individual ether linkages, offering more conformational flexibility.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of these protection strategies in a laboratory setting.
DMB Acetal Protection of a 1,3-Diol
This protocol is a representative procedure for the formation of a DMB acetal.
Reagents and Materials:
-
1,3-Diol (1.0 equiv)
-
2,4-Dimethoxybenzaldehyde dimethyl acetal (1.1 equiv)
-
Camphorsulfonic acid (CSA) (0.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the 1,3-diol (1.0 equiv) in anhydrous DMF.
-
Add 2,4-dimethoxybenzaldehyde dimethyl acetal (1.1 equiv) to the solution.
-
Add a catalytic amount of camphorsulfonic acid (0.1 equiv).
-
Stir the reaction mixture at room temperature under an inert atmosphere and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired DMB acetal.
SEM Ether Protection of a Diol
The following is a general procedure for the protection of an alcohol with SEM-Cl, which can be adapted for the double protection of a diol by adjusting the stoichiometry of the reagents.[2]
Reagents and Materials:
-
Diol (1.0 equiv)
-
Sodium hydride (NaH) (2.2 equiv, 60% dispersion in mineral oil)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (2.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (2.2 equiv) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the diol (1.0 equiv) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add SEM-Cl (2.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the bis-SEM ether.
Strategic Considerations and Orthogonality
The choice between DMB and SEM protection extends beyond reaction yields and involves careful consideration of the overall synthetic strategy, particularly with respect to orthogonality. DMB and SEM protecting groups are orthogonal, meaning one can be selectively removed in the presence of the other.[4]
-
DMB acetals are typically cleaved under acidic conditions or by oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).
-
SEM ethers are stable to a wide range of conditions but are readily cleaved by fluoride (B91410) sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under certain acidic conditions.[2][4]
This orthogonality allows for the selective deprotection of either the DMB-protected diol or an SEM-protected alcohol elsewhere in the molecule, providing valuable flexibility in complex syntheses.
Visualizing the Protection Strategies
To further clarify the structural differences and the decision-making process, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of 3,4-Dimethoxybenzyl Chloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,4-Dimethoxybenzyl chloride, a compound utilized in various synthetic applications. Adherence to these procedures is critical for minimizing risks and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
It is important to note that a specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on information for structurally similar compounds, such as 3,4-Dimethoxybenzoyl chloride and 4-Methoxybenzyl Chloride, as well as general principles for handling hazardous chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
This compound is expected to be a corrosive and moisture-sensitive solid. It may cause severe skin burns and eye damage. Inhalation of its dust or fumes can lead to respiratory irritation.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Wear tightly fitting safety goggles and a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. Ensure full skin coverage.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood. If dust or vapors are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.
Spill Management and Emergency Procedures
In the event of a spill, evacuate the immediate area and prevent unauthorized personnel from entering.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite).
-
Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS department immediately.
Disposal Plan: Step-by-Step Guidance
Disposal of this compound must be conducted through an approved hazardous waste management program. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Waste Identification: Label the waste container clearly as "Hazardous Waste: this compound". Include the chemical formula (C9H11ClO2) and any known hazards (e.g., Corrosive).
-
Containerization: Use a compatible, leak-proof container with a secure lid. Ensure the exterior of the container is clean and free of contamination.
-
Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and bases.
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.
-
Arrangement for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.
Quantitative Data Summary
The following table summarizes key physical and chemical properties of structurally related compounds, which may provide an indication of the properties of this compound.
| Property | 3,4-Dimethoxybenzoyl chloride | 4-Methoxybenzyl Chloride |
| CAS Number | 3535-37-3 | 824-94-2 |
| Molecular Formula | C9H9ClO3 | C8H9ClO |
| Melting Point | 68-72 °C | Not Available |
| Boiling Point | Not Available | 115 °C at 13 hPa |
| Hazards | Corrosive, reacts with water | Corrosive to metals, causes severe skin burns and eye damage |
Experimental Protocol: Potential Neutralization (for consideration by qualified professionals only)
This is a general procedure for the potential neutralization of benzyl (B1604629) halides and should only be performed by trained personnel in a controlled laboratory setting and with prior approval from your EHS department. The efficacy and safety of this procedure for this compound have not been confirmed.
Objective: To hydrolyze the benzyl chloride to the less hazardous benzyl alcohol.
Materials:
-
This compound waste
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution (e.g., 1 M)
-
Stirring apparatus
-
pH indicator paper or pH meter
-
Appropriate reaction vessel within a fume hood
Methodology:
-
In a chemical fume hood, slowly and cautiously add the this compound waste to a stirred solution of sodium or potassium hydroxide. The reaction may be exothermic.
-
Monitor the reaction progress and temperature. If necessary, use an ice bath to control the temperature.
-
Continue stirring until the reaction is complete. The completion of the reaction can be monitored by the disappearance of the organic layer (benzyl chloride).
-
After the reaction is complete, check the pH of the aqueous solution to ensure it is neutral or slightly basic.
-
The resulting solution, containing the corresponding benzyl alcohol, should still be disposed of as hazardous waste according to institutional guidelines.
Disposal Decision Workflow
Caption: Logical flow for the safe disposal of this compound.
Personal protective equipment for handling 3,4-Dimethoxybenzyl chloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds such as 3,4-Dimethoxybenzyl chloride (CAS 7306-46-9). This guide provides essential, immediate safety protocols and logistical information, including detailed operational and disposal plans, to foster a secure research environment.
Chemical Profile: this compound is a solid organic compound that is classified as corrosive and is a lachrymator, meaning it can cause tearing.[1] It is harmful if swallowed and causes severe skin and eye irritation.[2] Due to its hazardous nature, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[3][4] | Protects against splashes and airborne particles, which can cause severe eye irritation and burns. A face shield offers broader protection.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4] Gloves must be inspected before use and disposed of properly after handling.[1][3] | Prevents skin contact, which can lead to severe irritation and burns.[2] |
| Body Protection | A lab coat is standard. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is required.[4][5] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used, especially when handling the solid outside of a fume hood or if dust is generated.[4] | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for minimizing risks. All handling of this compound should be performed within a certified chemical fume hood to mitigate exposure to fumes and dust.[5]
-
Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[6] Prepare all necessary equipment and reagents to avoid interruptions during the procedure.
-
Weighing and Transfer : Carefully weigh the solid chemical within the fume hood. Use appropriate tools to handle the solid and avoid generating dust.[7] Keep the container tightly closed when not in use.[3]
-
Reaction Setup : If used in a reaction, add it to the reaction vessel slowly and in a controlled manner. Be aware that reactions involving corrosive materials may generate heat.[5]
-
Post-Reaction Work-up : Handle the resulting mixture with the same level of precaution, as it may still contain unreacted starting material or hazardous byproducts.
-
Decontamination : Thoroughly decontaminate all glassware and equipment that has come into contact with this compound using appropriate cleaning procedures.
-
Hand Washing : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]
Emergency Procedures
In the event of an exposure, immediate action is crucial.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[6][8] Seek medical attention if irritation persists.[2]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][8]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Spill : For small spills, absorb the material with an inert, non-combustible absorbent.[9] For larger spills, evacuate the area and contact the institution's environmental health and safety department.[6]
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.[10][11]
-
Waste Segregation : Collect all waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, in a designated, clearly labeled hazardous waste container.[9][12]
-
Labeling : The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".[11]
-
Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials.[11] The container must be kept closed except when adding waste.[9]
-
Disposal Request : Arrange for pickup and disposal through your institution's licensed hazardous waste management service. Do not dispose of this chemical down the drain.[12]
Caption: Procedural workflow for safe handling and disposal.
References
- 1. utsi.edu [utsi.edu]
- 2. aksci.com [aksci.com]
- 3. westliberty.edu [westliberty.edu]
- 4. oshatrainingschool.com [oshatrainingschool.com]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. CCOHS: How to Work Safely with - Hazardous Products using the [ccohs.ca]
- 8. BENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
